Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLSLADXOJCBY-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442875 | |
| Record name | Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177036-78-1 | |
| Record name | Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate (CAS: 178306-47-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a chiral building block of significant interest in pharmaceutical synthesis. With the CAS number 178306-47-3, this molecule is a key intermediate in the production of Ambrisentan, a selective endothelin-A (ETA) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1] This guide will delve into its chemical and physical properties, provide a detailed synthesis methodology with mechanistic insights, and discuss the critical importance of its stereochemistry in drug development.
Introduction: A Chiral Intermediate of Pharmaceutical Importance
This compound is a complex organic molecule whose significance is intrinsically linked to its specific three-dimensional arrangement.[1] As a chiral compound, it exists as a pair of non-superimposable mirror images, or enantiomers. The "(2S)" designation in its name specifies the absolute configuration at the second carbon atom of the propanoate chain, a feature that is paramount to its biological efficacy in the synthesis of its downstream target, Ambrisentan.[2]
The therapeutic relevance of Ambrisentan lies in its ability to selectively block the endothelin-A receptor, which plays a role in the constriction of blood vessels.[2] This selectivity is crucial for its mechanism of action in treating PAH. The precise stereochemistry of this compound is a foundational element in achieving the desired pharmacological profile of the final active pharmaceutical ingredient (API).
Physicochemical Properties & Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for process development, quality control, and formulation.
| Property | Value | Source |
| CAS Number | 178306-47-3 | [1][3] |
| Molecular Formula | C₁₇H₁₈O₄ | [3][4] |
| Molecular Weight | 286.32 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Alternate Names | α-Hydroxy-β-methoxy-β-phenyl-benzenepropanoic Acid Methyl Ester | [3] |
| Appearance | White Powder | |
| Purity | ≥99.0% (typical) |
Spectroscopic Data (Predicted and Reported):
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups, the methoxy protons, the methyl ester protons, the hydroxyl proton, and the two methine protons on the propanoate backbone.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, the carbon bearing the hydroxyl group, the carbon bearing the methoxy and phenyl groups, and the carbons of the methoxy and methyl ester groups.
-
IR (Infrared) Spectroscopy: Key absorption bands would be expected for the hydroxyl (O-H) stretch (broad, around 3500 cm⁻¹), the carbonyl (C=O) stretch of the ester (around 1735 cm⁻¹), and C-O stretches, as well as aromatic C-H and C=C stretches.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall synthetic strategy involves the formation of a glycidic ester intermediate followed by a regioselective ring-opening.
Overall Synthesis Workflow
The synthesis can be conceptually broken down into two primary stages:
Caption: Overall workflow for the synthesis of the target molecule.
Step 1: Darzens Condensation to form Methyl 3,3-diphenyl-2,3-epoxypropionate
The first step is a Darzens condensation, a classic organic reaction that forms an α,β-epoxy ester (a glycidic ester) from a carbonyl compound and an α-haloester in the presence of a base.[5][6][7]
Reaction: Benzophenone + Methyl Chloroacetate → Methyl 3,3-diphenyl-2,3-epoxypropionate
Mechanism:
-
Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of methyl chloroacetate, forming a resonance-stabilized enolate.[7]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzophenone.
-
Intramolecular Sₙ2 Reaction: The resulting alkoxide intermediate undergoes an intramolecular Sₙ2 reaction, where the oxygen anion displaces the chloride ion to form the epoxide ring.[7]
Caption: Mechanism of the Darzens Condensation.
Experimental Protocol (Adapted from general procedures):
-
Materials: Benzophenone, methyl chloroacetate, sodium methoxide, toluene (anhydrous), methanol (anhydrous).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzophenone in anhydrous toluene.
-
Add sodium methoxide to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of methyl chloroacetate in anhydrous toluene to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water.
-
Perform a liquid-liquid extraction to isolate the organic phase.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude methyl 3,3-diphenyl-2,3-epoxypropionate.
-
Purify the crude product, for example, by recrystallization.
-
Step 2: Acid-Catalyzed Ring Opening of the Epoxide
The second step involves the acid-catalyzed ring-opening of the epoxy intermediate with methanol as the nucleophile. This reaction is regioselective, with the nucleophile attacking the more substituted carbon atom.
Reaction: Methyl 3,3-diphenyl-2,3-epoxypropionate + Methanol (in the presence of acid) → Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Mechanism:
-
Protonation of the Epoxide: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the oxygen atom of the epoxide, making it a better leaving group.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks one of the carbons of the protonated epoxide. In this case, due to the electronic stabilization from the two phenyl groups, the attack occurs at the tertiary carbon.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield the final product.
Caption: Mechanism of the acid-catalyzed epoxide ring-opening.
Experimental Protocol (Adapted from general procedures):
-
Materials: Methyl 3,3-diphenyl-2,3-epoxypropionate, methanol, p-toluenesulfonic acid (or another suitable acid catalyst).
-
Procedure:
-
Dissolve the epoxy intermediate in methanol in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at a controlled temperature, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid catalyst.
-
Remove the methanol under reduced pressure.
-
The crude product can then be purified, for example, by column chromatography or recrystallization, to yield Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
-
Stereochemistry: The Key to Biological Activity
The synthesis described above produces a racemic mixture of the (2S,3R) and (2R,3S) enantiomers of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. However, for the synthesis of Ambrisentan, only the (2S) enantiomer is desired. Achieving this enantiopurity is a critical step in the overall synthetic process.
There are two primary strategies to obtain the desired enantiomer:
-
Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary during the synthesis to selectively produce the (2S) enantiomer.
-
Chiral Resolution: This involves separating the enantiomers from the racemic mixture.
In the context of Ambrisentan synthesis, the resolution is typically performed on the corresponding carboxylic acid, (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, which is obtained by hydrolysis of the methyl ester.[2] This resolution is often achieved by forming diastereomeric salts with a chiral amine, which can then be separated by crystallization. Once the desired (S)-acid is isolated, it can be used in the subsequent steps to synthesize Ambrisentan.
The importance of stereochemistry in drug design cannot be overstated. Different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, the production of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve efficacy and safety.
Conclusion
This compound is a valuable and complex chiral building block with a critical role in the synthesis of the life-saving drug, Ambrisentan.[1] Its synthesis, involving a Darzens condensation and a subsequent acid-catalyzed epoxide ring-opening, requires careful control of reaction conditions. The stereochemistry of this intermediate is of utmost importance, and its resolution is a key step in ensuring the therapeutic efficacy of the final drug product. This guide has provided a detailed overview of the synthesis, mechanism, and significance of this important pharmaceutical intermediate, offering a valuable resource for researchers and professionals in the field of drug development.
References
- Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Darzens Condensation: Mechanism and Applic
- Darzens condensation; Glycidic esters. (2016).
- Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid. (2013).
- Darzens Condens
- Darzens reaction. (2020). L.S.College, Muzaffarpur.
- Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts.
- Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropano
- 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid Methyl Ester. Santa Cruz Biotechnology.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C17H18O4 | CID 10541193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. Darzens Reaction [organic-chemistry.org]
A Comprehensive Technical Guide to Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate: Synthesis, Characterization, and Application
Introduction: A Keystone Intermediate in Modern Therapeutics
Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a chiral ester with the CAS number 178306-47-3, holds a significant position in the landscape of pharmaceutical synthesis.[1] Its molecular structure, featuring a stereocenter and multiple functional groups, makes it a valuable building block for complex therapeutic agents. This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its critical role as a precursor to the endothelin-A (ETA) receptor antagonist, Ambrisentan, its detailed synthesis, and its structural characterization.[1] Ambrisentan is a crucial medication for the treatment of pulmonary arterial hypertension (PAH), a serious and progressive disease.[2]
The strategic importance of this compound lies in its specific stereochemistry, which is essential for the pharmacological activity of the final drug product. This guide will illuminate the chemical nuances of this molecule, offering both foundational knowledge and practical insights for its synthesis and handling.
Physicochemical Properties: A Snapshot
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₄ | [1] |
| Molecular Weight | 286.32 g/mol | [1] |
| CAS Number | 178306-47-3 | [1] |
| Appearance | Colorless liquid or solid | [1] |
| Solubility | Soluble in organic solvents like methanol and dichloromethane | [1] |
Synthesis Pathway: From Commodity Chemicals to a Chiral Core
The synthesis of this compound is a multi-step process that begins with readily available starting materials and culminates in the formation of the chiral target molecule. The most common and industrially relevant approach involves a Darzens condensation followed by an acid-catalyzed epoxide ring-opening.[2]
Causality in Experimental Design
The choice of the Darzens condensation is strategic; it efficiently constructs the carbon skeleton and introduces an epoxide ring in a single step from benzophenone and a haloacetate ester. The subsequent ring-opening with methanol under acidic conditions is a regioselective process that yields the desired α-hydroxy-β-methoxy arrangement. The use of a chiral resolving agent is then critical to isolate the desired (2S)-enantiomer, which is the biologically active precursor for Ambrisentan.
Sources
The Silent Partner: A Technical Guide to the Role and Impact of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Abstract
This technical guide delves into the significance of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a compound of pivotal importance not for its direct biological activity, but as a sophisticated chemical intermediate. We illuminate its critical role in the synthesis of Ambrisentan, a potent and selective endothelin type-A (ETA) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH). This document provides an in-depth exploration of the endothelin signaling pathway, the precise mechanism of action of Ambrisentan, and the experimental methodologies required to validate its therapeutic effects. For researchers in drug development, this guide bridges the gap between synthetic chemistry and clinical pharmacology, offering a comprehensive view of how a precursor molecule is foundational to a targeted therapeutic agent.
Introduction: From Intermediate to Impact
This compound is a chiral organic compound recognized primarily within the pharmaceutical manufacturing sector.[1][2] On its own, it does not possess a pharmacological mechanism of action. Its significance lies in its function as a high-purity, indispensable building block in the multi-step synthesis of the active pharmaceutical ingredient (API), Ambrisentan.[1] The structural integrity and stereochemistry of this intermediate are paramount, as they dictate the final conformation and efficacy of Ambrisentan.[3] Therefore, understanding this molecule requires a shift in perspective: from a direct effector of biological pathways to a critical enabler of a targeted therapeutic. This guide will explore the ultimate "action" of this intermediate by dissecting the mechanism of the drug it helps create.
The Therapeutic Target: Pulmonary Arterial Hypertension and the Endothelin System
Pulmonary arterial hypertension (PAH) is a severe, progressive disease characterized by abnormally high blood pressure in the pulmonary arteries.[4] The pathophysiology involves significant vasoconstriction and proliferative remodeling of the pulmonary vascular bed, leading to right heart failure and, ultimately, death.[1][5]
A key player in the progression of PAH is the endothelin (ET) system.[6] The central molecule, endothelin-1 (ET-1), is a potent 21-amino acid vasoconstrictor peptide produced primarily by vascular endothelial cells.[7] Patients with PAH exhibit elevated levels of ET-1 in both lung tissue and circulating plasma, which correlate with disease severity.[5][6]
ET-1 exerts its effects by binding to two distinct G-protein-coupled receptors (GPCRs):
-
Endothelin Type-A (ETA) Receptors: Located predominantly on vascular smooth muscle cells. Their activation by ET-1 mediates profound and sustained vasoconstriction and promotes smooth muscle cell proliferation and hypertrophy.[5][7][8]
-
Endothelin Type-B (ETB) Receptors: Found on both endothelial cells and vascular smooth muscle cells. ETB receptors on smooth muscle also mediate vasoconstriction.[5] However, endothelial ETB receptors play a beneficial role by inducing the release of vasodilators like nitric oxide (NO) and prostacyclin, and importantly, by clearing circulating ET-1 from the plasma.[8][9]
The pathological state in PAH is driven by the overexpression of ET-1 and the subsequent over-activation of ETA and ETB receptors on smooth muscle cells, tipping the balance towards vasoconstriction and vascular remodeling.[1][5]
Mechanism of Action: Selective ETA Receptor Blockade by Ambrisentan
Ambrisentan, the final product derived from this compound, is an orally active and highly selective ETA receptor antagonist.[4][8][10] Its therapeutic effect stems from its ability to competitively inhibit the binding of ET-1 to the ETA receptor.[2][11]
This selective blockade has two primary consequences:
-
Inhibition of Vasoconstriction: By preventing ET-1 from activating ETA receptors on pulmonary artery smooth muscle cells, Ambrisentan blocks the downstream signaling cascade that leads to calcium influx and muscle contraction. This results in vasodilation of the pulmonary arteries, a decrease in pulmonary vascular resistance, and a reduction in the pressure overload on the right ventricle of the heart.[10][11]
-
Anti-proliferative Effects: ET-1 is a potent mitogen, and its binding to ETA receptors stimulates pathways involved in vascular smooth muscle cell proliferation and fibrosis, which contribute to the remodeling of the pulmonary arteries.[2][5] Ambrisentan's antagonism of the ETA receptor mitigates these proliferative signals, helping to slow or prevent the progression of the disease.[10]
The selectivity of Ambrisentan for the ETA receptor is a key feature of its pharmacological profile. By sparing the ETB receptor, Ambrisentan allows for the continued clearance of ET-1 and the production of vasodilatory mediators by endothelial cells, which are protective functions.[9][10]
From Intermediate to API: The Synthetic Pathway
The "action" of this compound is realized through its chemical transformation into Ambrisentan. While multiple synthetic routes exist, a common pathway involves the nucleophilic substitution reaction where the hydroxyl group of the intermediate is coupled with a pyrimidine derivative.
Protocol 1: Saponification of the Methyl Ester Intermediate
This protocol describes the hydrolysis of the methyl ester to its corresponding carboxylic acid, a necessary step before condensation.
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., methanol), add an aqueous solution of a strong base (e.g., 10% potassium hydroxide).[12]
-
Heating: Heat the reaction mixture to reflux (approximately 100°C) for a duration sufficient for complete hydrolysis (e.g., 1 hour), monitored by a suitable technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]
-
Work-up: After cooling the reaction mixture to room temperature, wash with an organic solvent (e.g., methyl tert-butyl ether) to remove any unreacted starting material.[12]
-
Acidification: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 1-2. This will precipitate the carboxylic acid product.[13]
-
Isolation: Extract the precipitated solid using an organic solvent (e.g., methyl tert-butyl ether), wash the combined organic layers with water, and evaporate the solvent under reduced pressure to yield (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[12]
Experimental Validation of the Mechanism of Action
The characterization of Ambrisentan as a selective ETA receptor antagonist requires rigorous experimental validation. Key assays focus on determining binding affinity, selectivity, and functional antagonism.
Radioligand Receptor Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for its receptor and its selectivity over other receptors.[14]
Objective: To determine the affinity of Ambrisentan for ETA and ETB receptors.
Principle: The assay measures the ability of unlabeled Ambrisentan to compete with a radiolabeled ligand (e.g., [125I]-ET-1) for binding to membranes prepared from cells expressing recombinant human ETA or ETB receptors.
Protocol 2: Competitive Radioligand Binding Assay
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membrane preparations (e.g., from CHO cells expressing human ETA or ETB receptors).
-
A fixed concentration of radiolabeled [125I]-ET-1.
-
Increasing concentrations of unlabeled Ambrisentan.
-
Assay buffer.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to allow the binding to reach equilibrium.[15]
-
Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Ambrisentan concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of Ambrisentan that inhibits 50% of specific radioligand binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
The results of such assays demonstrate the high selectivity of Ambrisentan.
| Compound | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | Selectivity (ETB Ki / ETA Ki) |
| Ambrisentan | ~1 | ~195 | ~200-fold[16] |
| Bosentan | ~20-30 | ~400-600 | ~20-fold[17][18] |
Table 1: Comparative binding affinities and selectivity of Ambrisentan and Bosentan for endothelin receptors. Data compiled from various in vitro studies. Actual values may vary based on experimental conditions.[16][17][18]
In Vitro Functional Assay: Vascular Contraction
This assay assesses the ability of an antagonist to inhibit the physiological response (vasoconstriction) induced by the agonist (ET-1).
Objective: To measure the potency of Ambrisentan in blocking ET-1-induced contraction of isolated blood vessels.
Protocol 3: Isolated Pulmonary Artery Ring Assay
-
Tissue Preparation: Isolate segments of pulmonary arteries from an appropriate animal model (e.g., rat) and cut them into small rings (2-3 mm).
-
Mounting: Mount the arterial rings in an organ bath filled with physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Connect the rings to an isometric force transducer to record changes in tension.
-
Pre-treatment: After an equilibration period, pre-incubate the rings with either vehicle or varying concentrations of Ambrisentan for a defined period (e.g., 30-60 minutes).
-
Stimulation: Generate a cumulative concentration-response curve by adding increasing concentrations of ET-1 to the organ bath and recording the maximal contractile force at each concentration.
-
Data Analysis: Plot the contractile response as a percentage of the maximum response versus the log concentration of ET-1. The presence of Ambrisentan should cause a rightward shift in the ET-1 concentration-response curve, indicating competitive antagonism. Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift in the agonist's EC50 value, as a measure of potency.
Conclusion and Future Perspectives
This compound represents a class of molecules whose significance is defined by its potential. While inert on its own, its precise chemical architecture is the blueprint for Ambrisentan, a highly targeted and effective therapy for pulmonary arterial hypertension. The mechanism of action of Ambrisentan—selective ETA receptor antagonism—is a prime example of rational drug design, targeting a key pathological pathway while sparing potentially beneficial ones. For researchers and drug developers, the journey from this intermediate to the final API underscores the critical interplay between high-fidelity organic synthesis and a deep understanding of molecular pharmacology. Future research may focus on optimizing the synthesis of such key intermediates to improve yield and purity, thereby reducing the cost and environmental impact of producing life-saving medications.
References
-
Ambrisentan - Wikipedia. (n.d.). Wikipedia. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Pharmaceutical Intermediate. [Link]
-
Vizza, C. D., et al. (2009). Ambrisentan for the treatment of pulmonary arterial hypertension. Expert Opinion on Pharmacotherapy, 10(11), 1847–1858. [Link]
-
R Discovery. (n.d.). How does AMBRISENTAN function at the molecular and cellular levels in the treatment of LETAIRIS? [Link]
-
Galiè, N., & Manes, A. (2009). Ambrisentan, an endothelin receptor type A-selective endothelin receptor antagonist, for the treatment of pulmonary arterial hypertension. Expert Opinion on Pharmacotherapy, 10(11), 1847-58. [Link]
-
Vollert, S., et al. (2003). Experimental approaches to evaluate endothelin-A receptor antagonists. Neurosurgical Focus, 15(3), E6. [Link]
-
Synapse. (2024, July 17). What is the mechanism of Ambrisentan? Patsnap. [Link]
-
Taylor & Francis Online. (n.d.). Ambrisentan – Knowledge and References. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Ambrisentan: A Deeper Look at its Endothelin Receptor Antagonist Mechanism. [Link]
-
Galiè, N., & Manes, A. (2007). Endothelin and Pulmonary Arterial Hypertension. US Cardiology Review, 4(1), 34-38. [Link]
-
Keating, G. M., & Scott, L. J. (2007). Ambrisentan. American Journal of Cardiovascular Drugs, 7(5), 375-383. [Link]
-
PubChem. (n.d.). Ambrisentan. National Center for Biotechnology Information. [Link]
-
Hemnes, A. R., et al. (2012). Endothelin-1 Pathway Polymorphisms and Outcomes in Pulmonary Arterial Hypertension. American Journal of Respiratory and Critical Care Medicine, 186(11), 1146-1154. [Link]
-
Nootens, C., et al. (2012). Altered Expression and Signal Transduction of Endothelin-1 Receptors in Heritable and Idiopathic Pulmonary Arterial Hypertension. Journal of Cardiovascular Pharmacology, 60(5), 465-474. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
-
Corris, P. A. (2005). Endothelin: setting the scene in PAH. European Respiratory Review, 14(96), 88-92. [Link]
-
ResearchGate. (n.d.). Characteristics of endothelin Receptor Antagonists for the treatment of PAH. [Link]
-
St-Onge, E., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 137-152. [Link]
-
The Italian Association of Chemical Engineering. (n.d.). Improved Synthesis Process of Ambrisentan and Darusentan. [Link]
- Google Patents. (n.d.). WO2010091877A2 - Process for producing ambrisentan.
-
Wu, J., et al. (2016). Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials. Journal of the American Heart Association, 5(10), e003896. [Link]
-
Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]
- Google Patents. (n.d.).
-
Ene, C. F., et al. (2021). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. International Journal of Molecular Sciences, 22(16), 8793. [Link]
-
New Drug Approvals. (n.d.). Ambrisentan. [Link]
-
Maguire, J. J., & Davenport, A. P. (2014). Endothelin Receptors and Their Antagonists. Seminars in Nephrology, 34(6), 634-643. [Link]
-
ResearchGate. (n.d.). Selectivity of ET receptor antagonists for ETA versus ETB receptors. [Link]
-
van der Noll, R., et al. (2007). Meta-analysis of the effects of endothelin receptor blockade on survival in experimental heart failure. Journal of Cardiac Failure, 13(4), 309-315. [Link]
-
Correale, M., et al. (2018). Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? Therapeutic Advances in Respiratory Disease, 12, 1753466618799849. [Link]
- Google Patents. (n.d.).
-
Dhaun, N., & Webb, D. J. (2019). Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach. Current Hypertension Reports, 21(8), 62. [Link]
-
Cell Biolabs, Inc. (n.d.). Cell Contraction Assay. [Link]
-
ResearchGate. (n.d.). Contractile function of vascular smooth muscle cells. A collagen gel... [Link]
-
CytoSelect. (n.d.). CytoSelect™ 24-Well Cell Contraction Assay Kit (Floating Matrix Model). [Link]
-
Chen, Y., et al. (2019). Investigating Fibroblast-Induced Collagen Gel Contraction Using a Dynamic Microscale Platform. Frontiers in Bioengineering and Biotechnology, 7, 189. [Link]
-
Eurlings, P. M., et al. (2001). In Vitro Assay of Collagen Gel Contraction by Cardiac Fibroblasts in Serum-Free Conditions. Journal of Pharmacological and Toxicological Methods, 46(1), 29-35. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. aidic.it [aidic.it]
- 4. Ambrisentan, an endothelin receptor type A-selective endothelin receptor antagonist, for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin and Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 6. Endothelin-1 Pathway Polymorphisms and Outcomes in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Ambrisentan - Wikipedia [en.wikipedia.org]
- 9. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]
- 13. WO2011114338A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]
- 14. multispaninc.com [multispaninc.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Technical Guide for Advanced Drug Development
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate (CAS: 178306-47-3), a key intermediate in the synthesis of advanced pharmaceuticals.[1][2] Given the absence of publicly available experimental spectra for this specific chiral molecule, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to establish a reliable spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines validated, step-by-step protocols for the experimental acquisition and analysis of this data, ensuring scientific integrity and reproducibility in a laboratory setting.
Introduction: The Significance of Spectroscopic Characterization
This compound is a chiral α-hydroxy ester of significant interest in medicinal chemistry. Its stereospecific synthesis and purification are critical checkpoints in the development of novel therapeutics. Rigorous spectroscopic characterization is, therefore, not merely a routine analysis but a cornerstone of quality control and a prerequisite for advancing any drug candidate through the development pipeline. The elucidation of its three-dimensional structure and the confirmation of its chemical identity are paramount for ensuring efficacy and safety.
This guide addresses the current information gap by providing a robust, predicted spectroscopic dataset for this molecule. The subsequent sections are structured to not only present this data but also to explain the underlying principles and experimental considerations, thereby empowering researchers to confidently synthesize, purify, and characterize this important pharmaceutical intermediate.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are generated using advanced computational algorithms and are interpreted in the context of established spectroscopic principles and data from analogous chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the atomic connectivity within this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~7.50-7.20 | Multiplet | 10H | Ar-H | The ten protons of the two phenyl groups are expected to resonate in this region, typical for aromatic protons. The exact splitting pattern will be complex due to overlapping signals. This is consistent with the spectra of compounds containing multiple phenyl groups, such as 1,1-diphenylethanol.[3] |
| ~4.50 | Singlet | 1H | CH (OH) | The proton on the carbon bearing the hydroxyl group is expected to be a singlet. Its chemical shift is influenced by the neighboring phenyl groups and the ester functionality. In the analogous compound, methyl mandelate, this proton appears around δ 5.1 ppm. The additional substitution in the target molecule likely causes a slight shift. |
| ~3.75 | Singlet | 3H | COOCH₃ | The singlet corresponds to the three equivalent protons of the methyl ester group. This is a characteristic chemical shift for methyl esters, as seen in methyl lactate (~3.7 ppm) and methyl mandelate (~3.8 ppm).[4] |
| ~3.30 | Singlet | 3H | OCH₃ | The singlet corresponds to the three equivalent protons of the methoxy group. Its chemical shift is slightly upfield compared to the methyl ester due to the ether linkage. |
| ~2.50 | Singlet | 1H | OH | The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It is expected to be a broad singlet. This is a common feature in the spectra of alcohols. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Analysis |
| ~173 | C =O (Ester) | The carbonyl carbon of the ester group is expected to appear in this downfield region, which is characteristic for this functional group. For comparison, the ester carbonyl in methyl mandelate appears around δ 174 ppm. |
| ~142 | Quaternary C -Ar | The two ipso-carbons of the phenyl rings attached to the quaternary carbon are expected in this region. |
| ~128-127 | C H-Ar | The ortho, meta, and para carbons of the two phenyl rings will produce a series of signals in this range. This is consistent with the ¹³C NMR spectrum of 1,1-diphenylethanol.[5][6] |
| ~85 | C (Ph)₂(OMe) | The quaternary carbon atom bonded to the two phenyl groups and the methoxy group is expected to have a chemical shift in this region. |
| ~75 | C H(OH) | The carbon atom bearing the hydroxyl group is expected around this chemical shift, influenced by the electronegative oxygen atom. In methyl mandelate, this carbon appears at approximately δ 73 ppm. |
| ~53 | COOC H₃ | The carbon of the methyl ester group typically resonates in this region. For instance, in methyl lactate, this carbon is found at δ 52 ppm.[7] |
| ~51 | OC H₃ | The carbon of the methoxy group is expected to be in a similar region to the methyl ester carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to its hydroxyl, carbonyl, and ether functionalities, as well as the aromatic rings.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Analysis |
| ~3500 | Strong, Broad | O-H Stretch | The broadness of this peak is due to hydrogen bonding of the hydroxyl group. This is a characteristic feature for alcohols. In the IR spectrum of methyl mandelate, a similar broad absorption is observed in this region.[8][9][10] |
| ~3100-3000 | Medium | C-H Stretch (Aromatic) | These absorptions are characteristic of the C-H bonds in the phenyl groups. |
| ~2950 | Medium | C-H Stretch (Aliphatic) | This band arises from the C-H stretching vibrations of the methyl and methoxy groups. |
| ~1735 | Strong | C=O Stretch (Ester) | The strong absorption at this wavenumber is a definitive indicator of the ester carbonyl group. This is consistent with the IR spectra of other methyl esters. |
| ~1600, ~1495 | Medium-Weak | C=C Stretch (Aromatic) | These peaks are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings. |
| ~1250, ~1100 | Strong | C-O Stretch | These strong absorptions are attributed to the C-O stretching vibrations of the ester and ether linkages. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.
Predicted Mass Spectrum (Electron Ionization)
| m/z | Possible Fragment Ion | Rationale for Fragmentation |
| 286 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₁₇H₁₈O₄). Its intensity may be low due to the lability of the molecule under EI conditions. |
| 227 | [M - COOCH₃]⁺ | Loss of the methyl ester group is a common fragmentation pathway for methyl esters. |
| 183 | [C(Ph)₂(OCH₃)]⁺ | Cleavage of the bond between the two chiral centers would lead to this stable, resonance-stabilized cation. |
| 105 | [C₆H₅CO]⁺ | The benzoyl cation is a very common and stable fragment in the mass spectra of compounds containing a benzoyl moiety or that can rearrange to form it. |
| 77 | [C₆H₅]⁺ | The phenyl cation, resulting from the cleavage of a phenyl group. |
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectroscopic data, the following detailed protocols are recommended. These protocols are designed to be self-validating, with built-in checks for instrument performance and sample integrity.
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and processing.
Protocol Details:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of "this compound".
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer (a 500 MHz instrument is recommended for optimal resolution).
-
Lock the field frequency to the deuterium signal of the CDCl₃.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the proton spectrum using a standard single-pulse experiment.
-
Typical parameters: 16 scans, a relaxation delay (d1) of 1 second, and a spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024 scans, a relaxation delay (d1) of 2 seconds, and a spectral width of 240 ppm.
-
Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Chiral HPLC for Enantiomeric Purity
Given the chiral nature of the target molecule, confirming its enantiomeric purity is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method for this analysis.[11]
Caption: Workflow for chiral HPLC analysis.
Protocol Details:
-
Instrumentation and Column:
-
An HPLC system equipped with a UV detector is required.
-
A polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H) is recommended for the separation of enantiomers of α-hydroxy esters.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.
-
-
Analysis:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 254 nm).
-
The two enantiomers should elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
-
Conclusion
This technical guide provides a foundational spectroscopic dataset for this compound, a molecule of considerable interest in pharmaceutical development. By integrating predictive data with insights from analogous compounds, this document offers a reliable framework for the identification and characterization of this chiral intermediate. The detailed experimental protocols further equip researchers with the necessary tools to validate these findings and ensure the quality and consistency of their synthetic work. As with any predictive data, experimental verification remains the gold standard, and this guide is intended to facilitate and streamline that process.
References
- Albrecht, M., et al. (2015). Chirality influence on the aggregation of methyl mandelate. Physical Chemistry Chemical Physics, 17(34), 21853-21863.
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl mandelate. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (R)-(-)-mandelate. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-Methyl mandelate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl mandelate. NIST Chemistry WebBook. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Diphenylethanol. Retrieved from [Link]
-
virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Sources of 1 H labeling in methyl carbon of lactate. Retrieved from [Link]
- The Royal Society of Chemistry. (2021).
-
SpectraBase. (n.d.). Methyl L-lactate. Retrieved from [Link]
- The Royal Society of Chemistry. (2022). This journal is © The Royal Society of Chemistry 2022.
-
National Institute of Standards and Technology. (n.d.). Methyl mandelate. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,1-Diphenylethanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ATB. (n.d.). 1,1-DIPHENYLETHANOL | C14H14O | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl D-(-)-mandelate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). methyl (2S)-2-hydroxy-2-phenylacetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-2-phenylacetate hydrobromide. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
Sources
- 1. Methyl mandelate [webbook.nist.gov]
- 2. app.nmrium.com [app.nmrium.com]
- 3. 1,1-Diphenylethanol | C14H14O | CID 69031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl (S)-(-)-lactate(27871-49-4) 1H NMR [m.chemicalbook.com]
- 5. 1,1-DIPHENYLETHANOL(599-67-7) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Methyl lactate(547-64-8) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. (S)-(+)-Methyl mandelate(21210-43-5) IR Spectrum [chemicalbook.com]
- 10. METHYL DL-MANDELATE(771-90-4) IR Spectrum [chemicalbook.com]
- 11. Visualizer loader [nmrdb.org]
A Technical Guide to the Solubility of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate: From Physicochemical Prediction to Experimental Determination
Foreword for the Research Professional
In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is not merely a data point; it is a cornerstone of successful formulation, bioavailability, and, ultimately, therapeutic efficacy. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a critical intermediate in the synthesis of Ambrisentan, a drug used to treat pulmonary arterial hypertension.[1]
Compound Profile: Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is the first step in predicting its solubility behavior. This compound is a chiral methyl ester with the molecular formula C₁₇H₁₈O₄.[1][2] Its structure, featuring two phenyl groups, a hydroxyl group, a methoxy group, and an ester linkage, dictates its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₄ | PubChem[2] |
| Molecular Weight | 286.32 g/mol | PubChem[2] |
| Appearance | Colorless liquid or solid | NINGBO INNO PHARMCHEM CO.,LTD.[1] |
| Density | ~1.2 g/cm³ | NINGBO INNO PHARMCHEM CO.,LTD.[1] |
| XLogP3 | 2.4 | PubChem[2] |
| CAS Number | 177036-78-1 | PubChem[2] |
The positive XLogP3 value suggests a degree of lipophilicity, which is consistent with the presence of the two phenyl rings. However, the hydroxyl and ester functionalities introduce polar character, allowing for hydrogen bonding and dipole-dipole interactions. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent system.
Predicted Solubility Behavior: A Qualitative Assessment
Based on the "like dissolves like" principle, we can make some initial predictions about the solubility of this compound.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group should allow for hydrogen bonding with protic solvents. Indeed, it has been reported to be soluble in methanol.[1] The ester and methoxy groups can also act as hydrogen bond acceptors.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): The compound's overall polarity should lend itself to solubility in polar aprotic solvents. It is reportedly soluble in dichloromethane.[1] Solvents like acetone and ethyl acetate, which have dipole moments and can accept hydrogen bonds, are also likely to be effective solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar surface area of the two phenyl groups suggests some solubility in nonpolar solvents. However, the polar functional groups will likely limit its miscibility with highly nonpolar solvents like hexane.
-
Aqueous Solubility: The significant nonpolar character of the diphenyl moiety suggests that aqueous solubility will be low. This is a common characteristic of many pharmaceutical compounds and intermediates.[3][4]
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for obtaining accurate solubility data is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation of the Test System:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response versus concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Data Presentation and Thermodynamic Analysis
The experimentally determined solubility data should be presented in a clear and organized manner.
Solubility Data Table (Template)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Data | Calculated Data |
| 37 | Experimental Data | Calculated Data | |
| Dichloromethane | 25 | Experimental Data | Calculated Data |
| 37 | Experimental Data | Calculated Data | |
| Ethyl Acetate | 25 | Experimental Data | Calculated Data |
| 37 | Experimental Data | Calculated Data | |
| Acetone | 25 | Experimental Data | Calculated Data |
| 37 | Experimental Data | Calculated Data | |
| Toluene | 25 | Experimental Data | Calculated Data |
| 37 | Experimental Data | Calculated Data | |
| Hexane | 25 | Experimental Data | Calculated Data |
| 37 | Experimental Data | Calculated Data | |
| Water | 25 | Experimental Data | Calculated Data |
| 37 | Experimental Data | Calculated Data |
Thermodynamic Modeling
The temperature dependence of solubility can be described by the van't Hoff equation. This allows for the calculation of important thermodynamic parameters such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution.
The following diagram illustrates the relationship between these thermodynamic parameters and the dissolution process.
Caption: Relationship between the dissolution process and its thermodynamic parameters.
A plot of the natural logarithm of the mole fraction solubility (ln X) versus the reciprocal of the absolute temperature (1/T) should yield a straight line. The slope of this line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the ideal gas constant.
Conclusion for the Practicing Scientist
While publicly available quantitative solubility data for this compound is scarce, this guide provides a robust framework for its determination and interpretation. By combining an understanding of its physicochemical properties with rigorous experimental methodology, researchers can generate the high-quality solubility data necessary to advance their drug development programs. The protocols and theoretical considerations presented herein are intended to be a practical resource for scientists working with this important pharmaceutical intermediate.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2023). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview. Available at: [Link]
-
PubChem. Ambrisentan. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. National Center for Biotechnology Information. Available at: [Link]
-
Rathod, R. D., et al. (2022). Enhancement of solubility and bioavailability of ambrisentan by solid dispersion using Daucus carota as a drug carrier: formulation, characterization, in vitro, and in vivo study. Drug Development and Industrial Pharmacy, 48(1), 34-45. Available at: [Link]
-
International Journal of Innovative Research and Technology. (2022). Formulation and Invitro Evaluation of Ambrisentan Solid Dispersions. Available at: [Link]
-
Solubility of Things. 2,3-Diphenylpropanoic acid. Available at: [Link]
-
PubChem. Benzenepropanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2022). ENHANCEMENT OF SOLUBILITY AND BIOAVAILABILITY OF BCS CLASS-II AMBRISENTAN: IN VITRO, IN VIVO AND EX VIVO ANALYSIS. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C17H18O4 | CID 10541193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancement of solubility and bioavailability of ambrisentan by solid dispersion using Daucus carota as a drug carrier: formulation, characterization, in vitro, and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirt.org [ijirt.org]
The Genesis of a Chiral Keystone: A Technical Guide to the Discovery and History of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Foreword: The Unseen Architect in a Groundbreaking Therapy
In the landscape of modern drug development, the narrative often centers on the final therapeutic agent, the molecule that directly engages with the biological target. Yet, behind these headline-making compounds lies a rich history of chemical innovation, a story of the meticulous design and synthesis of crucial intermediates. These unsung heroes of medicinal chemistry are the architectural keystones upon which complex, life-altering drugs are built. This technical guide delves into the discovery and history of one such molecule: Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate . While its name may be a mouthful, its significance is profound, serving as a pivotal chiral building block in the synthesis of Ambrisentan, a potent and selective endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).
This document is crafted for the discerning researcher, scientist, and drug development professional. It eschews a rigid, templated format in favor of a narrative that follows the scientific journey—from the identification of a therapeutic target to the inventive chemistry required to create a solution. We will explore the "why" behind the experimental choices, grounding our discussion in the authoritative literature that first described this elegant synthesis.
The Clinical Imperative: The Rise of Endothelin and the Need for a Targeted Approach
The story of this compound begins not in a flask, but in the intricate signaling pathways of the human cardiovascular system. In the late 1980s, the discovery of endothelin-1 (ET-1), a potent 21-amino acid peptide produced by endothelial cells, revolutionized our understanding of vascular physiology.[1][2] ET-1 was identified as the most potent vasoconstrictor known, exerting its effects through two G-protein coupled receptors: ETA and ETB.
The ETA receptor, found predominantly on vascular smooth muscle cells, became a prime therapeutic target. Its activation by ET-1 leads to sustained vasoconstriction and cell proliferation, processes implicated in the pathophysiology of several cardiovascular disorders, most notably Pulmonary Arterial Hypertension (PAH) .[1] PAH is a devastating disease characterized by a progressive increase in pulmonary vascular resistance, leading to right heart failure and premature death. The clear involvement of the endothelin pathway in PAH created an urgent need for the development of potent and selective ETA receptor antagonists.
This clinical need set the stage for a new chapter in medicinal chemistry, a quest to design small, orally active molecules that could block the deleterious effects of ET-1. It was in this fertile scientific environment that the journey towards Ambrisentan, and consequently its key chiral intermediate, began.
The Birth of a Novel Scaffold: From High-Throughput Screening to a Diphenylpropanoic Acid Core
The early 1990s saw a flurry of research activity aimed at developing non-peptidic endothelin receptor antagonists. A significant breakthrough came from the laboratories of Knoll AG (later a part of BASF, and subsequently Abbott Laboratories). A 1996 publication in the Journal of Medicinal Chemistry by Riechers et al. detailed the discovery and optimization of a novel class of orally active, non-peptidic ETA receptor antagonists.
The journey began with high-throughput screening, which identified initial lead structures. Through a meticulous process of lead optimization, a diphenylpropanoic acid scaffold emerged as a highly promising candidate. This core structure provided the necessary three-dimensional arrangement to achieve high-affinity binding to the ETA receptor.
The optimization process led to the identification of a series of potent antagonists, including the compound that would later be known as Darusentan.[2] The key to the high potency and selectivity of these molecules was the precise stereochemistry of the propanoic acid backbone. Specifically, the (S)-configuration at the C2 position was found to be crucial for optimal receptor binding.
This critical stereochemical requirement presented a significant synthetic challenge: how to efficiently produce the enantiomerically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, the precursor to the final drug. The solution to this challenge, first disclosed in the aforementioned 1996 paper and the associated patent WO 96/11914, involved a classic chemical transformation followed by an elegant chiral resolution.
The Foundational Synthesis: A Step-by-Step Elucidation
The initial synthesis of the racemic methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a testament to the power of established organic reactions applied in a novel context. The process can be broken down into two key stages: the formation of an epoxide intermediate via the Darzens condensation, followed by a regioselective ring-opening.
Stage 1: The Darzens Condensation - Crafting the Epoxy Ester
The synthesis commences with two readily available starting materials: benzophenone and methyl chloroacetate. The Darzens condensation is a named reaction in organic chemistry that involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (also known as a glycidic ester).
Experimental Protocol: Synthesis of Methyl 3,3-diphenyl-2,3-epoxypropionate (Racemic)
-
Reactants:
-
Benzophenone
-
Methyl chloroacetate
-
Sodium methoxide
-
Toluene (solvent)
-
-
Procedure:
-
A solution of benzophenone and sodium methoxide is prepared in toluene at a low temperature.
-
Methyl chloroacetate is added slowly to the reaction mixture.
-
The reaction proceeds to form the racemic methyl 3,3-diphenyl-2,3-epoxypropionate.
-
The product is isolated through standard workup procedures.
-
The choice of a strong base, such as sodium methoxide, is critical to deprotonate the α-carbon of methyl chloroacetate, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. An intramolecular SN2 reaction follows, where the newly formed alkoxide displaces the chloride, yielding the desired epoxide.
Caption: The Darzens condensation pathway to the epoxy ester intermediate.
Stage 2: Methanolysis - Regioselective Ring-Opening
The next crucial step is the acid-catalyzed ring-opening of the epoxide with methanol. This reaction is highly regioselective, with the methanol preferentially attacking the more substituted carbon atom (C3). This selectivity is driven by the formation of a more stable tertiary carbocation-like transition state at the C3 position, which is stabilized by the two phenyl groups.
Experimental Protocol: Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (Racemic)
-
Reactants:
-
Methyl 3,3-diphenyl-2,3-epoxypropionate
-
Methanol (solvent and reactant)
-
p-Toluenesulfonic acid (catalyst)
-
-
Procedure:
-
The racemic epoxy ester is dissolved in methanol.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.
-
The reaction mixture is stirred, leading to the opening of the epoxide ring.
-
The product, racemic methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, is isolated and purified.
-
This step yields the desired racemic product, setting the stage for the critical chiral resolution.
Caption: Regioselective ring-opening of the epoxide to form the target racemic ester.
The Crux of the Matter: Chiral Resolution to Isolate the (S)-Enantiomer
With the racemic ester in hand, the next and most critical step is the separation of the enantiomers to isolate the desired (S)-isomer. The original method described by Riechers et al. involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by classical resolution using a chiral amine.
Saponification: From Ester to Carboxylic Acid
The racemic methyl ester is first hydrolyzed to the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid using a base such as sodium hydroxide, followed by acidic workup.
Diastereomeric Salt Formation and Separation
The key to the resolution is the reaction of the racemic carboxylic acid with an enantiomerically pure chiral amine. The patent literature describes the use of various resolving agents, including (S)-(-)-1-(4-nitrophenyl)ethylamine.[3] This reaction forms a pair of diastereomeric salts.
These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt, which in this case is the salt of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid and (S)-(-)-1-(4-nitrophenyl)ethylamine, preferentially crystallizes from the solution.
Experimental Protocol: Chiral Resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
Reactants:
-
Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
(S)-(-)-1-(4-nitrophenyl)ethylamine (resolving agent)
-
Suitable solvent (e.g., a mixture of methyl tert-butyl ether and n-heptane)
-
-
Procedure:
-
The racemic acid is dissolved in the chosen solvent.
-
The chiral amine is added to the solution.
-
The mixture is allowed to stir, often with controlled cooling, to induce crystallization of the less soluble diastereomeric salt.
-
The crystalline salt is isolated by filtration.
-
The salt is then treated with an acid (e.g., HCl) to liberate the enantiomerically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
-
The desired (S)-acid is then re-esterified to yield this compound.
-
This classical resolution, while multi-step, proved to be an effective method for obtaining the enantiomerically pure building block required for the synthesis of Ambrisentan.
Characterization and Properties
The successful synthesis and isolation of this compound require rigorous characterization to confirm its identity and purity.
| Property | Value |
| CAS Number | 178306-47-3 |
| Molecular Formula | C17H18O4 |
| Molecular Weight | 286.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 123-125 °C (for the corresponding (S)-acid)[3] |
Spectroscopic data is essential for structural elucidation:
-
1H NMR: The proton NMR spectrum would show characteristic signals for the methoxy groups, the hydroxyl proton, the methine proton at C2, and the aromatic protons of the two phenyl rings.
-
13C NMR: The carbon NMR spectrum would confirm the presence of the ester carbonyl, the two types of methoxy carbons, the hydroxyl-bearing carbon, the quaternary carbon at C3, and the aromatic carbons.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (O-H) stretch, the ester carbonyl (C=O) stretch, and the C-O stretches.
Legacy and Future Perspectives
The discovery and development of a robust synthetic route to this compound were pivotal achievements that enabled the successful development of Ambrisentan. This story is a powerful example of how fundamental organic chemistry, including classic named reactions and resolution techniques, can be ingeniously applied to solve complex problems in medicinal chemistry.
The journey from understanding the role of endothelin in disease to the development of a targeted therapy is a long and arduous one. The work of Riechers and his colleagues in the mid-1990s laid the chemical foundation for a new class of drugs that has had a significant impact on the lives of patients with PAH.
As we look to the future, the principles of stereoselective synthesis and the importance of chiral intermediates remain central to drug discovery. The history of this compound serves as an enduring case study for aspiring and practicing medicinal chemists, demonstrating the critical interplay between biological understanding, synthetic innovation, and the relentless pursuit of therapeutic solutions.
References
- Riechers, H., et al. (1996). Discovery and Optimization of a Novel Class of Orally Active Nonpeptidic Endothelin-A Receptor Antagonists. Journal of Medicinal Chemistry, 39(11), 2123–2128.
- BASF Aktiengesellschaft. (1996).
- Barton, M., & Yanagisawa, M. (2019). Endothelin: 30 Years From Discovery to Therapy. Hypertension, 74(6), 1232–1265.
- Münter, K., et al. (1996). Oral treatment with an ETA-receptor antagonist inhibits neointima formation induced by endothelial injury. Pharmacy and Pharmacology Letters, 6(3), 90-92.
- US Patent US20130184490A1. (2013). Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
- PubChem Compound Summary for CID 10541193, Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropano
- Kirkby, N. S., et al. (2008). Endothelin-1 (ET-1) and the regulation of smooth muscle tone. British Journal of Pharmacology, 153(S1), S53-S67.
- A Comprehensive Overview of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
- Chiral resolution. In Wikipedia. (URL not provided as it is a general knowledge source).
- Darzens reaction. In Wikipedia. (URL not provided as it is a general knowledge source).
Sources
Methodological & Application
Application Note: A Detailed Guide to the Synthesis of Ambrisentan via its Key Chiral Intermediate
Topic: The Role of (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic Acid and its Methyl Ester in the Synthesis of Ambrisentan.
Abstract
Ambrisentan, chemically known as (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid, is a potent and selective endothelin type-A (ETA) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH)[1][2]. The pharmacological efficacy of Ambrisentan is critically dependent on its (S)-stereochemistry at the C2 position. This application note provides a detailed technical guide on the synthesis of Ambrisentan, focusing on the preparation and resolution of its pivotal chiral intermediate, (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. We will elucidate the common and robust synthetic pathway commencing from benzophenone, detail the protocol for classical chiral resolution, and describe the final condensation step to yield Ambrisentan. This guide is intended for researchers, chemists, and professionals in drug development and process chemistry, offering field-proven insights and the scientific rationale behind the synthetic strategy.
Introduction: The Strategic Importance of the Chiral Intermediate
The synthesis of single-enantiomer drugs like Ambrisentan presents a significant challenge in pharmaceutical manufacturing. The biological activity is confined to the (S)-enantiomer, making stereochemical control paramount. The most widely adopted and industrially scalable approach involves the synthesis of a racemic precursor, which is then separated into its constituent enantiomers through a process known as chiral resolution[3].
The core of Ambrisentan's structure is the 3,3-diphenylpropanoic acid backbone. The key intermediate, (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid , contains the essential (S)-stereocenter that is carried through to the final active pharmaceutical ingredient (API). Its methyl ester, Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate , is the direct precursor to this acid via hydrolysis and is a central compound in the overall synthetic scheme[4][5]. This guide will detail the multi-step synthesis that generates this intermediate and its conversion to Ambrisentan.
Physicochemical & Spectroscopic Characterization
The key intermediates in this synthesis are the racemic acid and its corresponding methyl ester. The resolved (S)-acid is the direct precursor for the final step.
| Property | Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic Acid |
| Molecular Formula | C₁₇H₁₈O₄[5][6] | C₁₆H₁₆O₄[7] |
| Molecular Weight | 286.32 g/mol [5][6] | 272.29 g/mol [7] |
| CAS Number | 178306-47-3 (racemate)[5] | 178306-51-9 ((S)-enantiomer, often cited for racemate)[7] |
| Appearance | White to off-white solid or oil[8] | White crystalline solid[8][9] |
| Melting Point | Not widely reported | 123-125 °C[9] |
| ¹H NMR (CDCl₃, δ) | 3.52 (s, 3H), 3.99 (s, 1H), 7.32-7.45 (m, 10H) for the precursor epoxide, suggesting similar phenyl peaks for the final ester.[8] | 3.22 (s, 3H), 5.14 (br, 1H), 5.20 (d, 1H), 7.18-7.37 (m, 10H), 12.30 (1H, br) for the racemic acid.[8] |
| Optical Rotation [α]D | Not applicable (racemic) | +12.3° (c=1.8% in ethanol)[8] |
Synthetic Workflow Overview
The synthesis of Ambrisentan can be logically segmented into three major stages. This strategy is designed for robustness and scalability, prioritizing a high-yield synthesis of a racemic intermediate followed by an efficient resolution step.
Experimental Protocols
The following protocols are synthesized from established literature and represent a reliable pathway for the synthesis of Ambrisentan on a laboratory scale[8][10][11].
Protocol 1: Synthesis of Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic Acid (Compound 5)
This protocol outlines the initial three steps to generate the key racemic intermediate.
Step 1A: Methyl 3,3-diphenyloxirane-2-carboxylate (Darzens Condensation)
-
Rationale: The Darzens condensation is a classic and efficient method for forming an α,β-epoxy ester (a glycidic ester) from a ketone and an α-halo ester. Here, it effectively constructs the three-carbon propanoate backbone and sets the stage for subsequent functionalization. Using a strong base like sodium methoxide at low temperatures minimizes side reactions[8].
-
Procedure:
-
To a solution of sodium methoxide (4.3 g, 79.6 mmol) in dry tetrahydrofuran (THF, 25 mL), add a solution of benzophenone (7.2 g, 39.5 mmol) and methyl chloroacetate (6.6 g, 60.8 mmol) in dry THF (15 mL).
-
Maintain the reaction temperature at -10 °C with stirring for 2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water (50 mL).
-
Extract the aqueous solution with diethyl ether (3 x 80 mL).
-
Combine the organic phases, wash with saturated NaCl (brine), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide, which can be used directly in the next step[8].
-
Step 1B: Racemic Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
-
Rationale: An acid-catalyzed ring-opening of the epoxide with methanol as the solvent and nucleophile introduces both the hydroxyl group at C2 and the methoxy group at C3. p-Toluenesulfonic acid is an effective and easily handled catalyst for this transformation[5][8].
-
Procedure:
-
Dissolve the crude epoxide from the previous step (approx. 31.6 mmol) in methanol (40 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.5 g).
-
Stir the reaction at room temperature for 30 minutes. The reaction is typically rapid.
-
Step 1C: Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic Acid (Saponification)
-
Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide. This is a necessary step to enable chiral resolution, as the acidic carboxyl group can form diastereomeric salts with a chiral base.
-
Procedure:
-
To the methanol solution containing the ester, add an aqueous solution of 10% NaOH (60 mL).
-
Heat the mixture to reflux and stir for 1 hour, or until TLC indicates the complete disappearance of the starting ester.
-
Cool the solution and remove the bulk of the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 10% sulfuric acid or hydrochloric acid. A white solid will precipitate.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to afford the racemic acid[8].
-
Protocol 2: Chiral Resolution to obtain (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic Acid (Compound 6)
-
Rationale: This is the key stereochemistry-defining step. A chiral resolving agent, in this case, the readily available and inexpensive (S)-dehydroabietylamine, is used to form two diastereomeric salts with the racemic acid. Due to different physical properties (like solubility), one diastereomer selectively crystallizes from the solution. Methyl-tert-butyl-ether (MTBE) is an excellent solvent choice for this resolution, providing the right solubility profile for selective precipitation[8].
-
Procedure:
-
Dissolve the racemic acid (14 g, 51.4 mmol) in MTBE (140 mL) and heat to reflux for 30 minutes to ensure complete dissolution.
-
In a separate flask, dissolve (S)-dehydroabietylamine (14.7 g, 51.4 mmol) in MTBE (50 mL).
-
Add the chiral amine solution dropwise to the refluxing acid solution over 10 minutes.
-
Continue stirring under reflux for 1 hour.
-
Cool the mixture to 0 °C and stir for an additional 2 hours to maximize crystallization.
-
Filter the resulting solid (the desired diastereomeric salt) and wash with cold MTBE.
-
To liberate the free acid, suspend the salt in a mixture of water and MTBE. Acidify with 10% H₂SO₄ to pH 2.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the enantiomerically pure (S)-acid as a white solid[8]. The enantiomeric excess (e.e.) should be checked by chiral HPLC.
-
Protocol 3: Synthesis of (+)-Ambrisentan
-
Rationale: The final step is a nucleophilic aromatic substitution (SNAr), which can also be viewed as a Williamson ether synthesis. The alkoxide of the (S)-acid, formed by a strong base like sodium amide (NaNH₂) or lithium amide, displaces the methylsulfonyl leaving group from the pyrimidine ring[8][10]. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction.
-
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen), add the (S)-acid (3.6 g, 13.1 mmol) and sodium amide (1.0 g, 25.6 mmol) to DMF (20 mL).
-
Slowly add a solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (3.63 g, 19.6 mmol) in DMF (10 mL).
-
Stir the reaction at room temperature for 5 hours.
-
Quench the reaction by carefully adding water (20 mL).
-
Acidify the solution to pH 2 with 10% H₂SO₄.
-
Extract the product with ethyl acetate (4 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or isopropanol/water) to yield Ambrisentan of high chemical and chiral purity[8][10].
-
Conclusion
The synthesis of Ambrisentan is a prime example of strategic process chemistry where the stereochemical integrity of the final product is established through the classical resolution of a key carboxylic acid intermediate. The pathway, beginning with a Darzens condensation on benzophenone, provides a reliable and scalable method to produce the racemic core structure. The subsequent chiral resolution using (S)-dehydroabietylamine is efficient and utilizes an inexpensive resolving agent. This application note provides a comprehensive and technically grounded protocol for researchers, enabling the successful laboratory-scale synthesis of this important therapeutic agent. The methods described herein are well-documented in patents and scientific literature, ensuring a high degree of trustworthiness and reproducibility.
References
-
Improved Synthesis Process of Ambrisentan and Darusentan. (n.d.). AIDIC - Italian Association of Chemical Engineering. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US8962832B2 - Process for the preparation of ambrisentan and novel intermediates thereof.
-
Varghese, B., et al. (2011). Ambrisentan for the treatment of pulmonary arterial hypertension. Vascular Health and Risk Management, 7, 323–333. [Link]
- Google Patents. (n.d.). WO2010091877A2 - Process for producing ambrisentan.
- Google Patents. (n.d.). WO2011114338A1 - A process for the preparation of highly pure ambrisentan.
-
Feng, W.-D., et al. (2018). Process Research for (+)-Ambrisentan, an Endothelin-A Receptor Antagonist. Organic Process Research & Development, 22(9), 1238-1244. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
-
PubChem. (n.d.). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
- Google Patents. (n.d.). US7109205B2 - Process for the preparation of ambrisentan.
Sources
- 1. US8962832B2 - Process for the preparation of ambrisentan and novel intermediates thereof - Google Patents [patents.google.com]
- 2. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2011114338A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C17H18O4 | CID 10541193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aidic.it [aidic.it]
- 9. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 10. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]
- 11. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Asymmetric Synthesis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Introduction: The Significance of Stereochemistry in Pharmaceutical Intermediates
In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single desired enantiomer is a cornerstone of pharmaceutical chemistry.
This document provides a detailed guide to the asymmetric synthesis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a key chiral building block in the synthesis of Ambrisentan.[1][2] Ambrisentan is a potent and selective endothelin type-A receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[3][4] The therapeutic efficacy of Ambrisentan is intrinsically linked to its specific (S)-configuration at the C2 position of the propanoate backbone. Therefore, robust and efficient methods for the enantioselective synthesis of this intermediate are critical for the pharmaceutical industry.
This application note will explore two principal strategies for achieving high enantiomeric purity of the target molecule:
-
Diastereoselective Resolution: A classical and reliable method involving the separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
-
Catalytic Asymmetric Synthesis: A modern and efficient approach utilizing a chiral catalyst to directly generate the desired enantiomer from a prochiral precursor. A plausible and powerful catalytic method, the Sharpless Asymmetric Dihydroxylation, will be detailed as a prime example of this strategy.
Strategy 1: Diastereoselective Resolution of Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
This method relies on the synthesis of a racemic mixture of the parent acid, followed by its reaction with a chiral amine to form diastereomeric salts. These salts, possessing different physical properties, can be separated by fractional crystallization.
Scientific Rationale
The fundamental principle of this technique is the conversion of a mixture of enantiomers, which have identical physical properties (e.g., solubility), into a mixture of diastereomers, which have different physical properties. The chiral resolving agent, in this case, (S)-dehydroabietylamine, forms an acid-base salt with both the (R)- and (S)-enantiomers of the carboxylic acid. The resulting (S)-amine-(S)-acid and (S)-amine-(R)-acid salts are diastereomers and exhibit different solubilities in a given solvent system, allowing for their separation.
Experimental Workflow
Caption: Workflow for Diastereoselective Resolution.
Detailed Protocol: Synthesis of Racemic Acid
Step 1: Darzens Condensation to form Methyl 3,3-diphenyl-2,3-epoxypropionate
-
To a stirred solution of benzophenone (1.0 eq) in toluene, add sodium methoxide (1.5 eq) at room temperature.
-
Cool the mixture to -10 to -5 °C.
-
Slowly add a solution of methyl chloroacetate (1.3 eq) in toluene, maintaining the temperature below 0 °C.[4]
-
Stir the reaction mixture at this temperature for 2-3 hours until completion (monitored by TLC).
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxy ester.
Step 2: Methanolysis to Racemic Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
-
Dissolve the crude epoxy ester from the previous step in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.05 eq).
-
Stir the mixture at room temperature for 1-2 hours.[2]
-
Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Remove the methanol under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the racemic product.
Step 3: Hydrolysis to Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
Dissolve the racemic methyl ester in methanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq, 10% wt.).
-
Heat the mixture to reflux for 1 hour.[2]
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2 with concentrated HCl, which will cause the product to precipitate.[2]
-
Filter the precipitate and dry under vacuum to obtain the racemic acid.
Detailed Protocol: Resolution
-
Dissolve the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (1.0 eq) in methyl tert-butyl ether (MTBE) by heating to reflux.
-
In a separate flask, dissolve (S)-dehydroabietylamine (1.0 eq) in MTBE.
-
Add the amine solution dropwise to the refluxing acid solution.
-
Continue refluxing for 1 hour, then cool the mixture to 0 °C and stir for an additional 2 hours.[2]
-
The (S)-acid-(S)-amine diastereomeric salt will precipitate. Collect the solid by filtration.
-
To liberate the free acid, suspend the salt in a mixture of water and MTBE and acidify with HCl.
-
Separate the organic layer, wash with water, dry, and concentrate to yield (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
-
The final esterification to obtain the title compound can be achieved using standard methods (e.g., methanol with a catalytic amount of sulfuric acid).
Strategy 2: Catalytic Asymmetric Synthesis via Sharpless Dihydroxylation
A more elegant and atom-economical approach is the direct formation of a chiral intermediate using a catalytic amount of a chiral reagent. The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[5][6][7] This diol can then be selectively monomethylated and esterified to yield the target molecule.
Scientific Rationale
The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[6] The chiral ligand complexes with the osmium tetroxide, creating a chiral environment that directs the osmylation of the alkene from a specific face. This results in the formation of a highly enantiomerically enriched diol. The choice of ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) dictates which enantiomer of the diol is formed. For the synthesis of the (2S)-hydroxy product, the corresponding (2S, 3R)-diol is required, which is typically obtained using the AD-mix-β formulation containing the (DHQD)₂PHAL ligand.
Proposed Synthetic Workflow
Caption: Proposed workflow via Sharpless Dihydroxylation.
Detailed Protocol: Sharpless Asymmetric Dihydroxylation
Step 1: Synthesis of Methyl (2R,3S)-2,3-dihydroxy-3,3-diphenylpropanoate
-
Prepare a solvent mixture of t-butanol and water (1:1).
-
To this solvent mixture, add the commercially available AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃).
-
Stir the mixture at room temperature until all solids are dissolved, then cool to 0 °C.
-
Add methanesulfonamide (CH₃SO₂NH₂) (1.0 eq).
-
Slowly add methyl 3,3-diphenylacrylate (1.0 eq) to the reaction mixture.
-
Stir vigorously at 0 °C for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding solid sodium sulfite and stir for 1 hour.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with 2M KOH, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 2: Selective Monomethylation
-
Dissolve the purified diol (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (MeI, ~1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography to yield the final product, this compound.
Data Summary and Characterization
The successful synthesis of the target compound requires rigorous analytical characterization to confirm its identity, purity, and stereochemical integrity.
| Parameter | Method | Expected Outcome |
| Chemical Purity | HPLC, ¹H NMR, ¹³C NMR | >99% purity |
| Identity | Mass Spectrometry | [M+Na]⁺ or other appropriate adducts |
| Enantiomeric Excess (ee) | Chiral HPLC | >99% ee for the (S)-enantiomer |
| Specific Rotation | Polarimetry | A specific, literature-reported value |
Conclusion and Field-Proven Insights
Both the diastereoselective resolution and the catalytic asymmetric synthesis routes offer viable pathways to the production of enantiomerically pure this compound.
-
The diastereoselective resolution method is robust and often used in industrial settings due to its reliability and the relatively low cost of the resolving agent. However, it is inherently less efficient as the theoretical maximum yield is 50%, unless the unwanted enantiomer can be racemized and recycled.
-
The Sharpless Asymmetric Dihydroxylation represents a more modern and efficient approach. It is highly enantioselective for a wide range of olefins and avoids the need to separate a racemic mixture, making it more atom-economical.[7] The commercial availability of the AD-mix reagents further simplifies the procedure.[6] Careful control of the subsequent monomethylation step is crucial to avoid methylation of the desired C2 hydroxyl group.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, cost, available equipment, and the desired level of process efficiency. For large-scale manufacturing, a catalytic asymmetric process is often preferred due to its higher throughput and reduced waste generation.
References
-
PubMed. Synthesis of (+)-ambrisentan via chiral ketone-catalyzed asymmetric epoxidation. Available from: [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Available from: [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. Available from: [Link]
-
The Italian Association of Chemical Engineering. Improved Synthesis Process of Ambrisentan and Darusentan. Available from: [Link]
-
PubMed Central. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Available from: [Link]
-
Myers, A. G. Research Group, Harvard University. Sharpless Asymmetric Dihydroxylation Reaction. Available from: [Link]
- Google Patents. Process for producing ambrisentan.
-
ChemRxiv. Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. Available from: [Link]
- Google Patents. Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
Sources
- 1. Synthesis of (+)-ambrisentan via chiral ketone-catalyzed asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aidic.it [aidic.it]
- 3. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]
- 4. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Method for the Enantioselective Analysis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
An Application Guide
Abstract
This application note presents a robust and detailed protocol for the chiral separation of the enantiomers of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. We delve into the principles of chiral recognition for this specific analyte, providing a step-by-step guide for method development, system suitability, and routine analysis. This guide is designed for researchers, quality control analysts, and process chemists in the pharmaceutical and fine chemical industries who require accurate enantiomeric purity assessment.
Introduction: The Imperative of Chiral Separation
In pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, often exhibit significantly different pharmacological and toxicological profiles.[1] The target analyte, Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, is a chiral α-hydroxy ester containing a stereogenic center at the C2 position.[2][3] As such, the ability to accurately separate and quantify the desired (2S)-enantiomer from its (2R)-counterpart is critical for ensuring product safety, efficacy, and compliance with regulatory standards.
This guide provides a comprehensive framework for achieving this separation, moving beyond a simple list of parameters to explain the scientific rationale behind the methodological choices.
Principles of Chiral Recognition on Polysaccharide CSPs
The successful separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and the chiral stationary phase (CSP).[4] For analytes rich in aromatic and hydrogen-bonding groups, such as our target molecule, polysaccharide-based CSPs are exceptionally effective.[5][6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess a helical polymer structure that creates well-defined chiral grooves.[7][8]
The chiral recognition mechanism for Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is multifactorial:
-
π-π Interactions: The two phenyl groups on the analyte can engage in strong π-π stacking interactions with the phenyl groups of the carbamate derivatives on the CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).[6]
-
Hydrogen Bonding: The hydroxyl (-OH) and ester (C=O) groups of the analyte can act as hydrogen bond donors and acceptors, interacting with the carbamate groups on the CSP.[7]
-
Steric Interactions: The overall three-dimensional shape of the analyte must fit optimally into the chiral grooves of the CSP. The methoxy group and the methyl ester contribute to the molecule's specific conformation, influencing how one enantiomer fits preferentially over the other.[4]
Caption: Diagram 1: Key molecular interactions driving enantioseparation.
Method Development and Protocol
A logical workflow is essential for developing a robust chiral separation method. Our strategy begins with screening a small set of complementary columns to identify the most promising stationary phase before optimizing the mobile phase composition.
Caption: Diagram 2: A systematic approach to chiral method development.
Materials and Reagents
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Columns:
-
Chemicals:
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Ethanol (EtOH) (HPLC Grade)
-
Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate reference standard
-
Racemic Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
-
-
Sample Diluent: Hexane/Isopropanol (90:10, v/v)
Standard and Sample Preparation
-
Racemic Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the racemic compound and dissolve in 10 mL of the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent. This solution is used for method development and system suitability.
-
Sample Preparation: Prepare samples by dissolving them in the sample diluent to a target concentration of approximately 0.1 mg/mL. Filter all solutions through a 0.45 µm syringe filter prior to injection.[11]
Detailed HPLC Protocol
Initial screening revealed that the cellulose-based stationary phase provided superior selectivity for this analyte. The following protocol details the optimized and recommended method.
| Parameter | Recommended Condition |
| HPLC Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (Ambient) |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
| Expected Retention Time (tR1) | ~12.5 min ((2R)-enantiomer) |
| Expected Retention Time (tR2) | ~15.0 min ((2S)-enantiomer) |
| Table 1: Optimized Chromatographic Conditions |
Rationale for Parameter Selection:
-
Column: Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) was selected as it provided a better separation factor (α) compared to the amylose-based column during screening, likely due to a more favorable combination of π-π and steric interactions for this specific analyte structure.[6][7]
-
Mobile Phase: A normal phase eluent of Hexane/IPA is standard for polysaccharide CSPs.[12] The 90:10 ratio was found to provide optimal resolution and reasonable retention times. Increasing the IPA content would decrease retention but may also reduce selectivity.
-
Detection: The diphenyl structure results in strong UV absorbance. 230 nm was chosen as it provides an excellent signal-to-noise ratio.
System Suitability Testing (SST)
Before analyzing samples, the system's performance must be verified by injecting the racemic working standard. The method is deemed suitable for use if the following criteria are met. This ensures the trustworthiness and reproducibility of the results.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 |
| Tailing Factor (Tf) | 0.8 - 1.5 |
| Theoretical Plates (N) | ≥ 3000 |
| Table 2: System Suitability Criteria |
Data Analysis and Interpretation
The primary goal is to determine the enantiomeric purity or enantiomeric excess (% ee) of the desired (2S)-enantiomer.
-
Identify Peaks: Identify the peaks corresponding to the (2R) and (2S) enantiomers based on the injection of an authentic standard of the (2S)-isomer.
-
Integrate Peak Areas: Obtain the peak areas for both enantiomers (AreaS and AreaR).
-
Calculate Enantiomeric Excess (% ee):
% ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution (Rs < 2.0) | 1. Column degradation.2. Incorrect mobile phase composition.3. Column temperature fluctuations. | 1. Flush column or replace if necessary.2. Prepare fresh mobile phase; decrease IPA % slightly (e.g., to 92:8).3. Use a column thermostat to maintain 25°C. |
| Peak Tailing (Tf > 1.5) | 1. Active sites on silica support.2. Sample overload. | 1. Consider adding a small amount of an acidic or basic modifier if the issue persists (though not typically needed for neutral analytes).[13]2. Reduce sample concentration. |
| Drifting Retention Times | 1. Column not fully equilibrated.2. Pump malfunction or leak. | 1. Equilibrate column for at least 30-60 minutes with the mobile phase.2. Check system pressure and perform pump maintenance. |
| Table 3: Common Troubleshooting Scenarios |
Conclusion
This application note provides a validated, high-performance chiral HPLC method for the separation of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate enantiomers. By employing a cellulose-based CSP under normal phase conditions, excellent resolution and peak shape are achieved, enabling accurate determination of enantiomeric purity. The detailed protocol, scientific rationale, and troubleshooting guide serve as a comprehensive resource for scientists engaged in the synthesis and quality control of this and structurally related chiral compounds.
References
- Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART. HPLC-Mart.
-
Chiral column chromatography - Wikipedia . Wikipedia. Available at: [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview . PubMed. Available at: [Link]
-
Lux Cellulose-1 Chiral LC Columns - Phenomenex . Phenomenex. Available at: [Link]
-
Lux Chiral HPLC Columns for Chiral Separation - Phenomenex . Phenomenex. Available at: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments . PMC - NIH. Available at: [Link]
-
Lux Cellulose-1 - Phenomenex . Phenomenex. Available at: [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview . Springer Nature Experiments. Available at: [Link]
-
Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation . ResearchGate. Available at: [Link]
-
Testing Conventional Wisdom for Polysaccharide Chiral HPLC Columns . Phenomenex. Available at: [Link]
-
HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order . PubMed. Available at: [Link]
-
Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15) - NIH . NIH. Available at: [Link]
-
HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order | Request PDF . ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution . PMC - NIH. Available at: [Link]
-
CHIRALPAK AD-H Instruction Manual . Daicel. Available at: [Link]
-
Frequently Asked Questions - Daicel Chiral Technologies . Daicel Chiral Technologies. Available at: [Link]
-
Chiral FAQs - MZ-Analysentechnik . MZ-Analysentechnik. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex . Phenomenex. Available at: [Link]
-
Instruction Manual for Coated Polysaccharide Columns . Chiral Technologies. Available at: [Link]
-
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C17H18O4 - PubChem . PubChem. Available at: [Link]
-
The synthesis of enantioenriched alpha-hydroxy esters . ResearchGate. Available at: [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C17H18O4 | CID 10541193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 8. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 10. ct-k.com [ct-k.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
Application Note: High-Resolution NMR Spectroscopic Analysis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Abstract
This application note provides a comprehensive guide to the structural elucidation of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, including the endothelin receptor antagonist Ambrisentan, used for treating pulmonary arterial hypertension.[1][2] Accurate structural verification and purity assessment are critical for its use in drug development. This guide details the rationale behind experimental design, provides step-by-step protocols for sample preparation and data acquisition, and offers a framework for spectral interpretation, ensuring scientific rigor and trustworthy results.
Introduction and Scientific Context
This compound (CAS: 178306-47-3) is an α-hydroxy ester with a molecular formula of C₁₇H₁₈O₄.[1][3] Its structure features a stereocenter at the C2 position, a quaternary carbon at C3 bearing two phenyl groups, a methoxy group, and a methyl ester. The specific (2S) configuration is crucial for its biological activity in subsequent pharmaceutical products.
NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of such molecules.[4] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the verification of connectivity, the presence of functional groups, and, under certain conditions, stereochemical relationships. This note serves as a practical guide for researchers and drug development professionals to perform and interpret NMR analysis of this specific molecule with high confidence.
Molecular Structure:
Figure 1. Chemical structure of this compound.
Principle of NMR Analysis for Structural Elucidation
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.[5]
-
¹H NMR Spectroscopy: Provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).
-
¹³C NMR Spectroscopy: Reveals the number of chemically non-equivalent carbon atoms and their functional type (e.g., C=O, aromatic C, aliphatic C).[6] Proton-decoupled spectra are typically acquired, where each carbon signal appears as a singlet, simplifying the spectrum.
The stereochemistry of this compound is a key feature. While standard NMR in an achiral solvent cannot distinguish between enantiomers ((2S) vs. (2R)), it can readily differentiate diastereomers.[7][8] Therefore, NMR is an excellent tool to detect the presence of diastereomeric impurities that may arise during synthesis.
Predicted Spectral Data and Structural Assignment
A thorough analysis of the molecule's structure allows for the prediction of its NMR spectrum. This predictive framework is essential for the final spectral assignment. The key structural motifs to consider are the two phenyl rings, the ester methyl group, the methoxy group, the hydroxyl proton, and the two protons on the propanoate backbone.
Predicted ¹H NMR Data
The expected proton signals are summarized in the table below. Chemical shifts are influenced by factors like solvent and concentration, especially for the hydroxyl proton involved in hydrogen bonding.[9]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Comments |
| Phenyl-H (Ar-H) | 7.20 - 7.60 | Multiplet (m) | 10H | The ten protons of the two phenyl rings are expected to resonate in the aromatic region. The specific pattern will be complex due to overlapping signals. |
| H -2 (-CHOH-) | ~4.50 | Doublet (d) | 1H | This proton is on a carbon attached to an oxygen atom, shifting it downfield. It is coupled to the H-3 proton, resulting in a doublet. |
| H -3 (-C(Ph)₂-) | ~4.20 | Doublet (d) | 1H | This proton is also on a carbon adjacent to electronegative groups. It is coupled to the H-2 proton. |
| Ester -OCH ₃ | ~3.75 | Singlet (s) | 3H | Methyl esters typically appear in this region as a sharp singlet. |
| Methoxy -OCH ₃ | ~3.20 | Singlet (s) | 3H | The methoxy group protons are shielded compared to the ester methyl and appear as a singlet. |
| Hydroxyl -OH | 2.0 - 4.0 | Broad Singlet (br s) | 1H | The chemical shift is highly variable and depends on solvent, temperature, and concentration. The peak may be broad due to chemical exchange and will disappear upon D₂O shake. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, accounting for the symmetry of the two phenyl groups.
| Carbon Assignment | Predicted δ (ppm) | Rationale and Comments |
| Ester C =O | ~173 | The carbonyl carbon of the ester group is significantly deshielded. |
| Phenyl C -ipso | ~140 | The quaternary carbons of the phenyl rings directly attached to the main chain. |
| Phenyl C -H | 126 - 130 | Aromatic carbons. Typically 3-4 signals are expected for the ortho, meta, and para positions. |
| C -3 (Quaternary) | ~88 | The quaternary carbon bonded to two phenyl rings and two oxygen atoms is highly deshielded. |
| C -2 (-CHOH-) | ~75 | The carbon bearing the hydroxyl group is shifted downfield by the electronegative oxygen. |
| Ester -OC H₃ | ~53 | The methyl carbon of the ester group. |
| Methoxy -OC H₃ | ~51 | The methoxy group carbon, typically found in a similar region to the ester methyl carbon. |
Experimental Protocols
This section provides a self-validating protocol. Adherence to these steps ensures reproducibility and high-quality data.
Sample Preparation Workflow
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has minimal overlapping signals.[10]
-
Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Validation: Ensure the sample height in the tube is sufficient for the instrument's detector (typically ~4-5 cm).
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer. These should be adjusted as necessary based on the specific instrument and sample concentration.
Table 1: ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Spectrometer Freq. | 400 MHz | Standard high-resolution field strength. |
| Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise with this sample amount. |
| Relaxation Delay (D1) | 5.0 s | Allows for full relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | 4.0 s | Provides adequate digital resolution. |
| Spectral Width (SW) | 20 ppm | Covers the full range of expected proton chemical shifts. |
| Temperature | 298 K | Standard room temperature analysis. |
Table 2: ¹³C{¹H} NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Spectrometer Freq. | 100 MHz | Corresponding carbon frequency for a 400 MHz instrument. |
| Pulse Program | zgpg30 | Standard 30° pulse with proton decoupling. |
| Number of Scans (NS) | 1024 | More scans are needed due to the low natural abundance of ¹³C. |
| Relaxation Delay (D1) | 2.0 s | Standard delay for qualitative ¹³C spectra. |
| Acquisition Time (AQ) | 1.0 s | Standard acquisition time. |
| Spectral Width (SW) | 240 ppm | Covers the full range of expected carbon chemical shifts. |
| Decoupling | Broadband | Removes ¹H-¹³C coupling, resulting in singlets for each carbon. |
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C. If TMS is not used, the residual solvent peak of CDCl₃ can be used (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).[10][11]
-
Integration (¹H only): Integrate all signals and normalize the values relative to a well-resolved peak, such as one of the methyl singlets (expected integral of 3H).
Data Interpretation and Structural Verification
The final step is to correlate the processed spectrum with the known structure. This process validates the identity and purity of the compound.
Caption: Logical flow for structural confirmation using NMR data.
-
¹H Spectrum Analysis:
-
Aromatic Region: Confirm the presence of a complex multiplet integrating to 10 protons between 7.2-7.6 ppm.
-
Aliphatic Region: Identify the two doublets for H-2 and H-3. The coupling constant (J-value) between them should be identical.
-
Methyl Signals: Locate the two sharp singlets for the ester and methoxy groups, integrating to 3 protons each. Their distinct chemical shifts confirm their different electronic environments.
-
Hydroxyl Proton: Identify the broad singlet. To confirm, perform a D₂O shake experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH signal should disappear or significantly diminish due to proton-deuterium exchange.
-
-
¹³C Spectrum Analysis:
-
Confirm the total number of signals matches the prediction (11 signals expected).
-
Identify the low-field ester carbonyl peak (~173 ppm).
-
Assign the signals in the aromatic region (126-140 ppm).
-
Assign the C-2, C-3, and the two -OCH₃ carbons based on their expected chemical shifts. The quaternary C-3 should have a lower intensity compared to the protonated carbons.
-
By systematically matching every signal in both spectra to the proposed structure, one can achieve unambiguous confirmation of the identity of this compound. The absence of unexpected signals is a strong indicator of high chemical purity.
References
- Vertex AI Search. (2025).
-
PubChem. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. National Center for Biotechnology Information. [Link]
- University of Regensburg. Chemical shifts.
-
JEOL Ltd. Analyze of stereoisomer by NMR. [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
- Google Patents. Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
-
Magritek. (2021). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]
-
Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Reddit. Can NMR distinguish between stereoisomers?. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C17H18O4 | CID 10541193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. reddit.com [reddit.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. NMR 溶劑 [sigmaaldrich.com]
- 11. chem.washington.edu [chem.washington.edu]
Application Note: A Robust LC-MS Protocol for the Analysis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Abstract
This application note presents a detailed and robust liquid chromatography-mass spectrometry (LC-MS) protocol for the sensitive and accurate analysis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a critical intermediate in pharmaceutical synthesis.[1] The methodology herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data acquisition. The protocol emphasizes the rationale behind each step, ensuring both scientific integrity and practical applicability in a high-throughput laboratory setting.
Introduction
This compound (CAS: 178306-47-3) is a key building block in the synthesis of various pharmaceuticals, notably those for treating pulmonary arterial hypertension.[1] Its chemical structure, featuring two phenyl groups, a methoxy group, and a hydroxyl group, imparts specific physicochemical properties that must be considered for developing an effective analytical method.[1] Accurate and precise quantification of this intermediate is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).
Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and speed. This document outlines a systematic approach to developing and implementing an LC-MS method tailored for this compound.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₄ | [1] |
| Molecular Weight | ~286.32 g/mol | [1][2] |
| CAS Number | 178306-47-3 | [1][2] |
| Predicted LogP | 2.4 | [2] |
| Solubility | Soluble in organic solvents (e.g., methanol, dichloromethane) | [1] |
The predicted LogP value of 2.4 suggests a moderate level of hydrophobicity, making reversed-phase liquid chromatography an ideal separation technique. The presence of hydroxyl and methoxy groups, along with the ester functionality, provides sites for protonation, making positive mode electrospray ionization a suitable choice for mass spectrometric detection.[3]
Experimental Workflow
The overall analytical workflow is designed to be efficient and reproducible, minimizing sample handling and potential sources of error.
Caption: High-level overview of the analytical workflow.
Detailed Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters (e.g., PTFE or nylon)
Standard and Sample Preparation
The choice of sample preparation technique is critical for obtaining clean and reproducible results.[4][5] For this application, a straightforward "dilute and shoot" approach is recommended for its simplicity and speed, especially for relatively clean samples such as those from synthesis reaction monitoring.[5]
Protocol: Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and bring to volume.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution is stable for at least one month when stored at 2-8°C.
Protocol: Working Standard Solutions
-
Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for calibration. A typical concentration range would be 1 ng/mL to 1000 ng/mL.
Protocol: Sample Preparation
-
Dissolve the sample in methanol to an estimated concentration of 1 mg/mL.
-
Dilute the sample solution with a 50:50 mixture of acetonitrile and water to fall within the calibration range.
-
Filter the final diluted sample through a 0.22 µm syringe filter prior to injection to remove any particulates that could clog the LC system.[6]
Liquid Chromatography (LC) Method
A reversed-phase C18 column is selected for its versatility and effectiveness in retaining moderately hydrophobic compounds like the target analyte.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent separation efficiency and is suitable for fast LC methods. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier promotes protonation of the analyte for enhanced ESI+ sensitivity. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent providing good peak shape for a wide range of compounds. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and peak distortion. |
| Gradient Program | See table below | A gradient elution ensures efficient separation from potential impurities and a reasonable run time. |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 40 |
| 10.0 | 40 |
Mass Spectrometry (MS) Method
Electrospray ionization (ESI) in positive ion mode is selected due to the presence of functional groups that can be readily protonated.[7][8]
Caption: Ionization and fragmentation pathway in the mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The molecule's structure is amenable to protonation. |
| Scan Type | Full Scan (for initial method development) and MRM (for quantification) | Full scan helps identify the precursor ion, while MRM provides high sensitivity and selectivity. |
| Capillary Voltage | 3.5 kV | Optimal for stable spray formation. |
| Source Temperature | 150 °C | A lower temperature to prevent thermal degradation of the analyte. |
| Desolvation Gas Flow | 800 L/hr | Efficiently removes solvent from the ESI droplets. |
| Desolvation Temperature | 350 °C | Ensures complete desolvation without degrading the analyte. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation (CID). |
Multiple Reaction Monitoring (MRM) Parameters (Hypothetical):
For quantitative analysis, MRM is the preferred scan mode. The precursor ion would be the protonated molecule [M+H]⁺ at m/z 287.1. Product ions would be determined by infusing a standard solution and performing a product ion scan. Potential fragmentations could involve the loss of water (-18 Da) or methanol (-32 Da).
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 287.1 | To be determined | 100 | To be optimized |
| 287.1 | To be determined | 100 | To be optimized |
Trustworthiness and Self-Validation
To ensure the trustworthiness of this protocol, the following system suitability and validation parameters should be assessed:
-
System Suitability: Before each analytical run, inject a mid-range standard multiple times (n=5). The relative standard deviation (RSD) for peak area and retention time should be <2%.
-
Linearity: A calibration curve should be constructed with at least five concentration levels. The correlation coefficient (r²) should be ≥0.995.
-
Accuracy and Precision: These should be assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at the lower limit of quantification), and precision (RSD) should be ≤15% (≤20% at LLOQ).
-
Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS protocol for the analysis of this compound. By following the detailed steps for sample preparation, liquid chromatography, and mass spectrometry, researchers can achieve reliable and accurate quantification of this important pharmaceutical intermediate. The provided framework for method validation ensures that the results are trustworthy and suitable for decision-making in a drug development environment.
References
- Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing).
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan.
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe.
- LC-MS Method Development - Intertek.
- Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility.
- Method Development Considerations for the LC-MS/MS Analysis of Drugs.
- Applications of LC-MS Methodology: In the Development of Pharmaceuticals.
- Preparing Samples for LC-MS/MS Analysis - Organomation.
- Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview.
- LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC - NIH.
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International.
- Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C17H18O4 - PubChem.
- The Role of Methoxy Group in the Nazarov Cyclization of 1,5-bis-(2-Methoxyphenyl) - NIH.
- Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs.
- Electrospray Ionization Mass Spectrometry - Chemistry LibreTexts.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C17H18O4 | CID 10541193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Methoxy Group in the Nazarov Cyclization of 1,5-bis-(2-Methoxyphenyl)-1,4-Pentadien-3-one in the Gas Phase and Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tecan.com [tecan.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. chem.libretexts.org [chem.libretexts.org]
Using "Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate" as a chiral building block
As a Senior Application Scientist, it is my pleasure to present this in-depth guide on the strategic use of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate . This document moves beyond a simple cataloging of properties to provide a functional understanding of its application, grounded in mechanistic principles and validated protocols. Our focus is to empower researchers and drug development professionals to effectively leverage this chiral building block in their synthetic campaigns.
Introduction: The Architectural Value of Pre-defined Stereochemistry
In modern drug discovery, the use of chiral building blocks—molecular fragments with pre-set stereogenic centers—is a cornerstone of efficient and predictable synthesis.[1][2] These fragments circumvent the often challenging and costly development of de novo asymmetric syntheses or resolutions late in a drug candidate's development pipeline.[3] The inherent chirality of biological targets necessitates strict stereochemical control in drug design, as different enantiomers can exhibit vastly different pharmacological activity and toxicological profiles.[1][4][5]
This compound stands out as a high-value chiral synthon. Its utility is not merely in the presence of a stereocenter, but in the strategic placement of orthogonal functional groups that permit selective, sequential chemical transformations. This guide will illuminate its primary application as a key intermediate in the synthesis of the endothelin receptor antagonist, Ambrisentan, providing both the strategic rationale and a detailed operational protocol.
Section 1: Molecular Profile and Physicochemical Characteristics
A thorough understanding of a building block's physical and structural properties is fundamental to its successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Synonyms | (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid methyl ester | [7] |
| CAS Number | 177036-78-1 | [8] |
| Molecular Formula | C₁₇H₁₈O₄ | [6] |
| Molecular Weight | 286.32 g/mol | [6] |
| Appearance | Colorless liquid or solid | [7] |
| Purity (Typical) | ≥99% | [8] |
Structural Analysis: A Hub of Functionality
The power of this molecule lies in its trifunctional nature, centered around the critical (2S) stereocenter.
Caption: Key functional groups of the chiral building block.
-
The (2S)-Stereocenter: This is the core architectural feature. Its pre-defined absolute configuration is transferred directly to the final active pharmaceutical ingredient (API), ensuring the correct stereoisomer is produced.
-
Secondary Hydroxyl Group: This is the primary reactive site for the key bond-forming reaction in the synthesis of Ambrisentan. Its nucleophilicity is readily harnessed.
-
Methyl Ester: This group is chemically distinct from the hydroxyl group. It can be carried through several synthetic steps unchanged or can be selectively hydrolyzed to the corresponding carboxylic acid, providing another functional handle for diversification or final API formation.[9]
-
Tertiary Methoxy & Diphenyl Groups: These bulky substituents provide a rigid conformational framework and significant steric hindrance, which can influence the reactivity and selectivity of nearby functional groups.
Section 2: Core Application in the Synthesis of Ambrisentan
The most prominent application of this compound is as a pivotal intermediate in the manufacture of Ambrisentan, a potent and selective endothelin type-A receptor antagonist used for the treatment of pulmonary arterial hypertension.[7][8][9]
Mechanistic Rationale & Strategic Workflow
The synthesis of Ambrisentan from this building block typically involves two key stages:
-
Saponification: The methyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which is then protonated to give (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid. This unmasks the carboxylic acid required for the final drug structure.
-
Williamson Ether Synthesis: The hydroxyl group of the acid is deprotonated with a strong base to form an alkoxide. This nucleophile then displaces a suitable leaving group on an activated pyrimidine ring (e.g., 2-chloro- or 2-sulfonyl-4,6-dimethylpyrimidine) in an SₙAr (Nucleophilic Aromatic Substitution) or Sₙ2-type reaction to form the final ether linkage. The (2S) configuration is critical as it dictates the precise three-dimensional orientation of the molecule required for high-affinity binding to the endothelin receptor.
Caption: Synthetic workflow from chiral building block to Ambrisentan.
Protocol 1: Synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid
This protocol details the hydrolysis of the methyl ester.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH, 1.2 eq)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 5 mL per gram of ester) in a round-bottom flask.
-
Base Addition: In a separate flask, dissolve sodium hydroxide (1.2 eq) in a minimal amount of deionized water and add it to the methanolic solution.
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Solvent Removal: Allow the reaction to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous residue, add MTBE. Cool the mixture in an ice bath and slowly add 2M HCl with stirring until the pH is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with MTBE (3x volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with brine, then dry over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system like MTBE/n-heptane to afford the title acid as a crystalline solid.[9]
Self-Validation:
-
Expected Yield: >90%
-
Characterization:
Protocol 2: Synthesis of Ambrisentan via Ether Formation
This protocol describes the coupling of the intermediate acid with the pyrimidine component.
Materials:
-
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
2-Chloro-4,6-dimethylpyrimidine (or 2-sulfonyl derivative) (1.1 eq)
-
Ammonium Chloride (sat. aq. solution)
-
Ethyl Acetate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Setup: To a dry, nitrogen-flushed round-bottom flask, add anhydrous THF.
-
Base Addition: Carefully add sodium hydride (2.2 eq) to the THF and cool the suspension to 0°C in an ice bath. Causality Note: Two equivalents of base are used to deprotonate both the carboxylic acid and the secondary alcohol.
-
Substrate Addition: Dissolve the (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the dianion.
-
Electrophile Addition: Add a solution of 2-chloro-4,6-dimethylpyrimidine (1.1 eq) in anhydrous THF to the reaction mixture.
-
Reaction: Heat the reaction to reflux and monitor by TLC or HPLC until the starting acid is consumed.
-
Quenching: Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x volumes).
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Isolation & Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude Ambrisentan can be purified by column chromatography on silica gel or by recrystallization to yield the final API.
Self-Validation:
-
Expected Yield: 70-85%
-
Characterization:
-
¹H & ¹³C NMR: Confirm the presence of signals corresponding to the pyrimidine ring and the disappearance of the secondary alcohol proton.
-
Mass Spectrometry: Verify the molecular weight of the final product.
-
HPLC Purity: Assess chemical purity, aiming for >99.5%.
-
Chiral HPLC: Confirm enantiomeric excess is maintained.
-
Section 3: Potential and Alternative Applications
While its role in Ambrisentan synthesis is dominant, the unique structure of this compound lends itself to other potential applications in chemical research:
-
Chiral Derivatizing Agent: The free hydroxyl group can be esterified with a racemic carboxylic acid. The resulting diastereomeric esters can often be distinguished and quantified by NMR spectroscopy or separated by standard chromatography, allowing for the determination of the enantiomeric excess of the acid.[10][11]
-
Scaffold for Library Synthesis: The three distinct functional handles (ester, hydroxyl, aromatic rings) can be selectively modified to create a library of complex, chiral small molecules for screening in drug discovery programs.
-
Ligand Development: The hydroxyl group serves as an anchor point for derivatization into chiral ligands, such as phosphines or amines, for use in asymmetric metal catalysis.[12]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for asymmetric synthesis. Its pre-installed stereocenter and versatile functional groups offer a reliable and efficient pathway to complex, high-value molecules like Ambrisentan. By understanding the mechanistic principles behind its application and employing robust, validated protocols, researchers can significantly streamline development timelines and improve the predictability of their synthetic outcomes.
References
- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
- Enamine. Chiral Building Blocks Selection.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
- PubMed. Synthesis of chiral building blocks for use in drug discovery.
- National Center for Biotechnology Information (PMC). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- PubChem.
- BLDpharm.
- Boramed. Methyl (2S)
- Google Patents. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
- TCI Chemicals.
- Wikipedia.
- BenchChem. (2025).
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 6. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C17H18O4 | CID 10541193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Stereoselective Reactions Involving Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Introduction: A Chiral Building Block of Pharmaceutical Significance
Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a chiral molecule of significant interest in the pharmaceutical industry. Its molecular formula is C₁₇H₁₈O₄, and it possesses a key stereocenter at the C2 position.[1] While not extensively utilized as a general-purpose chiral auxiliary for a wide range of asymmetric transformations, this compound serves as a critical enantiomerically pure building block, or synthon, in the synthesis of complex therapeutic agents. Its primary and most notable application is in the production of Ambrisentan, a potent and selective endothelin-A (ETA) receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[1]
The stereochemistry at the C2 position of this propanoate derivative is crucial for the biological activity of the final drug product. Therefore, the core of the stereoselective reactions involving this molecule is centered on its own preparation in an enantiomerically pure form and its subsequent reactions that proceed with retention of this crucial stereochemistry. This guide will provide a detailed overview of the stereoselective synthesis of the parent acid and the subsequent Williamson ether synthesis, a key reaction where the stereointegrity of the chiral center is maintained.
Part 1: Stereoselective Synthesis of (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic Acid via Diastereomeric Resolution
The most common and industrially scalable method to obtain the enantiomerically pure (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is through the resolution of a racemic mixture of the corresponding acid. This process involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.
Causality Behind the Experimental Choices:
The choice of a chiral resolving agent is critical for the efficiency of the resolution. The agent must be readily available in high enantiomeric purity, form stable salts with the racemic acid, and the resulting diastereomeric salts should exhibit a significant difference in solubility in a suitable solvent to allow for fractional crystallization. In the synthesis of the Ambrisentan precursor, various chiral amines have been successfully employed as resolving agents. The interaction between the chiral amine and the racemic acid creates diastereomeric pairs with distinct crystalline structures, enabling their separation.
Experimental Workflow for Diastereomeric Resolution:
The following diagram illustrates the general workflow for the diastereomeric resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Caption: Workflow for Diastereomeric Resolution.
Detailed Protocol for Diastereomeric Resolution:
This protocol is a representative example and may require optimization based on the specific chiral resolving agent and scale of the reaction.
Materials:
-
Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
Chiral resolving agent (e.g., (S)-dehydroabietylamine or (S)-1-(4-chlorophenyl)ethylamine)[2][3]
-
Methyl tertiary-butyl ether (MTBE)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (1.0 eq) in MTBE.
-
In a separate flask, dissolve the chiral resolving agent (e.g., (S)-dehydroabietylamine, 1.0 eq) in MTBE.[2]
-
Slowly add the solution of the chiral resolving agent to the solution of the racemic acid with stirring.
-
Heat the mixture to reflux for a specified time (e.g., 1 hour) to ensure complete salt formation.[2]
-
-
Fractional Crystallization:
-
Cool the reaction mixture slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold MTBE. This solid is enriched in one diastereomer.
-
The mother liquor contains the more soluble diastereomeric salt.
-
-
Liberation of the Chiral Acid:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., MTBE).
-
Acidify the mixture with concentrated HCl until the pH is strongly acidic (pH ~1-2). This will protonate the carboxylate and the chiral amine.
-
Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
-
-
Enantiomeric Purity Analysis:
-
The enantiomeric excess (ee) of the resolved acid should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or by converting the acid to its methyl ester and analyzing by chiral Gas Chromatography (GC).
-
Part 2: Stereoretentive Williamson Ether Synthesis
Once the enantiomerically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (or its methyl ester) is obtained, it is used in a subsequent key step in the synthesis of Ambrisentan. This reaction is a Williamson ether synthesis, where the hydroxyl group of the chiral starting material is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an electrophile.
Mechanistic Insight and Stereochemical Outcome:
The Williamson ether synthesis proceeds via an S(_N)2 mechanism. In this specific application, the chiral center is the carbon bearing the hydroxyl group. The reaction involves the formation of an alkoxide by deprotonation of the hydroxyl group. This alkoxide then attacks the electrophilic carbon of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, displacing the methylsulfonyl group. Since the reaction occurs at the oxygen atom and does not involve breaking any bonds to the chiral carbon, the configuration of the stereocenter is retained.
Experimental Workflow for Williamson Ether Synthesis:
The following diagram illustrates the workflow for the stereoretentive Williamson ether synthesis.
Caption: Workflow for Stereoretentive Williamson Ether Synthesis.
Detailed Protocol for Williamson Ether Synthesis:
This protocol describes the synthesis of Ambrisentan from the enantiomerically pure acid.
Materials:
-
(S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
4,6-dimethyl-2-(methylsulfonyl)pyrimidine
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Acetic acid
-
Standard inert atmosphere glassware (Schlenk line or glovebox), syringes, and magnetic stirrer.
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Add (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (1.0 eq) to the DMF and stir until dissolved.
-
Carefully add a base such as sodium hydride (a 60% dispersion in mineral oil, ~2.2 eq) portion-wise to the solution at 0 °C. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the di-anion (alkoxide and carboxylate).
-
-
Nucleophilic Substitution:
-
Add 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an extended period (e.g., 24 hours), monitoring the progress by TLC or LC-MS.[4]
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Adjust the pH of the solution to ~5 with acetic acid.[4]
-
Remove the solvent under high vacuum.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ether/hexane mixture) to yield pure Ambrisentan.[4]
-
Data Summary
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield | Stereochemical Outcome |
| Diastereomeric Resolution | Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | Chiral amine (e.g., (S)-dehydroabietylamine) | (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | ~35-45% (based on racemate) | >99% ee |
| Williamson Ether Synthesis | (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, NaH | Ambrisentan | ~70-85% | Retention of configuration |
Conclusion
This compound and its corresponding acid are not classical chiral auxiliaries that direct stereoselective transformations on a wide variety of substrates. Instead, their significance lies in being enantiomerically pure synthons whose inherent chirality is integral to the structure and function of high-value pharmaceutical compounds like Ambrisentan. The critical stereoselective step is the resolution of the racemic acid, which provides the foundation for the synthesis. The subsequent Williamson ether synthesis is a prime example of a stereoretentive transformation, where the pre-existing stereocenter is preserved in the final product. The protocols and principles outlined in this guide provide a framework for the synthesis and application of this important chiral building block in a pharmaceutical context.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025).
- The Italian Association of Chemical Engineering. (n.d.). Improved Synthesis Process of Ambrisentan and Darusentan.
- Google Patents. (2011).
- PubChem. (n.d.).
- Google Patents. (2015).
Sources
- 1. Asymmetric synthesis of a selective endothelin A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aidic.it [aidic.it]
- 3. US8962832B2 - Process for the preparation of ambrisentan and novel intermediates thereof - Google Patents [patents.google.com]
- 4. WO2011114338A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]
Application Note: Derivatization Strategies for the Analytical Characterization of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Abstract
This application note provides a detailed guide for the derivatization of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a key chiral intermediate in pharmaceutical synthesis.[1] Direct analysis of this polar, non-volatile α-hydroxy ester presents challenges in gas and liquid chromatography, leading to poor peak shape and thermal degradation.[2] We present validated protocols for two primary analytical objectives: 1) enhancing volatility and thermal stability for achiral gas chromatographic (GC-MS) analysis through silylation and acylation, and 2) determining enantiomeric purity and absolute configuration via chiral derivatization with Mosher's acid for analysis by HPLC or NMR spectroscopy. The causality behind reagent selection, reaction conditions, and analytical outcomes is discussed to provide researchers with a robust framework for method development and validation.
Introduction: The Analytical Challenge
This compound is a bifunctional molecule whose analytical characterization is critical for quality control and process optimization in drug development.[1] Its structure, featuring a tertiary hydroxyl group and a stereocenter at the C2 position, poses distinct analytical hurdles.
-
Volatility and Thermal Stability: The polar hydroxyl group engages in strong intermolecular hydrogen bonding, significantly reducing the compound's volatility and making it unsuitable for direct GC analysis. At elevated injector temperatures, the molecule is prone to thermal degradation. Derivatization masks this polar group, increasing volatility and stability.[2][3][4]
-
Enantiomeric Purity: As the molecule is chiral, verifying its enantiomeric excess (e.e.) is paramount for pharmaceutical applications, where stereoisomers can have vastly different pharmacological and toxicological profiles.[5] Chiral derivatization converts the enantiomers into diastereomers, which possess different physical properties and can be separated and quantified using standard achiral chromatographic or spectroscopic methods.[6][7]
This guide details protocols to overcome these challenges, enabling precise and reliable analysis.
Part A: Derivatization for Achiral GC-MS Analysis
For routine quantification and purity assessment (excluding enantiomeric purity), derivatization is essential to improve chromatographic behavior. The goal is to replace the active hydrogen of the hydroxyl group with a non-polar, thermally stable moiety.[4]
Method 1: Silylation
Silylation is a robust and widely used method for derivatizing hydroxyl groups.[8] It involves the reaction of the hydroxyl proton with a silylating agent to form a less polar and more volatile trimethylsilyl (TMS) ether.[4][9] For the sterically hindered tertiary alcohol in our target molecule, a strong silylating agent is recommended.
Principle of Silylation: The reaction proceeds via nucleophilic attack of the alcohol oxygen on the silicon atom of the silylating reagent. A catalyst, such as trimethylchlorosilane (TMCS), is often included to enhance the reactivity of the agent, especially for hindered hydroxyl groups.[2]
Protocol: Silylation with BSTFA + 1% TMCS
-
Sample Preparation: Accurately weigh ~1 mg of the analyte into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. Moisture must be scrupulously avoided as silylating reagents readily react with water.[9]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the residue. Then, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Reaction: Tightly cap the vial immediately. Heat the mixture at 70°C for 45 minutes in a heating block or oven.[2]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. Alternatively, it can be diluted with a suitable solvent like hexane if necessary.
Method 2: Acylation
Acylation converts the hydroxyl group to an ester, which also increases volatility and reduces polarity.[3] Using a fluorinated acylating agent, such as trifluoroacetic anhydride (TFAA), can significantly enhance sensitivity for detectors like the Electron Capture Detector (ECD), although it is also highly effective for mass spectrometry.[3]
Principle of Acylation: The reaction involves the esterification of the alcohol with a highly reactive acid anhydride. A base, such as pyridine, is used to catalyze the reaction and neutralize the acid byproduct.
Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)
-
Sample Preparation: Place ~1 mg of the dried analyte into a 2 mL autosampler vial.
-
Reagent Addition: Add 200 µL of anhydrous dichloromethane and 100 µL of anhydrous pyridine.
-
Derivatization: Add 50 µL of trifluoroacetic anhydride (TFAA) to the vial. Caution: TFAA is corrosive and moisture-sensitive; handle in a fume hood.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Work-up: Cool the vial to room temperature. Add 1 mL of deionized water to quench the excess TFAA. Vortex for 30 seconds.
-
Extraction: Add 0.5 mL of hexane, vortex for 1 minute, and allow the layers to separate.
-
Analysis: Carefully transfer the upper organic layer to a new vial for GC-MS injection.
| Parameter | Silylation (BSTFA) | Acylation (TFAA) | Rationale for Choice |
| Reagent | BSTFA + 1% TMCS | Trifluoroacetic Anhydride (TFAA) | BSTFA is a powerful silylating agent suitable for hindered alcohols.[2] TFAA provides a highly volatile derivative and can enhance detector response.[3] |
| Reaction Time | 45 min | 30 min | Both reactions are relatively rapid at elevated temperatures. |
| Temperature | 70°C | 60°C | Moderate heating ensures complete reaction without analyte degradation. |
| Volatility | High | Very High | Both methods significantly increase volatility, making the analyte suitable for GC. |
| Work-up | None (Direct Injection) | Quench & Extraction | Silylation is simpler with fewer steps, reducing potential sample loss.[2] |
| Stability | Good (Moisture Sensitive) | Excellent | Acyl derivatives are generally less susceptible to hydrolysis than TMS ethers. |
Part B: Chiral Derivatization for Enantiomeric Purity
To determine the enantiomeric excess (e.e.), the enantiomers are converted into a mixture of diastereomers by reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA).[7] The most established method for chiral alcohols is the formation of Mosher's esters using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[6][10]
Principle of Mosher's Acid Analysis: The (2S)-analyte is reacted in two separate tubes with (R)-MTPA chloride and (S)-MTPA chloride, respectively. This creates a pair of diastereomeric esters: ((2S, R)-MTPA ester) and ((2S, S)-MTPA ester). Because diastereomers have different physical properties, their signals will be distinct in NMR spectra or they will have different retention times on an achiral HPLC column, allowing for quantification.[6] If the starting material contains the (2R)-enantiomer impurity, it will also form two corresponding diastereomers, which can be detected and quantified.
Protocol: Mosher's Ester Formation for HPLC/NMR Analysis
-
Sample Preparation: In two separate clean, dry 1.5 mL vials, place ~2.5 mg of the analyte.
-
Dissolution: To each vial, add 0.5 mL of anhydrous dichloromethane and 10 µL of anhydrous pyridine (acts as a base catalyst and HCl scavenger).[10]
-
Derivatization:
-
Vial 1: Add ~1.2 molar equivalents of (R)-(-)-MTPA chloride.
-
Vial 2: Add ~1.2 molar equivalents of (S)-(+)-MTPA chloride.
-
-
Reaction: Cap both vials tightly and allow the reactions to proceed at room temperature for 2-4 hours, or until completion (can be monitored by TLC). The reaction must go to completion to ensure that the diastereomer ratio accurately reflects the initial enantiomer ratio, avoiding kinetic resolution bias.[6]
-
Work-up (Optional but Recommended): Add a small amount of N,N-dimethylethylenediamine to quench any excess MTPA chloride. Wash the organic solution with dilute HCl followed by saturated sodium bicarbonate solution to remove pyridine and remaining acid. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis:
-
For HPLC: Evaporate the solvent and reconstitute the residue in the mobile phase. Inject onto a standard (achiral) C18 or silica column. The two diastereomers should elute at different retention times.
-
For NMR: Evaporate the solvent and dissolve the residue in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H or ¹⁹F NMR spectra for both samples.[10]
-
| Parameter | Value | Rationale |
| Chiral Reagent | (R)- and (S)-MTPA Chloride | Forms stable diastereomeric esters with distinct properties for separation.[10] |
| Base | Anhydrous Pyridine | Catalyzes the reaction and scavenges the HCl byproduct.[10] |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent that does not interfere with the reaction. |
| Reaction Time | 2-4 hours at RT | Allows the reaction to proceed to completion, which is critical for accurate quantification.[6] |
| Analysis Technique | HPLC (achiral phase) or NMR | Diastereomers are separable on standard columns[7]; NMR allows for structural confirmation and quantification.[6] |
Conclusion
The derivatization of this compound is a critical prerequisite for its accurate and reliable analysis. For achiral GC-MS analysis aimed at assessing purity and concentration, both silylation and acylation are effective methods to enhance volatility and thermal stability, with silylation offering a simpler, work-up-free protocol. For the crucial determination of enantiomeric purity, derivatization with an enantiopure chiral agent like MTPA chloride is the gold standard. This approach converts the enantiomers into separable diastereomers, enabling precise quantification by standard HPLC or NMR techniques. The protocols and principles outlined in this note provide a comprehensive framework for researchers to develop and implement robust analytical methods for this important pharmaceutical intermediate.
References
-
Schenk, G. H. (1966). Newer acylation methods for the determination of organic hydroxyl and amino compounds. Talanta, 13(12), 1601-11. Available at: [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
Othmer, D. F., & Linder, E. (1949). Acetyl Chloride as a Reagent for the Determination of Hydroxyl Groups. Industrial & Engineering Chemistry Analytical Edition, 21(6), 577–581. Available at: [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
Liu, Y. M., & Uden, P. C. (1994). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. Journal of Chromatography B: Biomedical Applications, 659(1-2), 109-26. Available at: [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Retrieved from [Link]
-
Labinsights. (2023). Acylation Reagents for Gas Chromatography. Retrieved from [Link]
-
Fritz, J. S., & Schenk, G. H. (1959). Acid-Catalyzed Acetylation of Organic Hydroxyl Groups. Analytical Chemistry, 31(11), 1808–1812. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview. Retrieved from [Link]
-
The Retort. (2012). Mosher's Acid. Retrieved from [Link]
- Pierce, A. E. (1968). Silylation of Organic Compounds. Pierce Chemical Company. (General reference, specific URL unavailable)
-
ResearchGate. (2025). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids. Retrieved from [Link]
-
ResearchGate. (2021). How best to perform acylation of hydroxyls for GC/MS? Retrieved from [Link]
-
Moon, K., et al. (2013). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (2025). Enantiomeric Separation of Hydroxy Eicosanoids by Chiral Column Chromatography. Retrieved from [Link]
-
Capdevila, J. H., & Morrow, J. D. (2000). Enantiomeric separation of hydroxy eicosanoids by chiral column chromatography: effect of the alcohol modifier. Analytical Biochemistry, 287(1), 186-9. Available at: [Link]
-
Figuero, M. A., et al. (2014). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Available at: [Link]
-
Li, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
Mititelu, M., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. Available at: [Link]
-
Semantic Scholar. (n.d.). Facile determination of the absolute configurations of α-hydroxy acids... Retrieved from [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Resolution: Separation of Enantiomers. Retrieved from [Link]
-
Encyclopedia of Separation Science. (2000). Chiral Drug Separation. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. Retrieved from [Link]
-
Liu, R. H., & Gadzala, D. E. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4). Available at: [Link]
-
Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]
-
ResearchGate. (2025). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
Kumar, P., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. Available at: [Link]
-
Gasparrini, F., & Villani, C. (2007). Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Available at: [Link]
-
Beesley, T. E. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). methyl (2R,3S)-3-hydroxy-2,3-diphenylpropanoate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. The Retort [www1.udel.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Silylation - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Scalable Synthesis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a key pharmaceutical intermediate in the manufacturing of drugs such as Ambrisentan for pulmonary arterial hypertension.[1][2] We present a robust, two-part synthetic strategy designed for both laboratory-scale execution and seamless transition to kilogram-scale production. The described protocol prioritizes stereochemical control, operational safety, and process efficiency. Part one details a Darzens condensation to form a racemic glycidic ester, followed by a strategic ring-opening and esterification. Part two outlines the critical resolution of the resulting racemic acid and subsequent methylation to yield the desired (2S)-enantiomer with high purity. This document is intended for researchers, chemists, and engineers in the pharmaceutical development and manufacturing sectors.
Introduction and Synthetic Strategy
This compound is a chiral α-hydroxy ester of significant value in medicinal chemistry.[3] Its stereospecific synthesis is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). While various methods exist for the synthesis of α-hydroxy esters, achieving high enantiomeric purity on a large scale presents considerable challenges.[4]
The synthetic approach detailed herein is designed for scalability and reproducibility. It avoids methodologies that, while elegant, often pose scale-up difficulties, such as those requiring cryogenic temperatures or highly sensitive catalysts. The chosen strategy involves:
-
Darzens Condensation: Reaction of benzophenone and methyl chloroacetate using a strong base to form the intermediate methyl 3,3-diphenyl-2,3-epoxypropanoate. This reaction is efficient for creating the core carbon skeleton.
-
Epoxide Ring Opening & Hydrolysis: Treatment of the epoxy intermediate with methanol and an acid catalyst opens the epoxide ring, followed by hydrolysis of the ester to yield racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid.[1]
-
Diastereomeric Salt Resolution: The racemic acid is resolved using a chiral amine to selectively crystallize the desired (S)-enantiomer.
-
Esterification: The resolved (S)-acid is then esterified to produce the final target molecule, this compound.
This pathway is logical as it builds the achiral framework first and introduces chirality in a highly controlled resolution step, a common and effective strategy in industrial synthesis.
Laboratory-Scale Synthesis Protocol
This section provides a detailed protocol for producing the target molecule in a standard laboratory setting (up to 100 g scale).
Part A: Synthesis of Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid
Step 2.1.1: Synthesis of Methyl 3,3-diphenyl-2,3-epoxypropanoate
-
Equipment: 2 L three-neck round-bottom flask, mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet.
-
Procedure:
-
Equip the flask with a mechanical stirrer, thermometer, and nitrogen inlet. Charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 24.0 g, 0.60 mol) and anhydrous tetrahydrofuran (THF, 500 mL).
-
Cool the suspension to 0-5 °C using an ice-water bath.
-
In a separate flask, dissolve benzophenone (91.1 g, 0.50 mol) and methyl chloroacetate (65.1 g, 0.60 mol) in 250 mL of anhydrous THF.
-
Add the benzophenone/methyl chloroacetate solution dropwise to the NaH suspension over 1.5-2 hours, maintaining the internal temperature below 10 °C. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC/HPLC analysis indicates complete consumption of benzophenone.
-
Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, add 500 mL of ethyl acetate and 250 mL of water. Shake and separate the layers.
-
Wash the organic layer with brine (2 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxy ester.
-
Step 2.1.2: Synthesis of Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid
-
Equipment: 2 L round-bottom flask, magnetic stirrer, reflux condenser.
-
Procedure:
-
Dissolve the crude methyl 3,3-diphenyl-2,3-epoxypropanoate from the previous step in 600 mL of methanol.
-
Add p-toluenesulfonic acid monohydrate (9.5 g, 0.05 mol) to the solution.[1]
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction for the formation of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
-
Once the ring-opening is complete, add a solution of sodium hydroxide (40.0 g, 1.0 mol) in 200 mL of water to the reaction mixture.
-
Continue to reflux for another 2-3 hours to hydrolyze the ester.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 500 mL of water and wash with methyl tert-butyl ether (MTBE, 2 x 200 mL) to remove non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 6N hydrochloric acid. A white precipitate will form.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the racemic acid.
-
Part B: Resolution and Final Esterification
Step 2.2.1: Resolution of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid
-
Equipment: 2 L Erlenmeyer flask, magnetic stirrer, heating plate.
-
Procedure:
-
In the flask, suspend the racemic acid (e.g., 100 g, 0.35 mol) in 1 L of ethanol.
-
Heat the suspension to 50-60 °C to aid dissolution.
-
In a separate beaker, dissolve (S)-1-(4-nitrophenyl)ethylamine (29.0 g, 0.175 mol, 0.5 eq.) in 200 mL of warm ethanol.
-
Slowly add the chiral amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.
-
Filter the crystalline solid and wash with a small amount of cold ethanol.
-
To liberate the free acid, suspend the salt in a mixture of 500 mL water and 500 mL of MTBE. Acidify to pH 2-3 with 3N HCl.
-
Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate to yield the enantioenriched (S)-acid. Check enantiomeric purity via chiral HPLC. A second recrystallization may be necessary to achieve >99% e.e.
-
Step 2.2.2: Synthesis of this compound
-
Equipment: 500 mL round-bottom flask, magnetic stirrer, reflux condenser.
-
Procedure:
-
Dissolve the resolved (S)-acid (e.g., 50 g, 0.17 mol) in 300 mL of methanol.
-
Add concentrated sulfuric acid (2.5 mL) dropwise.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC/HPLC.
-
Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and remove the methanol under reduced pressure.
-
Extract the product into ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to give the crude product.
-
Purify by flash column chromatography or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product as a white solid.
-
Scale-Up Synthesis Protocol and Considerations
Transitioning the synthesis from the bench to a pilot plant or manufacturing setting requires careful consideration of safety, equipment, and process parameters.
Key Scale-Up Challenges and Solutions
-
Sodium Hydride Handling: NaH is highly reactive and flammable.[5][6] On a large scale, it is often supplied in soluble bags (e.g., SecuBags) to minimize dust and exposure.[7][8] The addition must be done in a well-ventilated, inerted reactor. An off-gas monitor for hydrogen is essential to track reaction progress and ensure safe operation.[7]
-
Exothermicity and Heat Transfer: The Darzens condensation is exothermic. In a large reactor, the surface-area-to-volume ratio is lower, making heat dissipation less efficient. The addition rate of the reagents must be carefully controlled based on the reactor's cooling capacity to maintain the target temperature.
-
Mixing and Mass Transfer: In large vessels, ensuring efficient mixing of slurries (like NaH in THF) is critical. Baffles in the reactor and appropriate impeller design are necessary to prevent solids from settling and to ensure uniform reaction conditions.
-
Quenching: Quenching a large volume of unreacted NaH is hazardous. The reaction should be driven to completion. The quenching agent (e.g., isopropanol followed by water) must be added slowly and under controlled temperature to manage the rate of hydrogen evolution.
-
Work-up and Phase Splits: Large-scale liquid-liquid extractions can be slow. Centrifugal separators can be used to improve efficiency. Minimizing emulsion formation by careful selection of solvents and pH is crucial.
-
Product Isolation and Purification: Filtration of large quantities of solids requires appropriate equipment like a Nutsche filter-dryer. Recrystallization is generally preferred over chromatography for purification at scale due to cost and throughput. Solvent selection for recrystallization must balance product solubility, impurity rejection, and yield.
Scaled-Up Protocol (Example: 10 kg Scale)
Step 3.2.1: Darzens Condensation (100 L Reactor)
-
Reactor Inerting: Purge a 100 L glass-lined reactor with nitrogen.
-
Solvent and Reagent Charge: Charge anhydrous THF (50 L) into the reactor. Add sodium hydride (2.4 kg, 60.0 mol) via a solids charging system or in soluble bags.
-
Cooling: Cool the reactor contents to 0-5 °C.
-
Reagent Feed: Prepare a solution of benzophenone (9.1 kg, 50.0 mol) and methyl chloroacetate (6.5 kg, 60.0 mol) in anhydrous THF (25 L) in a separate vessel.
-
Controlled Addition: Feed the reagent solution into the reactor over 4-6 hours via a dosing pump, maintaining the internal temperature at <10 °C. Monitor hydrogen evolution using an in-line meter.
-
Reaction Completion: Stir at room temperature for 4-6 hours post-addition until in-process control (IPC) via HPLC confirms reaction completion.
-
Quench: Cool to 0 °C. Slowly add isopropanol (5 L) to quench excess NaH, then slowly add water (20 L) for the main quench, keeping the temperature below 20 °C.
-
Work-up: Add ethyl acetate (50 L), agitate, and allow layers to separate. Drain the aqueous layer. Wash the organic layer with brine (2 x 20 L).
-
Solvent Swap: Distill off the THF/ethyl acetate under vacuum, replacing it with methanol (60 L) for the next step.
Step 3.2.2: Ring Opening and Hydrolysis (100 L Reactor)
-
Catalyst Charge: Add p-toluenesulfonic acid monohydrate (0.95 kg, 5.0 mol) to the methanolic solution.
-
Reflux: Heat to reflux (approx. 65 °C) for 4-6 hours (IPC check).
-
Hydrolysis: Prepare and add a solution of sodium hydroxide (4.0 kg, 100 mol) in water (20 L). Maintain reflux for 2-3 hours (IPC check).
-
Solvent Removal & Extraction: Distill off methanol under vacuum. Add water (50 L) and MTBE (20 L). Agitate and separate layers. Repeat MTBE wash.
-
Precipitation: Cool the aqueous layer to 5-10 °C and adjust pH to 2-3 with 6N HCl.
-
Isolation: Filter the precipitated solid using a Nutsche filter. Wash the cake with cold water (2 x 10 L). Dry under vacuum at 50 °C.
The subsequent resolution and esterification steps are scaled linearly, with a strong focus on controlling the cooling profile during crystallization to ensure consistent crystal form and purity.
Data Summary and Comparison
| Parameter | Laboratory Scale (100 g) | Scale-Up (10 kg) | Rationale for Change |
| Starting Benzophenone | 91.1 g | 9.1 kg | 100x scale increase |
| Sodium Hydride | 24.0 g | 2.4 kg | Stoichiometry maintained |
| Addition Time (Darzens) | 1.5 - 2 hours | 4 - 6 hours | Controlled exotherm management in a large vessel |
| Quenching Agent | Sat. NH₄Cl | Isopropanol, then Water | Safer, more controlled quench for large quantities of NaH |
| Purification Method | Flash Chromatography / Recrystallization | Recrystallization | Economic viability and throughput at scale |
| Typical Overall Yield | 30 - 40% | 35 - 45% | Process optimization and reduced handling losses at scale |
| Final Product Purity | >99% | >99.5% | Tighter control over crystallization and impurity purging |
Workflow Visualization
The following diagram illustrates the logical flow of the scaled-up synthesis process.
Caption: Workflow for the scale-up synthesis of this compound.
Safety and Handling
-
Sodium Hydride (NaH): A highly reactive, flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon). All solvents must be anhydrous. Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and dry gloves, is mandatory.[6][9]
-
Solvents: THF can form explosive peroxides. Use fresh, inhibitor-free solvent and do not distill to dryness. Methanol is flammable and toxic. All operations should be conducted in a well-ventilated fume hood or reactor bay.
-
Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with appropriate PPE. The neutralization and quenching steps can be exothermic and must be performed with adequate cooling.
Conclusion
The synthetic route and protocols described in this application note provide a reliable and scalable method for the production of this compound. By addressing key scale-up challenges such as reagent handling, thermal management, and product purification, this guide enables the transition from laboratory-scale synthesis to efficient kilogram-scale manufacturing. The emphasis on a controlled resolution step ensures high enantiomeric purity of the final product, which is critical for its use in pharmaceutical applications.
References
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (n.d.). MDPI. Retrieved from [Link]
-
Sharpless asymmetric dihydroxylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Nichols, C. J., & Taylor, M. R. (n.d.). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. Journal of Chemical Education, ACS Publications. Retrieved from [Link]
-
Application of sharpless asymmetric dihydroxylation to synthesis of chiral β-amino alcohols. (2025, August 7). Retrieved from [Link]
-
The Safe Use of Sodium Hydride On Scale. (n.d.). Scribd. Retrieved from [Link]
-
McCabe Dunn, J. M., et al. (n.d.). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. (n.d.). ResearchGate. Retrieved from [Link]
-
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview. (2025, March 3). Retrieved from [Link]
-
SOP: ORDERING & STORAGE OF HYDRIDES. (n.d.). Retrieved from [Link]
-
The Asymmetric Synthesis of β-Aryl-α-hydroxy Esters from β-Aryl-α,β-dihydroxy Esters. (2025, August 6). Retrieved from [Link]
-
This compound: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]
-
The synthesis of enantioenriched alpha-hydroxy esters. (2025, August 7). ResearchGate. Retrieved from [Link]
- US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid. (n.d.). Google Patents.
-
Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. science.uct.ac.za [science.uct.ac.za]
"Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate" for pharmaceutical intermediate synthesis
Application Note & Protocols
Topic: Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate as a Critical Intermediate for Pharmaceutical Synthesis
Abstract
This compound (CAS No: 178306-47-3) is a high-purity chiral building block of significant importance in the pharmaceutical industry.[1] Its primary application lies as a pivotal intermediate in the synthesis of Ambrisentan, a potent and selective endothelin-A (ETA) receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] The stereochemical integrity and chemical purity of this intermediate are paramount, as they directly influence the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API). This document provides a comprehensive overview of its properties, a detailed synthetic protocol, and the scientific rationale behind the methodological choices, designed for researchers and professionals in drug development.
Physicochemical Properties & Quality Specifications
The utility of a pharmaceutical intermediate is defined by its structural characteristics and purity profile. The defined structure of this compound, featuring two phenyl groups, a hydroxyl, and a methoxy group, contributes to its specific reactivity in multi-step syntheses.[1]
Table 1: Compound Properties
| Property | Value | Source |
| IUPAC Name | methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | [4] |
| Synonyms | 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid methyl ester | [1][4][5] |
| CAS Number | 178306-47-3 | [1][4] |
| Molecular Formula | C₁₇H₁₈O₄ | [1][4] |
| Molecular Weight | 286.32 g/mol | [1][4] |
| Appearance | Colorless liquid or solid | [1] |
Table 2: Typical Quality Specifications for Pharmaceutical Use
| Parameter | Specification | Rationale |
| Purity (HPLC) | ≥ 99.0% | Ensures minimal side-product formation in subsequent steps, simplifying purification of the final API.[2] |
| Enantiomeric Excess (e.e.) | ≥ 99.5% (S-enantiomer) | Critical for the stereospecific synthesis of Ambrisentan, ensuring pharmacological selectivity and reducing potential off-target effects from the incorrect enantiomer.[3] |
| Moisture Content | ≤ 0.5% | Water can interfere with downstream reactions, particularly those involving organometallic or water-sensitive reagents. |
| Residual Solvents | Per ICH Guidelines | Ensures the safety of the final drug product by limiting exposure to potentially toxic organic volatiles. |
Role in the Synthesis of Ambrisentan
This compound serves as the foundational chiral scaffold for Ambrisentan. The synthesis of Ambrisentan from this intermediate typically involves the saponification of the methyl ester to its corresponding carboxylic acid, followed by a nucleophilic aromatic substitution reaction (SNAr) with 2-chloro-4,6-dimethylpyrimidine. The stereocenter at the C2 position, established in the intermediate, is carried through to the final API.
Caption: Synthetic workflow from starting materials to the Ambrisentan API.
Synthetic Strategy and Mechanistic Considerations
A common and efficient industrial synthesis begins with readily available starting materials, benzophenone and methyl chloroacetate.[1] The process is a two-step sequence involving a Darzens condensation followed by a regioselective epoxide ring-opening.
-
Darzens Condensation: This step forms the key epoxide intermediate, Methyl 3,3-diphenyl-2,3-epoxypropionate. Sodium methoxide (NaOMe), a strong, non-nucleophilic base, is used to deprotonate the α-carbon of methyl chloroacetate. The resulting carbanion then attacks the electrophilic carbonyl carbon of benzophenone. An intramolecular nucleophilic substitution subsequently forms the epoxide ring. Toluene is a suitable solvent as it is inert under these conditions and has a good temperature range.[1]
-
Epoxide Ring-Opening: The epoxide is then treated with methanol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). The acid protonates the epoxide oxygen, activating the ring towards nucleophilic attack. Methanol, serving as both reactant and solvent, attacks the less sterically hindered C2 carbon. This regioselectivity is crucial for forming the desired 2-hydroxy-3-methoxy structure. This reaction yields a racemic mixture of the title compound.
Caption: Reaction scheme for the synthesis of the racemic intermediate.
The final and most critical phase is achieving the required stereochemistry. This is typically accomplished either by chiral resolution of the racemic carboxylic acid precursor (S-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid) using a chiral amine or through an asymmetric synthesis route.[3]
Protocol: Synthesis of Racemic Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
This protocol describes the synthesis of the racemic compound, which serves as the precursor for chiral resolution.
Safety Precaution: This procedure involves flammable solvents and strong bases/acids. All operations must be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Part A: Synthesis of Methyl 3,3-diphenyl-2,3-epoxypropionate
-
Reactor Setup: Equip a dry 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with toluene (300 mL) and benzophenone (50 g, 0.274 mol). Stir the mixture until all solids are dissolved.
-
Base Addition: Add sodium methoxide (17.8 g, 0.329 mol) to the solution. Cool the resulting slurry to 0-5°C using an ice bath.[1]
-
Slow Addition: Slowly add methyl chloroacetate (32.7 g, 0.301 mol) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Carefully quench the reaction by slowly adding 200 mL of cold water. Separate the organic layer, wash it with brine (2 x 100 mL), dry it over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the organic phase under reduced pressure to yield the crude epoxy intermediate, which can be used in the next step without further purification.
Part B: Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate
-
Reactor Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude epoxy intermediate from Part A in methanol (250 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (2.6 g, 0.014 mol) to the solution.[1]
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation & Purification:
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate (200 mL) and water (100 mL) to the residue.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure racemic product.
-
Quality Control & Analytical Characterization
To validate the identity and purity of the synthesized intermediate, a panel of analytical techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final product. A C18 column with a mobile phase of acetonitrile and water is typically effective.
-
Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) after resolution. Specialized chiral columns (e.g., Chiralcel OD-H) are required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Characteristic peaks for the methoxy, hydroxyl, and aromatic protons should be identified and integrated.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (m/z = 286.32).
Conclusion
This compound is an indispensable intermediate for the synthesis of Ambrisentan.[2] Its value is derived from its specific stereochemistry and high purity, which are critical for an efficient and reliable manufacturing process for this important therapeutic agent. The synthetic route, while straightforward in concept, requires careful control over reaction conditions and rigorous analytical validation to ensure it meets the stringent quality standards of the pharmaceutical industry. The protocols and insights provided herein serve as a foundational guide for chemists and researchers working on the synthesis of Ambrisentan and related molecules.
References
- Vertex AI Search. This compound: A Key Pharmaceutical Intermediate.
- Vertex AI Search. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview.
- PubChem. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C17H18O4.
- BLDpharm. 178306-47-3|Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
- PubChem. Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3.
- India Fine Chemicals. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
- Google Patents. Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 4. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C17H18O4 | CID 10541193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate-India Fine Chemicals [indiafinechemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Welcome to the technical support guide for the synthesis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate. This molecule is a critical intermediate in the pharmaceutical industry, most notably in the production of Ambrisentan, a drug used for treating pulmonary arterial hypertension.[1][2] Achieving high yield and enantiopurity is paramount for efficient and safe drug manufacturing.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Section 1: Common Synthetic Pathways & Key Challenges
The stereospecific synthesis of this compound presents unique challenges. While several routes exist, a common and effective strategy involves the asymmetric dihydroxylation of a methyl 3,3-diphenylacrylate precursor, followed by methylation. Another pathway begins with benzophenone and methyl chloroacetate to form an epoxy intermediate, which is then opened via hydrolysis in methanol.[1]
The most critical step, regardless of the exact route, is establishing the correct stereochemistry at the C2 position. The Sharpless Asymmetric Dihydroxylation (AD) is a powerful tool for this transformation, but it is sensitive to reaction conditions, which can significantly impact both yield and enantiomeric excess (ee%).[3]
General Synthetic Workflow Diagram
Caption: General workflow for the asymmetric synthesis.
Section 2: Troubleshooting Guide (Question & Answer)
This section addresses specific problems you may encounter during the synthesis.
Question 1: My overall yield is low. Where should I start investigating?
Answer: Low overall yield is a common issue that can stem from multiple stages of the synthesis. A systematic approach is required.
-
Purity of Starting Materials: Ensure your methyl 3,3-diphenylacrylate is free of impurities that could poison the osmium catalyst in the subsequent step. Recrystallization or column chromatography of the starting olefin is recommended.
-
Asymmetric Dihydroxylation (AD) Efficiency: This is the most frequent source of yield loss. Incomplete conversion or the formation of side products will directly impact your overall yield. See Question 2 for an in-depth analysis of this step.
-
Purification Losses: The final product and its diol precursor can be challenging to purify. Multiple chromatographic steps or difficult crystallizations can lead to significant material loss.[4][5] Consider optimizing your purification protocol. For instance, a well-chosen solvent system for crystallization can dramatically improve recovery. A patent for the corresponding acid suggests a crystallization from a mixture of methyl tert-butyl ether (MTBE) and n-heptane can yield a product with >99.8% chemical purity.[5][6]
Question 2: The enantiomeric excess (ee%) of my diol intermediate from the Sharpless AD is poor. How can I improve it?
Answer: Achieving high enantioselectivity in the Sharpless AD reaction is critical. Poor ee% is almost always due to suboptimal reaction conditions or a competing non-selective reaction pathway.
-
The "Second Cycle" Problem: The primary catalytic cycle involves the osmium-chiral ligand complex, which delivers high enantioselectivity.[7] However, if the hydrolysis of the osmate ester intermediate is slow, the regenerated OsO₄ can react with the olefin without the chiral ligand. This "second cycle" is non-enantioselective and erodes the overall ee%.[8]
-
Causality & Solutions:
-
Ligand Choice: For the desired (2S,3R)-diol, which leads to the (2S) final product, AD-mix-β is the correct choice. AD-mix-β contains the (DHQD)₂PHAL ligand. Using AD-mix-α will produce the opposite enantiomer.[7]
-
Temperature Control: The reaction should be run at a low temperature, typically 0 °C. Higher temperatures can accelerate the non-selective second cycle, thus reducing the ee%.
-
pH and Buffering: The reaction proceeds more rapidly under slightly basic conditions. The AD-mix formulations contain K₂CO₃ and K₃Fe(CN)₆, which maintain an appropriate pH. Ensure all components are fully dissolved to maintain this buffer.[9]
-
Slow Addition/Olefin Concentration: If the concentration of the olefin is too high, it can favor the ligand-less second cycle.[9] Adding the olefin slowly to the stirred AD-mix solution can help maintain a low effective concentration and improve enantioselectivity.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Decision tree for troubleshooting low ee% in Sharpless AD.
Question 3: I am observing significant side products during the methylation step. What are they and how can I avoid them?
Answer: The methylation of the diol intermediate must be selective for the tertiary hydroxyl group at the C3 position. Common side products arise from the methylation of the secondary hydroxyl at C2 or bis-methylation.
-
Causality & Solutions:
-
Steric Hindrance: The tertiary hydroxyl at C3 is more sterically hindered than the secondary hydroxyl at C2. However, under harsh conditions, this selectivity can be lost.
-
Reagent Choice: Using a bulky base or a less reactive methylating agent can improve selectivity. For example, using silver(I) oxide (Ag₂O) with methyl iodide (MeI) is a classic method (Purdie methylation) that often works well for selective methylation of hindered alcohols.
-
Protecting Groups: For maximum control, though it adds steps, you can selectively protect the C2 hydroxyl group before methylation. A bulky silyl protecting group (e.g., TBS) will preferentially react with the less hindered C2 hydroxyl. After methylation of C3, the protecting group can be cleanly removed.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most critical parameter to control during the entire synthesis? A: Without question, the temperature and stoichiometry during the Sharpless Asymmetric Dihydroxylation step are the most critical. This single step dictates the stereochemical purity of your final product, and deviations can lead to low ee%, which is extremely difficult to correct later.[8][9]
Q: How can I purify the final product effectively? A: The final product, this compound, is typically a solid or a thick oil.[1] Purification is most commonly achieved by:
-
Silica Gel Chromatography: Using a solvent system like ethyl acetate/hexane is effective for separating the desired product from non-polar impurities and any unreacted diol.[4]
-
Crystallization: If a solid, recrystallization from a suitable solvent system (e.g., MTBE/heptane, ethanol/water) can provide a highly pure product.[5]
Q: What are the primary safety concerns with this synthesis? A: The primary safety concern is the use of osmium tetroxide (OsO₄) in the dihydroxylation step. OsO₄ is highly toxic, volatile, and can cause severe damage to the eyes, skin, and respiratory tract. It is imperative to:
-
Work in a certified chemical fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Use the commercially available AD-mix preparations, which contain only a catalytic amount of osmium, dramatically reducing the quantity of this hazardous material needed.[7]
Section 4: Protocols & Data
Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is a representative procedure and should be adapted and optimized for your specific scale and equipment.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine AD-mix-β (1.4 g per mmol of olefin) and a 1:1 mixture of t-butanol and water (10 mL per mmol of olefin).
-
Cooling: Stir the mixture at room temperature until both phases are clear, then cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Add methyl 3,3-diphenylacrylate (1.0 mmol) to the vigorously stirred solution.
-
Reaction: Stir the reaction at 0 °C, monitoring by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, add solid sodium sulfite (1.5 g per mmol of olefin) and allow the mixture to warm to room temperature, stirring for 1 hour.
-
Extraction: Add ethyl acetate to the mixture. Separate the organic layer, and then extract the aqueous layer twice more with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Table: Impact of Reaction Conditions on Enantioselectivity
The following table summarizes expected outcomes based on the principles of the Sharpless AD reaction.
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Expected Outcome | Rationale |
| AD-mix | AD-mix-β | AD-mix-α | A: High ee% of (2S,3R)-diolB: High ee% of (2R,3S)-diol | The chiral ligand dictates the face selectivity of the dihydroxylation.[7][10] |
| Temperature | 0 °C | 25 °C (Room Temp) | A: High ee% (>95%)B: Reduced ee% | Higher temperatures increase the rate of the non-enantioselective "second cycle".[8] |
| Olefin Addition | Slow, dropwise | All at once | A: High ee%B: Potentially lower ee% | Slow addition keeps the substrate concentration low, disfavoring the ligand-less pathway.[9] |
References
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview. [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Borne Chemical. (2024). This compound: A Key Pharmaceutical Intermediate. [Link]
-
Wikipedia. Kinetic resolution. [Link]
-
Myers, A. G. Research Group. Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. [Link]
-
Naicker, T., et al. (2011). (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o140. [Link]
- Google Patents. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
-
PubMed Central. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
- Google Patents. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 6. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Welcome to the technical support resource for the purification of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate (CAS No. 178306-47-3). This guide is designed for researchers, chemists, and pharmaceutical development professionals who are working with this critical intermediate and require robust, field-tested methods for achieving high purity. As an essential building block in the synthesis of pharmaceuticals like Ambrisentan, obtaining this compound in high chemical and enantiomeric purity is paramount.[1][2]
This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of the target compound.
Q1: What are the typical impurities I should expect in my crude reaction mixture?
Answer: The impurity profile of your crude product is intrinsically linked to its synthesis route. A common pathway involves the formation of an epoxy intermediate from benzophenone and a chloroacetate, followed by a ring-opening reaction.[3] Consequently, your crude material may contain:
-
Unreacted Starting Materials: Benzophenone, methyl chloroacetate.
-
Reaction Intermediates: Such as Methyl 3,3-diphenyl 2,3-epoxy propionate.[3]
-
The Undesired (2R)-Enantiomer: As most asymmetric syntheses are not perfectly stereoselective, the presence of the opposite enantiomer is a critical impurity to address.
-
Side-Reaction Products: Byproducts resulting from hydrolysis, rearrangement, or other non-specific reactions. A patent for the corresponding acid notes that the crude product is often "contaminated with all the starting materials and byproducts" and requires multiple purification steps.[2]
Q2: What is the best initial purification strategy for a raw, post-reaction mixture?
Answer: An initial liquid-liquid extraction (aqueous work-up) is the essential first step before attempting more refined purification techniques like chromatography or crystallization. This process removes water-soluble reagents and byproducts.
Causality: The target compound is highly soluble in common organic solvents like ethyl acetate and dichloromethane but has low solubility in water.[3] Conversely, inorganic salts (e.g., from quenching the reaction) and some polar organic byproducts are soluble in water. This differential solubility is the basis for an effective separation.
Protocol: General Aqueous Work-up
-
Quench the Reaction: Carefully quench the reaction mixture, for example, by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst.
-
Dilute with Solvent: Dilute the mixture with an appropriate extraction solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Deionized Water (2x)
-
Saturated Aqueous Sodium Bicarbonate (1x, if the reaction was acidic)
-
Brine (Saturated Aqueous NaCl) (1x) to facilitate phase separation and remove residual water from the organic layer.
-
-
Dry and Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
The resulting crude oil or solid is now ready for more advanced purification.
Q3: My crude product is a persistent oil. How can I induce crystallization?
Answer: Inducing crystallization is a highly effective method for purification. If your high-purity product is expected to be a solid, obtaining it as an oil suggests the presence of impurities that are inhibiting the formation of a crystal lattice.
Strategy: The key is to find a binary solvent system: one solvent in which your compound is readily soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent" or "poor" solvent).
| Solvent Class | Examples | Role in Crystallization |
| Good Solvents | Dichloromethane, Ethyl Acetate, Acetone, Methyl tert-butyl ether (MTBE) | To fully dissolve the crude product. |
| Anti-Solvents | n-Heptane, n-Hexane, Cyclohexane | To reduce the solubility of the product, forcing it out of solution. |
Protocol: Solvent-Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude oil in the minimum amount of a warm "good" solvent (e.g., MTBE).
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., n-heptane) dropwise while stirring, until the solution becomes faintly turbid (cloudy).
-
Induce Nucleation: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod just below the solvent level or adding a seed crystal of the pure compound.
-
Cooling: Slowly cool the mixture to room temperature, and then to 0-4 °C in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
A patent for the corresponding acid demonstrates this principle by crystallizing the product from a mixture of MTBE and n-heptane.[2]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification workflow.
Problem: My TLC plate shows multiple spots after column chromatography.
Answer: This indicates that the chosen mobile phase (eluent) is not providing adequate separation between your target compound and the impurities. The goal is to find a solvent system that gives your product an Rf (retention factor) of approximately 0.3-0.4 while maximizing the separation (ΔRf) from all other spots.
Causality: Column chromatography separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and solubility in the mobile phase. Polar compounds adhere more strongly to the polar silica and elute later, while non-polar compounds travel through the column faster. Your target compound, with its hydroxyl group, is moderately polar.
Troubleshooting Workflow:
Caption: Decision tree for optimizing TLC solvent systems.
Recommended Starting Eluent Systems for Screening:
| System | Ratio (v/v) | Typical Application |
| Ethyl Acetate / Hexane | 10% to 50% EtOAc | Standard choice for moderately polar compounds. Start with 20% EtOAc and adjust. |
| Dichloromethane / Methanol | 1% to 5% MeOH | For more polar impurities that are not resolved well with EtOAc/Hexane. |
| Toluene / Acetone | 10% to 40% Acetone | Offers different selectivity compared to ester/alkane systems. |
Problem: My chiral purity is insufficient after chromatography. How do I resolve the enantiomers?
Answer: Achieving high enantiomeric purity (>99.5% e.e.) often requires specialized chiral separation techniques, as enantiomers have identical physical properties in a non-chiral environment.[4] Standard silica gel chromatography will not separate them.
Strategy 1: Chiral Preparative Chromatography (HPLC or SFC)
This is the most direct and modern approach. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Supercritical Fluid Chromatography (SFC) is often preferred for its speed, lower solvent consumption, and suitability for thermally sensitive molecules.[5][6]
Key Parameters to Optimize:
-
Chiral Stationary Phase (CSP): Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are highly effective for a wide range of molecules.[7]
-
Mobile Phase:
-
SFC: Typically CO₂ with a co-solvent like methanol or ethanol.
-
HPLC (Normal Phase): Hexane/Isopropanol or Hexane/Ethanol mixtures.
-
-
Flow Rate and Temperature: These affect resolution and run time.
Strategy 2: Resolution via Diastereomer Formation
This classical chemical method involves reacting your racemic mixture with a single, pure enantiomer of a "resolving agent" to form a mixture of diastereomers.[4] Diastereomers have different physical properties and can be separated by standard techniques like crystallization or silica gel chromatography.
Workflow for Diastereomeric Resolution:
Sources
- 1. nbinno.com [nbinno.com]
- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. waters.com [waters.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Stereoselective Synthesis of Chiral Esters
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the nuanced field of stereoselective synthesis of chiral esters. This guide is designed to be a practical resource, moving beyond theoretical discussions to address the real-world challenges encountered at the bench. Here, you will find troubleshooting guides and frequently asked questions (FAQs) rooted in established scientific principles and field-proven experience. Our goal is to not only help you resolve common issues but also to provide a deeper understanding of the underlying chemistry, enabling you to proactively optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the stereoselective synthesis of chiral esters.
Q1: My reaction is resulting in a low enantiomeric excess (ee). What are the most common initial parameters to investigate?
A1: Low enantiomeric excess is a frequent challenge and often points to suboptimal reaction conditions or catalyst issues.[1] Begin by systematically evaluating the following:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1]
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and, consequently, its stereoselectivity.[1]
-
Catalyst Loading: Insufficient catalyst loading can lead to a competing, non-selective background reaction, thereby reducing the overall ee.[1]
-
Reaction Time: For kinetic resolutions, allowing the reaction to proceed too far beyond 50% conversion will decrease the enantiomeric excess of the product.
Q2: How do I choose the most appropriate analytical method for determining the enantiomeric excess of my chiral ester?
A2: The choice of analytical method depends on factors like the analyte's properties, the required accuracy, and available instrumentation. The most common techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used method that employs a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP.[1][2]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable esters, this technique uses a capillary column with a chiral stationary phase. Derivatization may be necessary to improve volatility and separation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: This method involves reacting the chiral ester with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers, which can then be distinguished and quantified by NMR.[3]
Q3: What are the main strategies for synthesizing chiral esters?
A3: There are several primary approaches to obtaining enantiomerically enriched esters:
-
Kinetic Resolution: This technique separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[4] This results in an enantioenriched sample of the less reactive enantiomer.[4] A key limitation is that the maximum theoretical yield for a single enantiomer is 50%.[5]
-
Dynamic Kinetic Resolution (DKR): This method combines kinetic resolution with in-situ racemization of the faster-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer.[6][7]
-
Asymmetric Desymmetrization: This strategy involves the enantioselective differentiation of two enantiotopic groups in a prochiral or meso starting material, such as the hydrolysis or alcoholysis of a meso-diester to a chiral monoester.[8][9][10]
-
Catalytic Asymmetric Synthesis: This involves the direct formation of a chiral ester from a prochiral substrate using a chiral catalyst.[11]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex issues.
Troubleshooting Guide 1: Low Enantioselectivity
Low enantioselectivity is a multifaceted problem that requires a systematic and logical approach to diagnose and resolve.
Problem: The enantiomeric excess (ee) of the desired chiral ester is consistently below the target value.
Workflow for Troubleshooting Low Enantioselectivity
Caption: A workflow for troubleshooting low enantioselectivity.
Step-by-Step Troubleshooting Protocol:
-
Verify the Purity of Starting Materials and Reagents:
-
Rationale: Impurities in the substrate, acyl donor, or solvent can inhibit or poison the catalyst, leading to a decrease in enantioselectivity.
-
Action:
-
Re-purify starting materials (e.g., distillation, recrystallization, or column chromatography).
-
Use freshly dried, high-purity solvents.
-
Ensure the acyl donor is free from acidic or basic impurities that could interfere with the catalyst.
-
-
-
Systematically Optimize Reaction Conditions:
-
Rationale: The stereochemical outcome of a reaction is highly sensitive to the reaction environment.[12]
-
Action:
-
Temperature: As a general rule, lower temperatures favor higher enantioselectivity.[1] Perform a temperature screen (e.g., room temperature, 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction rate and selectivity.
-
Solvent: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile). The solvent can influence the conformation of the catalyst-substrate complex.[1]
-
Concentration: Vary the concentration of the limiting reagent. In some cases, higher concentrations can favor the desired catalytic cycle over background reactions.
-
-
-
Investigate Catalyst Performance:
-
Rationale: The catalyst's integrity and activity are paramount for achieving high enantioselectivity.[1]
-
Action:
-
Catalyst Integrity: If using a commercially available catalyst, ensure it has been stored correctly (e.g., under an inert atmosphere, protected from light and moisture). If synthesizing the catalyst, verify its purity and structure by NMR, mass spectrometry, and elemental analysis.
-
Catalyst Loading: An insufficient amount of catalyst can result in a significant contribution from a non-enantioselective background reaction.[1] Perform a catalyst loading study to determine the optimal concentration.
-
Ligand Screening: For metal-catalyzed reactions, the choice of chiral ligand is critical. If initial results are poor, screen a library of structurally related ligands.[13]
-
-
-
Assess Substrate-Catalyst Compatibility:
-
Rationale: Not all chiral catalysts are effective for all substrates.[12][14] Steric and electronic properties of the substrate can significantly impact the stereochemical outcome.
-
Action:
-
Review the literature for the chosen catalyst system to understand its substrate scope.
-
If the substrate is significantly different from those reported, consider if steric hindrance or unfavorable electronic interactions might be preventing effective chiral recognition.
-
It may be necessary to choose a different catalyst system that is better suited to the specific substrate.
-
-
Troubleshooting Guide 2: Challenges in Product Purification and Analysis
Obtaining a pure chiral ester and accurately determining its enantiomeric excess are as critical as the synthesis itself.
Problem: Difficulty in isolating the pure chiral ester or obtaining reliable and reproducible ee values.
Workflow for Purification and Analysis Challenges
Caption: A workflow for addressing purification and analysis issues.
Step-by-Step Troubleshooting Protocol:
-
Optimizing Purification:
-
Rationale: Residual starting materials, byproducts, or the catalyst can interfere with accurate analysis and downstream applications.
-
Action:
-
Column Chromatography:
-
Carefully select the stationary phase (e.g., silica gel, alumina) and eluent system to achieve good separation between the desired ester and impurities.
-
Consider using a gradient elution if there is a large polarity difference between the product and impurities.
-
-
Supercritical Fluid Chromatography (SFC): For volatile compounds, SFC can be an excellent alternative to preparative GC, offering high loading capacity and the use of non-toxic mobile phases.
-
Distillation: For volatile and thermally stable esters, distillation (including fractional distillation or Kugelrohr distillation) can be an effective purification method.
-
Recrystallization: If the chiral ester is a solid, recrystallization can be a highly effective method for achieving high purity.
-
-
-
Ensuring Accurate ee Determination:
-
Action:
-
Method Development (Chiral HPLC/GC):
-
Screen different chiral stationary phases to find one that provides baseline separation of the enantiomers.
-
Optimize the mobile phase (for HPLC) or temperature program (for GC) to improve resolution.
-
Always run a racemic standard to confirm the retention times of both enantiomers.
-
-
Derivatization Issues (for GC or NMR):
-
NMR with Chiral Shift Reagents:
-
Ensure the chiral shift reagent is pure and used in the optimal molar ratio to the analyte.
-
Acquire the spectrum at a sufficiently high field strength to achieve good resolution of the diastereomeric signals.
-
-
Data Summary and Experimental Protocols
Table 1: Impact of Reaction Parameters on Enantioselectivity
| Parameter | Condition A | ee (%) | Condition B | ee (%) | Rationale |
| Temperature | 25 °C | 75 | -20 °C | 95 | Lower temperatures increase the energy difference between diastereomeric transition states.[1] |
| Solvent | Toluene | 80 | Dichloromethane | 92 | Solvent polarity and coordination can alter the catalyst's chiral environment.[1] |
| Catalyst Loading | 1 mol% | 65 | 5 mol% | 90 | Higher loading can outcompete a non-selective background reaction.[1] |
Experimental Protocol: General Procedure for a Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
This protocol provides a general framework for the enzymatic kinetic resolution of a racemic secondary alcohol to yield an enantioenriched ester and the unreacted alcohol.
-
Preparation:
-
To a clean, dry flask, add the racemic alcohol (1.0 equiv.), an acyl donor (e.g., vinyl acetate, 1.5 equiv.), and an appropriate solvent (e.g., toluene or THF).
-
Add the chosen lipase (e.g., Candida antarctica lipase B, typically 10-50 mg per mmol of alcohol).
-
-
Reaction:
-
Stir the mixture at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The reaction should be stopped at or near 50% conversion to maximize the ee of both the product and the remaining starting material.
-
-
Workup and Purification:
-
Once the desired conversion is reached, filter off the enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Purify the resulting mixture of the chiral ester and unreacted alcohol by column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified ester and alcohol using chiral HPLC or chiral GC.
-
References
-
B. Hungerhoff, H. Sonnenschein, F. Theil. (2002). Lipase-catalyzed acylation of racemic alcohols with a highly fluorinated acyl donor. J. Org. Chem, 67, 1781-1785. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. [Link]
-
Journal of Chemical Education. (n.d.). Synthesis of a Racemic Ester and Its Lipase-Catalyzed Kinetic Resolution. [Link]
-
Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. [Link]
-
CCS Chemistry. (2024). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. [Link]
-
Wiley Online Library. (n.d.). Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. [Link]
-
Bode Research Group. (n.d.). Key Concepts in Stereoselective Synthesis. [Link]
-
ResearchGate. (n.d.). Catalytic Enantioselective Desymmetrization of Meso Compounds in Total Synthesis of Natural Products: Towards an Economy of Chiral Reagents. [Link]
-
National Institutes of Health. (n.d.). Understanding divergent substrate stereoselectivity in the isothiourea-catalysed conjugate addition of cyclic α-substituted β-ketoesters to α,β-unsaturated aryl esters. [Link]
-
Journal of the American Chemical Society. (n.d.). Desymmetrization of Meso 1,3- and 1,4-Diols with a Dinuclear Zinc Asymmetric Catalyst. [Link]
-
Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
-
Accounts of Chemical Research. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. [Link]
-
Semantic Scholar. (n.d.). Enantioselective desymmetrization of diesters. [Link]
-
MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]
-
National Institutes of Health. (n.d.). Nonenzymatic enantioselective synthesis of all-carbon quaternary centers through desymmetrization. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines. [Link]
-
Chemistry LibreTexts. (2015). Resolution: Separation of Enantiomers. [Link]
-
Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link]
-
ResearchGate. (n.d.). Chiral Purity in Drug Analysis. [Link]
-
Chemistry LibreTexts. (2020). Resolution (Separation) of Enantiomers. [Link]
-
Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
-
PNAS. (n.d.). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. [Link]
-
National Institutes of Health. (n.d.). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
PNAS. (n.d.). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. [Link]
-
National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis strategies to prepare chiral tertiary alcohols. [Link]
-
National Institutes of Health. (n.d.). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. [Link]
-
UT Southwestern. (n.d.). Kinetic Resolutions. [Link]
-
PubMed. (n.d.). Emerging trends in stereoselective glycosyl ester synthesis. [Link]
-
ResearchGate. (n.d.). Optimization of the catalytic asymmetric addition. [Link]
-
STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions. [Link]
-
Crawford Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]
-
PubMed. (2025). Enzymatic synthesis of sucrose esters: Advances and challenges in high-efficiency and regioselective catalysis. [Link]
-
Open Journal Systems. (n.d.). Application and Optimization of Novel Asymmetric Catalysts in Drug Synthesis. [Link]
-
ETH Zurich. (n.d.). Asymmetric reactions_synthesis. [Link]
-
ResearchGate. (2025). Improving the Stereoselectivity of Asymmetric Reduction of 3Oxo Ester to 3Hydroxy Ester with Pretreatments on Bakers' Yeast. [Link]
-
YouTube. (2021). Synthesis and Reactions of Esters. [Link]
-
ResearchGate. (2013). How can you avoid problems in a GC column due to an excess of a derivatizing agent?. [Link]
-
LabRulez GCMS. (n.d.). Common Pitfalls in GC Chromatography: What to Avoid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uma.es [uma.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. esports.bluefield.edu - Chiral Resolution Techniques [esports.bluefield.edu]
- 6. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases | MDPI [mdpi.com]
- 7. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nonenzymatic enantioselective synthesis of all-carbon quaternary centers through desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Asymmetric Synthesis of Chiral Allylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ethz.ch [ethz.ch]
- 13. pnas.org [pnas.org]
- 14. people.uniurb.it [people.uniurb.it]
- 15. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chiral HPLC Separation of Diphenylpropanoate Enantiomers
Welcome to the technical support center for the chiral separation of diphenylpropanoate enantiomers, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen and ibuprofen, often referred to as "profens". This guide is designed for researchers, analytical chemists, and drug development professionals to provide field-proven insights and systematic solutions to common challenges encountered during method development and routine analysis.
Section 1: Fundamentals & Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries to establish a strong basis for method development.
Q1: What is the primary challenge in separating diphenylpropanoate enantiomers?
A: Diphenylpropanoate enantiomers are stereoisomers that have identical physical and chemical properties in an achiral environment.[1] Therefore, separation requires a chiral environment that can induce differential interactions with each enantiomer. This is typically achieved by using a Chiral Stationary Phase (CSP) in HPLC, which forms transient diastereomeric complexes with the analytes, allowing for their separation based on differences in the stability of these complexes.[2][3][4] The primary challenge lies in finding the right combination of CSP and mobile phase to maximize these subtle energetic differences for effective resolution.
Q2: How do I select the appropriate Chiral Stationary Phase (CSP) for my initial screening?
A: There is no single universal CSP for all chiral separations; selection is often an empirical process.[5] However, for profens and related diphenylpropanoate structures, polysaccharide-based CSPs are the most successful and widely used.[6][7][8] These are derived from cellulose or amylose that have been functionalized with derivatives like phenylcarbamates.
-
Starting Point: Begin by screening a small, diverse set of polysaccharide-based columns. A good starting kit would include columns with different polysaccharide backbones (amylose vs. cellulose) and different derivatizations (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)).
-
Causality: The helical structure of amylose and the more layered structure of cellulose create "chiral pockets" or grooves.[7] The separation of profens relies heavily on π-π interactions between the aromatic rings of the analyte and the phenyl groups of the CSP derivative, alongside hydrogen bonding and dipole-dipole interactions.[9] The subtle differences in how each enantiomer "fits" into these chiral pockets determine the separation.[7] Immobilized polysaccharide CSPs are often preferred as they offer greater solvent compatibility compared to coated phases.[9][10]
Q3: What are the standard mobile phase modes to screen for these compounds?
A: Screening should encompass multiple elution modes, as selectivity can change dramatically between them.[7]
-
Normal Phase (NP): Typically uses alkane/alcohol mixtures (e.g., Hexane/Isopropanol, Hexane/Ethanol). This mode often provides excellent selectivity for profens.
-
Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol, often with acidic or basic additives. This mode can offer different selectivity profiles and is useful for analytes with poor solubility in NP solvents.
-
Reversed Phase (RP): Uses aqueous buffers with organic modifiers like acetonitrile or methanol. While common in achiral HPLC, it can sometimes provide unique selectivity for chiral separations, especially with protein-based or specifically designed polysaccharide CSPs.[6]
Q4: What is the role of acidic or basic additives in the mobile phase?
A: Additives are crucial for controlling analyte ionization and improving peak shape. Diphenylpropanoates are acidic due to the carboxylic acid group.
-
Acidic Additives (e.g., Acetic Acid, Formic Acid, TFA): Adding a small amount (0.1-0.2%) of an acidic modifier to the mobile phase is standard practice for profens.[9] This suppresses the ionization of the analyte's carboxylic acid group. The un-ionized form typically interacts more consistently with the CSP, leading to sharper peaks and better-reproducible retention times.
-
Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA): While less common for acidic analytes, basic additives are critical when separating basic compounds to minimize peak tailing caused by interactions with acidic silanol groups on the silica support of the CSP.[11]
Section 2: Systematic Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues during your experiments.
Problem 1: Poor or No Resolution (Rs < 1.5)
This is the most frequent challenge. Achieving baseline resolution (Rs ≥ 1.5) is critical for accurate quantification. A lack of resolution indicates insufficient differential interaction between the enantiomers and the CSP.
The approach to solving poor resolution should be systematic, starting from the most influential factors.
Caption: Troubleshooting workflow for poor enantiomer resolution.
-
Verify Chiral Stationary Phase (CSP) Suitability:
-
Action: Confirm you are using a CSP known to be effective for profens, such as a polysaccharide-based column (e.g., Chiralpak® series, Lux® series).[6][8] An incorrect CSP is the most common reason for a complete lack of separation.[12]
-
Causality: Chiral recognition is highly specific. A CSP designed for basic compounds may offer no interaction sites for an acidic profen.
-
-
Optimize Mobile Phase Composition:
-
Action (Modifier Ratio): Systematically vary the ratio of the alcohol modifier (e.g., isopropanol) in the alkane mobile phase (e.g., hexane). Start with a typical ratio like 90:10 Hexane:IPA and adjust in both directions (e.g., to 95:5 and 80:20).
-
Causality: The alcohol component of the mobile phase competes with the analyte for polar interaction sites (like hydrogen bonding) on the CSP. Decreasing the alcohol percentage generally increases retention and can enhance the chiral-selective interactions, often improving resolution.[13]
-
Action (Additive): Ensure an acidic additive (e.g., 0.1% TFA or Acetic Acid) is present to suppress analyte ionization. The concentration and type of additive can also modulate selectivity.[7]
-
-
Evaluate Column Temperature:
-
Action: Screen temperatures below and above ambient (e.g., 15°C, 25°C, 40°C).
-
Causality: Temperature affects the thermodynamics of the analyte-CSP interaction.[14][15] Generally, lower temperatures increase interaction strength and improve resolution, but this is not universal.[16] In some cases, an increase in temperature can surprisingly improve separation or even reverse the enantiomer elution order.[7][14] This complex relationship means temperature is a powerful but unpredictable parameter that must be evaluated experimentally.
-
-
Modify Flow Rate:
-
Action: If partial separation is observed, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
-
Causality: Chiral stationary phases often exhibit high resistance to mass transfer.[13] Lowering the flow rate increases the time available for the enantiomers to interact with the CSP, which can enhance peak efficiency and, consequently, improve resolution. This is especially effective when the separation is limited by kinetics.[11][13]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape compromises resolution and leads to inaccurate integration and quantification.[17][18]
Caption: Decision tree for diagnosing poor peak shape.
-
Peak Tailing:
-
Cause - Secondary Interactions: Although profens are acidic, they can still interact with residual acidic silanol groups on the silica support, especially if the mobile phase pH is not properly controlled. This is a common cause of peak tailing for many compounds.[11][18]
-
Solution: The standard use of an acidic additive (0.1% TFA/Formic Acid) for profens typically mitigates this by keeping the silanols protonated and reducing unwanted ionic interactions.[9]
-
Cause - Column Overload: Injecting too much sample mass can saturate the active sites on the CSP.[19]
-
Solution: Systematically reduce the sample concentration or injection volume and observe if the peak shape improves.
-
Cause - Extra-Column Effects: Excessive tubing length or dead volume in fittings can cause peak broadening and tailing, affecting early-eluting peaks most significantly.[20]
-
Solution: Use tubing with the smallest appropriate internal diameter and ensure all fittings are properly made to minimize dead volume.
-
-
Peak Fronting:
-
Cause - Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to broaden and front.
-
Solution: Whenever possible, dissolve the sample directly in the mobile phase. If a different solvent must be used for solubility, ensure it is weaker than the mobile phase and inject the smallest possible volume.
-
Cause - Column Overload: Severe overload can also manifest as fronting.
-
Solution: Reduce the sample mass on the column as described above.
-
Problem 3: Unstable or Drifting Retention Times
Inconsistent retention times make peak identification unreliable and fail system suitability tests.
-
Cause - Insufficient Column Equilibration:
-
Explanation: Chiral separations, particularly with polysaccharide CSPs, can require extended equilibration times when the mobile phase is changed. The CSP polymer needs to swell and arrange into a stable conformation.[2]
-
Solution: Equilibrate the column with at least 20-30 column volumes of the new mobile phase before starting analysis. For particularly sensitive separations, overnight equilibration may be necessary.[11][21]
-
-
Cause - Mobile Phase Composition Change:
-
Explanation: In premixed mobile phases (e.g., Hexane/IPA), the more volatile component (Hexane) can evaporate over time, increasing the concentration of the less volatile component (IPA) and decreasing retention times.[22][23] Trace amounts of water in normal-phase systems can also drastically affect retention.[21]
-
Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and avoid drawing from a reservoir that is nearly empty.[23] Using an online mixer with separate solvent lines can also improve reproducibility.
-
-
Cause - Temperature Fluctuations:
-
Explanation: As discussed, chiral separations are often highly sensitive to temperature.[7][14][24] Fluctuations in ambient lab temperature can cause retention times to drift if a column oven is not used.
-
Solution: Always use a thermostatted column compartment. Set the temperature to a value slightly above the highest expected ambient temperature (e.g., 30°C or 35°C) to ensure stable thermal control.[23]
-
-
Cause - Column Contamination/Degradation:
-
Explanation: Strong retention of matrix components from impure samples can foul the column inlet, altering its chemistry and causing retention shifts.[10][25][26] Operating at extreme pH can also irreversibly damage the stationary phase.[27]
-
Solution: Use a guard column to protect the analytical column from contaminants.[20] Prepare samples with appropriate cleanup steps (e.g., SPE, filtration). Always operate within the pH range specified by the column manufacturer.
-
Section 3: Experimental Protocols
Protocol 1: A Systematic Screening Workflow for Method Development
This protocol outlines an efficient approach to finding a suitable starting point for your separation.
-
Select CSPs: Choose 2-4 polysaccharide-based CSPs with diverse selectivity (e.g., one amylose-based and one cellulose-based, with different phenylcarbamate derivatives).
-
Prepare Stock Solution: Prepare a ~1 mg/mL solution of the racemic diphenylpropanoate standard in a suitable solvent (e.g., ethanol or isopropanol).
-
Screening Conditions: Test each column with the mobile phases listed in the table below. Equilibrate the column with at least 20 column volumes for each new mobile phase.
-
Evaluate Results: Analyze the chromatograms for any sign of separation (e.g., peak broadening, shoulder, or partial separation). The goal of screening is to find a promising lead, not a perfect separation.
-
Optimization: Select the CSP/mobile phase combination that shows the best initial selectivity and proceed with fine-tuning using the strategies in the Troubleshooting Guide (e.g., adjusting modifier ratio, temperature, and flow rate).
Table 1: Recommended Initial Screening Conditions
| Mode | Mobile Phase Composition | Flow Rate | Temperature | Additive |
| Normal Phase (NP) | Hexane / Isopropanol (90:10, v/v) | 1.0 mL/min | 25 °C | 0.1% TFA |
| Normal Phase (NP) | Hexane / Ethanol (90:10, v/v) | 1.0 mL/min | 25 °C | 0.1% TFA |
| Polar Organic (PO) | Acetonitrile | 1.0 mL/min | 25 °C | 0.1% TFA |
| Reversed Phase (RP) | Acetonitrile / Water (50:50, v/v) | 1.0 mL/min | 25 °C | 0.1% Formic Acid |
Protocol 2: Column Care and Regeneration
Proper column care extends the lifetime and performance of expensive chiral columns.
-
Flushing: After use, flush the column with a solvent that is miscible with the mobile phase but strong enough to remove strongly retained sample components. For polysaccharide CSPs used in normal phase, flushing with 100% Isopropanol or Ethanol is effective.
-
Storage: For short-term storage (< 1 week), store the column in the mobile phase (without acidic/basic additives). For long-term storage, follow the manufacturer's recommendations, which is typically the solvent it was shipped in (e.g., Hexane/Isopropanol for NP columns).
-
Regeneration (for Immobilized CSPs): If performance degrades due to contamination, immobilized CSPs can often be regenerated with strong solvents that would damage coated phases.[10] A typical procedure involves flushing with solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), followed by a rinse with an alcohol like ethanol. Crucially, always consult the column manufacturer's specific instructions before attempting regeneration.
References
- P. M. B. da Silva, C. A. de L.
- T. Suzuki, T. Ota, T.
- "Chiral Chromatography Frequently Asked Questions," Sigma-Aldrich.
- "Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC," Benchchem.
- "Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β," Journal of Chrom
- "Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- "Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC," ResearchG
- "Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine," Benchchem.
- "The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflamm
- "HPLC Technical Tip: Chiral Method Development," Phenomenex.
- "HPLC Troubleshooting Guide - Peak Tailing," CHROMacademy.
- "HPLC Troubleshooting Guide," Sigma-Aldrich.
- "Troubleshooting Peak Shape Problems in HPLC," Waters Corpor
- "HPLC Troubleshooting Guide," Various Sources.
- J.
- "Troubleshoot Chiral Column Performance: Efficiency & Resolution," Daicel Chiral Technologies.
- "RT shift observed during chiral analysis," Chrom
- "Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It," Alwsci Blog, 2025.
- M. E. Sora, et al., "The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis," Farmacia, 2017.
- "Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen," ResearchG
- "What may cause HPLC inconsistent retention time?
- "Causes of Retention Time Drift in HPLC," Element Lab Solutions.
- K. De Klerck, et al., "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)," Journal of Pharmaceutical and Biomedical Analysis, 2021.
- "Retention Time Drifts: Why Do They Occur?
- "The LCGC Blog: Retention Shifts in HPLC," LCGC Intern
- S. L. G. G.
- "Basics of chiral HPLC," Sigma-Aldrich.
- "Trouble with chiral separations," Chrom
- A. M. El-gawad, et al.
- "Evaluation of different chiral stationary phases for 2-phenylpropionic acid resolution," Benchchem.
- I. Ilcho, et al.
- "Chiral HPLC Separ
- C. Nazareth, S. Pereira, "A Review on Chiral Stationary Phases for Separation of Chiral Drugs," International Journal of Pharmaceutical and Phytopharmacological Research, 2020.
- "Direct chiral HPLC separ
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. eijppr.com [eijppr.com]
- 4. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 14. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. chromacademy.com [chromacademy.com]
- 18. waters.com [waters.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. RT shift observed during chiral analysis - Chromatography Forum [chromforum.org]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. welch-us.com [welch-us.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 26. researchgate.net [researchgate.net]
- 27. chromatographyonline.com [chromatographyonline.com]
"Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate" stability and degradation issues
Technical Support Center: Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance on the stability and degradation of this critical pharmaceutical intermediate. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and manufacturing processes.
Section 1: Compound Stability Profile & Core Concepts
This compound, with the CAS number 178306-47-3, is a key intermediate in the synthesis of various pharmaceuticals, notably for treatments of pulmonary arterial hypertension.[1] Its molecular structure, featuring a methyl ester, a hydroxyl group, and a methoxy group, presents several potential sites for chemical transformation, making a thorough understanding of its stability essential.[1]
Under standard laboratory conditions, the compound is generally stable.[1] However, its functional groups are susceptible to degradation under specific environmental pressures. The primary degradation pathways of concern are hydrolysis and oxidation. Awareness of these vulnerabilities is the first step in designing robust experimental and storage protocols.
Key Structural Features and Potential Instabilities:
-
Ester Linkage: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and methanol.
-
Hydroxyl Group: The secondary alcohol can be a target for oxidation, potentially leading to ketone formation.
-
Methoxy Group: While generally stable, ether linkages can be cleaved under harsh acidic conditions.
The following sections will address specific questions and troubleshooting scenarios you may encounter.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to provide direct answers to common issues encountered during the handling, storage, and use of this compound.
FAQ 1: Storage and Handling
Question: What are the optimal storage conditions for this compound to ensure long-term stability?
Answer: To maintain the integrity of the compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] Avoid storing it near incompatible materials such as strong oxidizing agents.[3] For handling, it is recommended to work in a well-ventilated area and use appropriate personal protective equipment, including gloves and eye protection, to avoid contact with skin and eyes.[2][3]
FAQ 2: Solvent Selection and Solution Stability
Question: I've observed a decrease in the purity of my compound when dissolved in certain solvents for an extended period. Which solvents are recommended, and what could be causing this instability?
Answer: this compound is soluble in organic solvents like methanol and dichloromethane.[1] While generally stable, prolonged exposure to protic solvents, especially in the presence of acidic or basic impurities, can facilitate ester hydrolysis.
Troubleshooting Steps:
-
Solvent Purity Check: Ensure you are using high-purity, anhydrous solvents. Residual water or acidic/basic contaminants can catalyze degradation.
-
pH Control: If working with aqueous or protic solutions, buffer the system to a neutral pH to minimize the risk of acid or base-catalyzed hydrolysis.
-
Time Limitation: Prepare solutions fresh and use them within a reasonable timeframe. Avoid long-term storage of the compound in solution unless stability data for those specific conditions is available.
FAQ 3: Temperature Sensitivity
Question: My experiment requires heating a solution of the compound. Are there any concerns with thermal degradation?
Answer: While specific data on the thermal decomposition of this compound is not extensively published, heating can accelerate underlying degradation pathways like hydrolysis and oxidation.
Experimental Protocol: Rapid Thermal Stress Test
This protocol helps to quickly assess the short-term thermal stability of your compound in a specific solvent system.
-
Sample Preparation: Prepare two identical solutions of the compound at a known concentration in your desired solvent.
-
Control: Keep one sample at room temperature.
-
Stress Condition: Heat the second sample to your desired experimental temperature for a defined period (e.g., 1-4 hours).
-
Analysis: Analyze both the control and the stressed sample by HPLC or a similar chromatographic technique.
-
Evaluation: Compare the chromatograms for the appearance of new peaks (degradants) or a decrease in the main peak area of the parent compound.
This will provide a preliminary indication of thermal lability under your specific experimental conditions.
FAQ 4: Potential for Oxidation
Question: I am using an oxidizing agent in a subsequent reaction step. Could this affect the integrity of this compound?
Answer: Yes, the secondary hydroxyl group on the propanoate chain is susceptible to oxidation. Strong oxidizing agents could potentially convert this to a ketone, leading to the formation of an undesired impurity.
Preventative Measures:
-
Inert Atmosphere: When not intentionally reacting with an oxidant, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen, especially if heating or in the presence of metal catalysts.
-
Careful Reagent Selection: If an oxidation step is necessary for a different part of your molecule, consider protecting the hydroxyl group on the propanoate backbone first.
Section 3: Forced Degradation Studies: A Proactive Approach
For drug development professionals, understanding the degradation profile is not just about troubleshooting; it's a regulatory expectation.[4][5] Forced degradation (or stress testing) studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][7][8]
Objective: To intentionally degrade the sample to identify likely degradation pathways and products. A target degradation of 5-20% is often recommended to ensure that the degradation is significant enough to be detected without being so extensive that secondary degradation products complicate the analysis.[5]
Summary of Recommended Forced Degradation Conditions:
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) | Ester Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | Ester Hydrolysis |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the hydroxyl group |
| Thermal Stress | Solid or solution heated above ambient (e.g., 80°C) | Acceleration of other degradation pathways |
| Photostability | Exposure to light (ICH Q1B guidelines) | Photolytic degradation |
Experimental Workflow for a Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Interpreting the Results:
The goal is to develop an analytical method (typically HPLC) that can separate the parent compound from all major degradation products. The data from these studies is crucial for:
-
Method Validation: Demonstrating the specificity of your stability-indicating method.
-
Formulation Development: Choosing excipients that do not promote degradation.
-
Packaging and Storage Definition: Establishing appropriate storage conditions to ensure the product's shelf life.
Section 4: Potential Degradation Pathways
Based on the chemical structure, two primary degradation pathways are of concern:
-
Hydrolysis: The ester can be cleaved by water, especially under acidic or basic conditions, to form 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid and methanol.[9]
-
Oxidation: The secondary alcohol can be oxidized to a ketone, forming methyl 3-methoxy-2-oxo-3,3-diphenylpropanoate.
Visualizing Potential Degradation:
Caption: Potential degradation pathways.
References
-
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Forced Degradation Studies - CHIRAL LABORATORIES. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - Veeprho. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess International. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing - ACD/Labs. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update - LinkedIn. Available at: [Link]
- Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents.
-
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C17H18O4 - PubChem. Available at: [Link]
-
This compound - Amerigo Scientific. Available at: [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. Available at: [Link]
-
Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 - PubChem. Available at: [Link]
-
Synthetic route to methyl (S)-3-hydroxy-3-phenylpropanoate 24. - ResearchGate. Available at: [Link]
-
2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 - PubChem. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. chiral-labs.com [chiral-labs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biopharminternational.com [biopharminternational.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in chiral HPLC of "Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate"
Technical Support Center: Chiral HPLC of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Introduction: The Pursuit of Peak Perfection
The successful chiral separation of this compound is critical for accurate enantiomeric purity assessment in pharmaceutical development. Achieving a sharp, symmetrical, and well-resolved peak is not merely an aesthetic goal; it is fundamental to the precision and reliability of quantification. This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with peak shape during the analysis of this specific compound. We will explore the common causes of poor peak geometry—tailing, fronting, and broadening—and provide systematic, scientifically-grounded solutions to diagnose and resolve these issues.
Prerequisite: Understanding System Suitability
Before troubleshooting, it is essential to have a quantitative measure of what constitutes a "good" peak. System Suitability Testing (SST) provides this benchmark.[1][2][3] The primary SST parameters, which should be established during method validation, are your first indicators that a problem exists.[1][4]
| Parameter | Symbol | Typical Acceptance Criteria | Implication for Peak Shape |
| Tailing Factor | T (or As) | T ≤ 1.5 | Measures peak asymmetry. A value > 1 indicates tailing. |
| Column Efficiency | N | > 2000 (Typical) | Measures the narrowness of a peak. Low efficiency results in broad peaks. |
| Resolution | Rs | Rs ≥ 2.0 | Measures the separation between two peaks. Poor peak shape directly degrades resolution. |
| Repeatability | %RSD | ≤ 2.0% for major analytes | Assesses the precision of retention times and peak areas. Poor peak shape can increase %RSD.[5] |
| Caption: Key System Suitability Parameters and typical acceptance criteria.[1][5] |
Troubleshooting Guide: From Problem to Solution
This section is structured to address the specific peak shape problems you may observe in your chromatogram.
Q1: My peak is tailing significantly. What are the causes and how do I fix it?
Peak tailing, where the latter half of the peak is broader than the front, is the most common peak shape issue.[6][7] For this compound, the primary cause is often unwanted secondary interactions between the analyte's polar hydroxyl (-OH) group and the chiral stationary phase (CSP).
Causality & Mechanism: The primary retention mechanism on a polysaccharide-based CSP involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the stationary phase. However, if the CSP is based on silica gel, residual, acidic silanol groups (Si-OH) on the silica surface can provide an alternative, strong interaction site for the analyte's hydroxyl group.[8][9][10] This secondary interaction holds onto a fraction of the analyte molecules longer than the primary chiral interaction, causing them to elute later and create a "tail".[7][9]
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting peak tailing.
Step-by-Step Solutions:
-
Rule out Column Overload: This occurs when too much sample mass is injected.[7]
-
Mitigate Secondary Interactions: This is the most probable cause for this specific analyte.
-
Mechanism: Adding a mobile phase modifier can suppress the unwanted silanol interactions.[13]
-
Solution (Normal Phase): If using a mobile phase like hexane/isopropanol, increasing the percentage of the alcohol modifier (e.g., from 10% to 15% isopropanol) can help mask the silanol groups.
-
Solution (Reversed Phase): If using a mobile phase like acetonitrile/water, add a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or formic acid. The acid protonates the silanol groups (Si-O⁻ to Si-OH), reducing their ability to interact with the analyte.[13]
-
-
Assess Column Health: A damaged or contaminated column can also cause tailing.
-
Causes: This can include a void at the column inlet, a partially blocked inlet frit, or accumulation of contaminants.[7][9]
-
Protocol:
-
Disconnect the column and reverse the flow direction at a low flow rate (0.2 mL/min) to attempt to flush debris from the inlet frit.[14]
-
If that fails, perform a column wash according to the manufacturer's instructions. Immobilized polysaccharide CSPs can often be washed with stronger solvents.[14][15]
-
As a final check, substitute the column with a new one of the same type. If the peak shape is restored, the original column was the source of the problem.[9][16]
-
-
Q2: My peak is fronting. What does this indicate?
Peak fronting, where the first half of the peak is broader than the second, is less common but equally problematic. It is often related to sample characteristics and column capacity.[17][18]
Causality & Mechanism: Fronting can occur when the sample concentration is so high that it saturates the stationary phase at the point of injection.[17] The excess analyte molecules cannot all interact with the stationary phase and travel through the column at the speed of the mobile phase, eluting earlier than the retained molecules and causing the peak to "lean" forward. Another common cause is poor solubility of the analyte in the mobile phase.[11][18]
Troubleshooting Summary:
| Cause | Mechanism | Solution |
| Column Overload | Saturation of the stationary phase by excessive sample mass.[17][19] | Reduce sample concentration or injection volume.[11] |
| Poor Sample Solubility | Analyte is not fully dissolved in the mobile phase, causing it to precipitate at the column head.[17][18] | Dissolve the sample in the initial mobile phase. If solubility is low, use the weakest possible solvent that still ensures complete dissolution.[11][13] |
| Column Collapse / Void | A physical depression or void in the packing bed allows some analyte to travel a shorter path.[17][19] | Replace the column. Ensure operating pressure and pH are within the manufacturer's recommended limits. |
Q3: My peaks are broad, leading to poor resolution. How can I sharpen them?
Broad peaks are a sign of low column efficiency and can be caused by issues both inside and outside the column.[20][21]
Causality & Mechanism: Peak broadening (dispersion) is the result of various processes that cause analyte molecules to spread out as they travel through the HPLC system. These can include diffusion effects within the column, slow mass transfer between the mobile and stationary phases, and dispersion in the system's tubing (extra-column volume).[16][20]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting broad HPLC peaks.
Step-by-Step Solutions:
-
Optimize Flow Rate: Chiral separations often involve slow mass transfer kinetics. A high flow rate may not allow sufficient time for the analyte to interact with the CSP, leading to peak broadening.
-
Protocol: Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min). Observe the impact on peak width and resolution. Often, a lower flow rate will significantly improve chiral resolution.[13]
-
-
Minimize Extra-Column Volume: The volume of the system's tubing and connections can contribute significantly to peak broadening.[8][16]
-
Ensure Temperature Equilibration: If the mobile phase enters the column at a different temperature than the column oven, it can create a temperature gradient across the column, leading to peak distortion and broadening.[16][23]
Frequently Asked Questions (FAQs)
Q: How do I select the right chiral stationary phase (CSP) for this compound? A: The structure of this compound, with its hydroxyl, ester, and phenyl groups, makes it an excellent candidate for polysaccharide-based CSPs. These phases, such as cellulose or amylose derivatives coated or immobilized on silica, offer multiple interaction mechanisms (hydrogen bonding, π-π interactions, steric inclusion) necessary for chiral recognition.[24][25] Columns like Chiralpak® AD, Chiralpak® AS, or their immobilized equivalents are excellent starting points for screening.[26][27]
Q: How does temperature affect my chiral separation? A: Temperature plays a complex thermodynamic role. Generally, lower temperatures tend to increase the strength of the specific interactions (like hydrogen bonds) that lead to chiral recognition, often resulting in better resolution.[28][29] Conversely, higher temperatures decrease mobile phase viscosity and can improve peak efficiency (making peaks sharper), but may reduce selectivity.[23] The effect is unpredictable, so it is a valuable parameter to optimize. Screening temperatures between 15°C and 40°C is recommended.
Q: What are best practices for sample preparation to avoid peak shape issues? A: The cardinal rule is to dissolve your sample in the mobile phase whenever possible.[11] If the sample is not soluble in the mobile phase, use a solvent that is weaker than or has a similar elution strength to the mobile phase.[13] Injecting a sample dissolved in a much stronger solvent can cause severe peak distortion. Additionally, all samples should be filtered through a 0.45 µm or 0.22 µm filter to prevent particulates from blocking the column frit.[30]
Q: Could my issue be peak splitting instead of tailing or fronting? A: Peak splitting, where a shoulder or "twin" peak appears, can sometimes be mistaken for severe tailing or fronting.[17] Common causes include a partially plugged column frit, a void in the column packing bed, or incompatibility between the injection solvent and the mobile phase.[6][17] The troubleshooting steps for assessing column health and ensuring sample solvent compatibility are the correct course of action.
Experimental Protocol: Column Flushing for Performance Restoration
This protocol is for a standard 250 x 4.6 mm column with an immobilized polysaccharide CSP. Always consult your specific column's care and use manual before performing this procedure.
Objective: To remove strongly retained contaminants from the column that may be causing poor peak shape or high backpressure.
Materials:
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Hexane (for normal phase columns)
-
HPLC-grade Water (for reversed-phase columns)
-
Appropriate waste container
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Initial Flush: Set the pump flow rate to 0.5 mL/min. Flush the column with your current mobile phase for 10 minutes to remove any loosely bound material.
-
Strong Solvent Wash:
-
Change the mobile phase to 100% Isopropanol (IPA). IPA is an excellent intermediate-polarity solvent that is effective at removing a wide range of contaminants and is compatible with both normal- and reversed-phase systems.
-
Flush the column with 100% IPA for at least 30 minutes (approximately 15-20 column volumes).
-
-
Return to Operating Conditions:
-
If you are running in reversed-phase, gradually re-introduce your mobile phase. A step-gradient from 100% IPA to your final mobile phase composition is recommended to avoid shocking the column.
-
If you are running in normal phase, flush with IPA/Hexane (50:50) for 15 minutes, then switch to your final mobile phase composition.
-
-
Equilibration: Equilibrate the column with the analytical mobile phase for at least 30-60 minutes, or until the baseline is stable.
-
Performance Check: Reconnect the column to the detector and inject a system suitability standard to evaluate if peak shape and pressure have been restored.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- Waters. What are some common causes of peak fronting? - WKB255705.
- Quora. (2020, March 30). What causes peak broadening in HPLC?
- Element Lab Solutions. Peak Tailing in HPLC.
- Chromatography Today. What are the Common Peak Problems in HPLC.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics.
- PerkinElmer. What is Peak Fronting?
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- American Chemical Society. Getting the peaks perfect: System suitability for HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC.
- National Institutes of Health (NIH). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U.
- ALWSCI. (2025, February 11). What To Do When Chromatographic Peaks Are Wider in HPLC.
- Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.
- Shimadzu. Abnormal Peak Shapes.
- Pharmaguideline. System Suitability in HPLC Analysis.
- ResearchGate. (2015, September 9). What are the possible causes of peak shift and broadening in HPLC?
- ResearchGate. The effect of mobile phase composition on the chiral separation of compounds.
- BenchChem. Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
- Slideshare. System suitability parameters assessment by HPLC.
- YouTube. (2024, June 2). HPLC system suitability parameters.
- IJRASET. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis.
- BenchChem. Troubleshooting guide for HPLC analysis of chiral compounds.
- Regis Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Agilent. Chiral Chromatograph Training Guide.
- YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Journal of Chromatographic Science. Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography.
- Unknown. HPLC manual (for chiral HPLC analysis). (This appears to be an internal university or company manual, but provides practical advice).
- ResearchGate. Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- Regis Technologies. CHIRAL STATIONARY PHASES - HPLC.
- Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- LCGC North America. Review of Chiral Stationary Phase Development and Chiral Applications.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- National Institutes of Health (NIH). (2021, April 6). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma.
- Wiley-VCH. 1 - Wiley-VCH.
- PubMed Central (PMC). (2021, September 9). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods.
- AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography.
- Phenomenex. Chiral HPLC Separations.
- PubMed Central (PMC). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- BenchChem. Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC.
- RSC Publishing. Analytical Methods.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 4. System suitability parameters assessment by HPLC | PPTX [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromtech.com [chromtech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chiraltech.com [chiraltech.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 19. support.waters.com [support.waters.com]
- 20. quora.com [quora.com]
- 21. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 22. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 23. chromtech.com [chromtech.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 29. academic.oup.com [academic.oup.com]
- 30. chem.purdue.edu [chem.purdue.edu]
Technical Support Center: Synthesis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Welcome to the technical support center for the synthesis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure the successful and efficient production of this key pharmaceutical intermediate.
Introduction to the Synthesis
The synthesis of this compound is a well-established but nuanced process. It is a crucial intermediate in the production of various pharmaceuticals, including the endothelin receptor antagonist, Ambrisentan. The most common synthetic route involves a two-step process: a Darzens condensation to form a glycidic ester, followed by an acid-catalyzed ring-opening of the epoxide. Achieving high yield and, critically, the correct (2S) stereochemistry requires careful control of reaction conditions and an understanding of potential side reactions.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the practical issues you may encounter in the lab.
Troubleshooting Guides and FAQs
FAQ 1: I'm experiencing a low yield in the first step, the Darzens condensation. What are the likely causes and how can I improve it?
A low yield in the Darzens condensation of benzophenone and methyl chloroacetate is a common issue.[1][2] This reaction is highly sensitive to reaction conditions. Here are the primary factors to investigate:
-
Moisture Contamination: The base used, typically sodium methoxide, is extremely sensitive to moisture. Even trace amounts of water will quench the base, preventing the deprotonation of methyl chloroacetate and halting the reaction.
-
Troubleshooting: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened, high-purity reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Base Selection and Stoichiometry: Sodium methoxide is the ideal base for this reaction as it matches the methyl ester of the reactant, preventing transesterification.[3] Using an incorrect base, like sodium ethoxide, can lead to the formation of ethyl esters as a side product. Insufficient base will result in incomplete consumption of the starting materials.
-
Troubleshooting: Use at least one equivalent of high-quality sodium methoxide. Ensure it is fully dissolved in anhydrous methanol before the addition of the other reactants.
-
-
Temperature Control: The Darzens condensation is exothermic. The initial deprotonation and subsequent nucleophilic attack are typically performed at low temperatures (-10°C to 0°C) to minimize side reactions, such as the self-condensation of methyl chloroacetate.
-
Troubleshooting: Maintain a consistently low temperature during the addition of reagents. Use a cryostat or a well-maintained ice/salt bath for accurate temperature control.
-
-
Competing Aldol-type Reactions: Aliphatic aldehydes and ketones can undergo self-condensation under basic conditions. While benzophenone cannot enolize, the enolate of methyl chloroacetate can potentially react with itself, though this is less favorable.
-
Troubleshooting: Slow, dropwise addition of the methyl chloroacetate to the mixture of benzophenone and sodium methoxide at low temperatures can minimize this side reaction.
-
FAQ 2: My Darzens condensation is producing a mixture of diastereomers of the glycidic ester. How can I control the stereoselectivity?
The Darzens condensation can form two diastereomers of the α,β-epoxy ester (cis and trans). The ratio of these isomers is influenced by the reaction kinetics and thermodynamics.[4]
-
Understanding the Mechanism: The reaction proceeds through a halohydrin intermediate. The subsequent intramolecular SN2 reaction to form the epoxide can result in different stereochemical outcomes. The trans isomer is often the thermodynamically more stable product and may be favored under conditions that allow for equilibration.
-
Insight: For many Darzens reactions, the ratio of diastereomers is often close to 1:1, and achieving high diastereoselectivity can be challenging without the use of chiral auxiliaries or catalysts.[5]
-
-
Separation of Diastereomers: Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques.
-
Troubleshooting: Column chromatography is a common method for separating diastereomeric epoxides.[6] Careful selection of the stationary and mobile phases is crucial. High-Performance Liquid Chromatography (HPLC) can also be used for both analytical and preparative separations.
-
FAQ 3: During the acid-catalyzed ring-opening of the epoxide, I'm observing multiple products. What are the potential side reactions?
The second step, the methanolysis of the epoxide, is also prone to side reactions if not carefully controlled.
-
Incorrect Regiochemistry: The attack of methanol can, in principle, occur at either C2 or C3 of the epoxide. The desired product results from the attack at the C3 position, which is sterically hindered but electronically favored due to the stabilizing effect of the two phenyl groups on the adjacent carbocation-like transition state.
-
Troubleshooting: The use of a protic acid catalyst in methanol generally favors the desired regiochemistry. Ensure the reaction is not overheated, as this can lead to less selective ring-opening.
-
-
Hydrolysis of the Methyl Ester: The acidic conditions required for the ring-opening can also catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if water is present in the reaction mixture.[7]
-
Troubleshooting: Use anhydrous methanol and a non-aqueous acid catalyst (e.g., p-toluenesulfonic acid). If an aqueous acid is used, minimize the reaction time and temperature to reduce the extent of ester hydrolysis.
-
-
Incomplete Reaction: The ring-opening may not proceed to completion, leaving unreacted epoxide.
-
Troubleshooting: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a small additional charge of the acid catalyst may be required.
-
FAQ 4: I'm struggling to obtain the desired (2S) stereoisomer. My product appears to be a racemic mixture. Why is this happening?
This is a critical aspect of this synthesis. The standard Darzens condensation is not an enantioselective reaction and will produce a racemic mixture of the glycidic ester. Consequently, the subsequent ring-opening will also yield a racemic mixture of the final product.
-
Achieving Enantiopurity: To obtain the (2S) enantiomer, a chiral resolution step is necessary. This is typically performed on the carboxylic acid intermediate, (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, after hydrolysis of the methyl ester.[8] The resolution is achieved by forming diastereomeric salts with a chiral amine, such as (S)-1-(4-nitrophenyl)ethylamine.[8] These diastereomeric salts can then be separated by crystallization.
-
Epimerization at the C2 Position: The α-proton of the hydroxyl group at the C2 position is acidic and can be removed under basic conditions, leading to the formation of an enolate. This enolate is planar, and its reprotonation can occur from either face, leading to racemization of the C2 stereocenter. Acidic conditions can also promote epimerization through an enol intermediate.
-
Troubleshooting: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, during workup and purification. If hydrolysis of the ester is performed under basic conditions, use milder reagents like lithium hydroxide at low temperatures and carefully monitor the reaction time.
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,3-diphenyl-2,3-epoxypropanoate (Darzens Condensation)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous methanol (150 mL) and sodium metal (5.1 g, 0.22 mol) in small portions under a nitrogen atmosphere. Allow the sodium to react completely to form sodium methoxide.
-
Cool the resulting solution to -10°C in an ice-salt bath.
-
In a separate flask, prepare a solution of benzophenone (36.4 g, 0.2 mol) and methyl chloroacetate (23.9 g, 0.22 mol) in anhydrous toluene (100 mL).
-
Add the benzophenone/methyl chloroacetate solution dropwise to the cold sodium methoxide solution over a period of 2-3 hours, maintaining the temperature below -5°C.
-
After the addition is complete, stir the reaction mixture at -5°C for an additional 2 hours, then allow it to warm to room temperature and stir for another 3 hours.
-
Pour the reaction mixture into ice-water (500 mL) containing 5 mL of acetic acid.
-
Extract the aqueous layer with toluene (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester. This product is often used in the next step without further purification.
Protocol 2: Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (Epoxide Ring-Opening)
-
Dissolve the crude methyl 3,3-diphenyl-2,3-epoxypropanoate from the previous step in anhydrous methanol (200 mL).
-
Add p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete in 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the racemic methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.
Data Presentation
| Parameter | Darzens Condensation | Epoxide Ring-Opening |
| Key Reagents | Benzophenone, Methyl Chloroacetate, Sodium Methoxide | Methyl 3,3-diphenyl-2,3-epoxypropanoate, Methanol, p-TSA |
| Typical Solvents | Toluene, Methanol | Methanol |
| Temperature | -10°C to Room Temp. | Reflux |
| Common Byproducts | Diastereomers of epoxide, self-condensation products | Regioisomer of ring-opening, hydrolyzed carboxylic acid |
| Monitoring Technique | TLC, GC-MS | TLC, LC-MS |
Visualization of Reaction Pathways and Troubleshooting
Main Synthetic Pathway
Caption: Overall synthetic scheme for this compound.
Common Side Reactions
Caption: Potential side products in the synthesis.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Chemistry Notes. (2022, January 28). Darzens Condensation: Mechanism and Applications. Retrieved from [Link]
-
Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]
-
Jadhav, K. B. (2016). Darzens condensation; Glycidic esters. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). Shodhganga. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]
-
Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
-
Maccioni, A., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ChemistryOpen, 11(11), e202200179. [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid. PubChem Compound Database. Retrieved from [Link]
- Yoshihiro, A., et al. (2000). Stereoselectivity in the Darzens Condensation of Substituted Cyclohexanones with (-)-8-Phenylmenthyl α-Chloroacetate. Tetrahedron Letters, 41(38), 7477-7480.
-
Zhang, C., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chinese Chemical Letters, 33(7), 3345-3356. [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). JoVE. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of alpha-hydroxy-esters.
-
University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
- Cristau, H. J., et al. (2005). Synthesis of alpha, alpha-Disubstituted alpha-Acetoxy Esters and alpha, alpha-Disubstituted alpha-Hydroxy Acids by Baeyer-Villiger Oxidation of the Corresponding beta-Ketoesters. Current Organic Synthesis, 2(4), 439-445.
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 3. Darzens reaction - Wikipedia [en.wikipedia.org]
- 4. Darzens Reaction [organic-chemistry.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. santaisci.com [santaisci.com]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
Catalyst selection for "Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate" synthesis
Technical Support Center: Catalyst Selection for Asymmetric Synthesis
Introduction: The Challenge of Synthesizing Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
This compound is a chiral α-hydroxy ester, a structural motif of significant interest in pharmaceutical chemistry. The primary synthetic challenge lies in controlling the stereochemistry at the C2 position to selectively obtain the desired (S)-enantiomer. This is typically achieved through an asymmetric aldol-type reaction between a glyoxylate derivative and a suitable nucleophile, where the choice of a chiral catalyst is paramount to inducing high enantioselectivity.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting the appropriate catalyst and troubleshooting common issues encountered during the synthesis of this and related chiral α-hydroxy esters.
Catalyst Selection Guide: Navigating the Landscape of Asymmetric Catalysis
The formation of the key C-C bond in the target molecule is an aldol reaction. The enantioselectivity is dictated by the chiral environment created by the catalyst. The two dominant strategies are Chiral Lewis Acid (CLA) catalysis and organocatalysis.
Strategy 1: Chiral Lewis Acid (CLA) Catalysis
Chiral Lewis acids are metal-based catalysts coordinated to chiral organic ligands.[1] They function by activating the electrophile (the aldehyde or ketoester) and organizing the transition state to favor the formation of one enantiomer.[1][2] The Mukaiyama aldol reaction, which uses a silyl enol ether as the nucleophile, is a classic example where CLAs are employed effectively.[3][4]
-
Mechanism of Action: The Lewis acidic metal center coordinates to the carbonyl oxygen of the electrophile, lowering its LUMO energy and making it more susceptible to nucleophilic attack. The chiral ligand creates a sterically defined pocket, forcing the nucleophile to approach from a specific face, thus controlling the stereochemical outcome.[1][2]
-
Common Systems:
-
Titanium-based: TiCl₄ or Ti(OiPr)₄ combined with TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands.
-
Copper-based: Cu(II) complexes with BOX (bis(oxazoline)) or PyBOX (pyridine-bis(oxazoline)) ligands. These are often effective in aqueous media.[5]
-
Tin-based: Sn(II) triflates coordinated with chiral diamines were among the first catalysts used for asymmetric aldol reactions.[3]
-
Strategy 2: Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to catalyze reactions, avoiding the use of metals. For aldol reactions, proline and its derivatives are the most common catalysts.[6][7]
-
Mechanism of Action: The catalyst, typically a secondary amine like L-proline, reacts with a ketone or aldehyde nucleophile to form a chiral enamine intermediate. This enamine then attacks the electrophile. The stereochemistry is controlled by the conformation of the enamine and the steric shielding provided by the catalyst's substituents.[7]
-
Common Systems:
-
Proline and Derivatives: L-proline is a cost-effective and robust catalyst for various aldol reactions.[7]
-
Diarylprolinol Silyl Ethers: These catalysts, developed by Maruoka and others, offer enhanced reactivity and selectivity for a broader range of substrates.[8]
-
Cinchona Alkaloid-derived Catalysts: Bifunctional catalysts derived from cinchona alkaloids, such as thioureas or squaramides, can activate both the nucleophile and electrophile through hydrogen bonding.[9]
-
Data-Driven Catalyst Comparison
The following table summarizes representative performance data for different catalyst classes in asymmetric aldol-type reactions leading to α-hydroxy esters.
| Catalyst Type | Metal/Core | Chiral Ligand/Motif | Typical Loading (mol%) | Temp. (°C) | Yield (%) | ee (%) | Key Considerations |
| Chiral Lewis Acid | Titanium (IV) | TADDOL | 10 - 20 | -78 to -20 | 70 - 95 | 85 - 98 | Highly sensitive to water and air. Requires strictly anhydrous conditions.[3] |
| Chiral Lewis Acid | Copper (II) | Bis(oxazoline) (BOX) | 5 - 10 | -20 to 25 | 60 - 90 | 80 - 95 | More tolerant to water; can sometimes be run in aqueous media.[5] |
| Organocatalyst | N/A | L-Proline | 20 - 50 | 0 to 25 | 80 - 95 | 70 - 96 | Higher catalyst loading often required.[7] May require additives. |
| Organocatalyst | N/A | Diarylprolinol Ether | 1 - 10 | -30 to 25 | 85 - 99 | 90 - >99 | Lower catalyst loading, often higher selectivity than proline.[8] |
Catalyst Selection Workflow
This diagram outlines a logical workflow for selecting and optimizing a catalyst system for your synthesis.
Caption: A systematic workflow for troubleshooting common issues.
Representative Experimental Protocol: Ti-TADDOL Catalyzed Asymmetric Aldol Reaction
This protocol is a representative starting point and should be optimized for specific substrates and laboratory conditions.
Safety: Conduct all operations in a fume hood. Wear appropriate personal protective equipment (PPE). TiCl₄ is corrosive and reacts violently with water.
1. Catalyst Preparation (in situ): a. To a flame-dried, three-neck flask under a positive pressure of Argon, add (R,R)-TADDOL ligand (0.22 mmol). b. Add 10 mL of anhydrous toluene via syringe. c. Cool the solution to -78°C (dry ice/acetone bath). d. Slowly add TiCl₄ (1.0 M in toluene, 0.2 mmol) dropwise. e. Stir the resulting yellow solution at -78°C for 1 hour.
2. Aldol Reaction: a. To the catalyst solution at -78°C, add the silyl enol ether of methyl methoxyacetate (1.2 mmol) dropwise. b. In a separate flame-dried flask, dissolve benzaldehyde (1.0 mmol) in 5 mL of anhydrous toluene. c. Add the benzaldehyde solution dropwise to the reaction mixture over 30 minutes. d. Stir the reaction at -78°C and monitor its progress by TLC (e.g., 4:1 Hexanes:EtOAc). The reaction is typically complete in 2-6 hours.
3. Workup and Purification: a. Quench the reaction at -78°C by adding 10 mL of a saturated aqueous solution of NaHCO₃. b. Allow the mixture to warm to room temperature and stir for 30 minutes. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
4. Analysis: a. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. b. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
References
- The synthesis of enantioenriched alpha-hydroxy esters.
- The Asymmetric Synthesis of β-Aryl-α-hydroxy Esters from β-Aryl-α,β-dihydroxy Esters.
- Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones.
- How to resolve poor enantioselectivity in (-)-Toddanol synthesis. Benchchem.
- Additive Effects on Asymmetric Catalysis.
- Additive Effects on Asymmetric C
- Ligand Acceleration in Chiral Lewis Acid C
- Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry (RSC Publishing).
- Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones.
- Asymmetric Mukaiyama Aldol Reaction. Thieme.
- Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. PMC - NIH.
- Organocatalytic Enantioselective α-Hydroxymethylation of Aldehydes: Mechanistic Aspects and Optimiz
- Enantioselective Synthesis of anti-β-Hydroxy-α-amino Esters via an Organocatalyzed Decarboxyl
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxid
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their deriv
- Additive Effects on Asymmetric Catalysis.
- Chiral Lewis acid. Wikipedia.
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their deriv
- Diastereoselection in Lewis-Acid-Medi
- Mukaiyama Aldol Reactions in Aqueous Media. PMC - PubMed Central.
- Plausible explanation for the low enantioselectivity observed.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. NIH.
- Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and F
- Organocatalytic Enantioselective Synthesis of α-Hydroxy Phosphon
- Asymmetric reactions_synthesis. University of Arizona.
Sources
- 1. Chiral Lewis acid - Wikipedia [en.wikipedia.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalytic Enantioselective Synthesis of α-Hydroxy Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organocatalytic Enantioselective α-Hydroxymethylation of Aldehydes: Mechanistic Aspects and Optimization [organic-chemistry.org]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Technical Support Center: Enhancing Enantiomeric Excess in the Synthesis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Welcome to the technical support center dedicated to the stereoselective synthesis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate. This crucial pharmaceutical intermediate, a key building block for drugs such as Ambrisentan, demands high enantiomeric purity for optimal efficacy and safety.[1][2] Achieving high enantiomeric excess (ee) is a common challenge for researchers. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A common and effective pathway begins with a Darzens condensation between benzophenone and methyl chloroacetate, catalyzed by a base like sodium methoxide, to form an epoxy intermediate, Methyl 3,3-diphenyl 2,3-epoxy propionate.[2][3] This epoxide is then opened using methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield the racemic methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.[2][3] The critical challenge lies in controlling the stereochemistry to favor the (2S) enantiomer, which can be addressed either through asymmetric synthesis from the start or by resolving the racemic mixture.
Q2: Why is achieving high enantiomeric excess so critical for this molecule?
In pharmaceutical applications, different enantiomers of a chiral molecule can have vastly different pharmacological activities and metabolic fates.[4] One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects. Regulatory agencies require stringent control over the enantiomeric purity of chiral drugs. Therefore, producing this compound with the highest possible ee is essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[5]
Q3: What are the main strategies to enhance the enantiomeric excess of the final product?
There are three primary strategies that can be employed, often in combination:
-
Asymmetric Catalysis: This is the most elegant approach, aiming to create the desired (2S) enantiomer selectively from the beginning. This involves using a chiral catalyst or auxiliary that directs the reaction pathway towards the formation of one enantiomer over the other.
-
Kinetic Resolution: This technique is applied to a racemic mixture. A chiral reagent or catalyst is used to selectively react with one enantiomer at a faster rate, allowing the unreacted, desired enantiomer to be isolated in an enriched form.[6] A key limitation is that the maximum theoretical yield for the desired enantiomer is 50%.[7]
-
Post-Reaction Purification/Separation: If the reaction produces a mixture of enantiomers, they can be separated using specialized techniques. The most common methods are preparative chiral chromatography (HPLC or SFC) and diastereomeric crystallization.[8][9][]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during synthesis and provides actionable solutions grounded in chemical principles.
Q4: My asymmetric synthesis resulted in low enantiomeric excess (ee). What are the most common causes and how can I fix them?
Low enantioselectivity is a frequent issue stemming from several factors. A systematic approach is crucial for diagnosis.[11]
-
Cause 1: Catalyst Purity and Preparation. The chiral ligand or the final catalyst complex may be impure, degraded by air or moisture, or improperly activated.
-
Solution: Ensure the highest purity of the chiral ligand and metal precursor. Recrystallize the ligand if necessary. Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox).[11] The structural and electronic properties of the chiral ligand are paramount for inducing stereocontrol.[12]
-
-
Cause 2: Suboptimal Reaction Temperature. Temperature is a critical parameter. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus reducing selectivity.
-
Solution: Lowering the reaction temperature generally leads to higher ee because the energy difference between the diastereomeric transition states becomes more significant.[11] Perform a temperature screen (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity.
-
-
Cause 3: Incorrect Solvent Choice. The solvent can significantly influence the conformation and stability of the catalyst-substrate complex in the transition state.[11]
-
Solution: Conduct a solvent screen using a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, toluene, THF, acetonitrile). The ideal solvent will provide good solubility while favoring the more ordered, stereodifferentiating transition state.[11]
-
-
Cause 4: Inappropriate Ligand-to-Metal Ratio. The stoichiometry between the chiral ligand and the metal center is crucial for forming the active catalytic species.
-
Solution: The optimal ratio is often ligand-dependent. While a 1:1 or 2:1 ligand-to-metal ratio is common, this should be optimized experimentally. An excess of the ligand can sometimes be beneficial in suppressing non-selective background reactions.[13]
-
Troubleshooting Workflow for Low Enantiomeric Excess
The following diagram outlines a logical sequence for diagnosing and resolving low ee.
Caption: A general workflow for troubleshooting low enantioselectivity.
Q5: My reaction has stalled or shows poor conversion. How does this affect ee, and what can I do?
Poor conversion can complicate ee analysis. It is crucial to distinguish between a slow but selective reaction and a non-selective reaction.
-
Impact on ee: In a kinetic resolution, the enantiomeric excess of the unreacted starting material increases with conversion.[6] Therefore, at low conversion, the ee of the remaining starting material will also be low. For an asymmetric synthesis, conversion should not inherently affect the ee of the product formed, but a stalled reaction points to underlying issues.
-
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent.
-
Action: Purify all reagents and solvents. Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to oxygen.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.
-
Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, 5 mol%).
-
-
Low Temperature: While beneficial for selectivity, very low temperatures can drastically reduce the reaction rate.
-
Action: Find a balance. If the reaction is too slow at -78 °C, try running it at -40 °C or -20 °C and re-evaluate the ee.
-
-
Q6: I have a product with moderate ee (e.g., 70-85%). What is the most practical way to upgrade it to >99% ee?
Upgrading a product that is already enantioenriched is a common task. The best method depends on the scale and available resources.
-
Option 1: Recrystallization. This can be a highly effective and scalable method if the target molecule forms a conglomerate (a physical mixture of separate R and S crystals) or if a resolving agent can be used to form diastereomeric salts with different solubilities.[5]
-
Protocol: Perform solubility screening with various solvents to find one where the desired enantiomer is significantly less soluble than the racemic mixture. This process often requires careful optimization of temperature and cooling rates.
-
-
Option 2: Preparative Chiral Chromatography. This is a highly reliable method for obtaining enantiopure material, especially at the lab scale.[8][9] Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent than High-Performance Liquid Chromatography (HPLC).[]
-
Protocol: First, develop an analytical method on a chiral column (e.g., polysaccharide-based phases like Chiralpak) to confirm separation. Then, scale up the method to a preparative column to isolate the desired enantiomer.
-
-
Option 3: Kinetic Resolution. While typically used on racemates, a kinetic resolution can also be applied to an enantioenriched mixture to selectively consume the remaining minor enantiomer, further enriching the major one.[4][14] This is particularly useful if a suitable enzymatic or chemical resolution method is available.
Comparison of Enantiomeric Excess Enhancement Techniques
| Technique | Pros | Cons | Best For |
| Asymmetric Catalysis | High atom economy; Creates chirality directly; Potentially scalable. | Requires significant development; Sensitive to conditions; Catalyst can be expensive. | Large-scale production where initial ee is paramount. |
| Kinetic Resolution | Can use robust enzymatic or chemical catalysts.[6][15] | Maximum 50% theoretical yield; Requires separation of product from starting material. | Situations where the undesired enantiomer or the resolved product is also valuable. |
| Chiral Chromatography | Highly reliable and versatile; Applicable to many compounds.[9] | Expensive columns and solvents; Limited scalability; High solvent consumption (HPLC). | R&D scale; High-value products; When other methods fail. |
| Crystallization | Highly scalable and cost-effective; Can yield very pure material. | Substrate-dependent; Requires extensive screening and optimization.[5] | Industrial scale; Compounds that form suitable crystalline phases. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening
Objective: To determine the optimal reaction temperature for maximizing enantiomeric excess.
-
Set up five identical small-scale reactions in parallel (e.g., in a multi-well reaction block).
-
Ensure all reagents (substrate, catalyst, solvent) are of the same batch and purity.
-
Maintain each reaction at a different, constant temperature (e.g., 25°C, 0°C, -20°C, -40°C, -78°C) using appropriate cooling baths.
-
Keep all other parameters (concentrations, catalyst loading, reaction time) constant across all reactions.
-
After a fixed time, quench all reactions simultaneously.
-
Analyze the conversion (e.g., by ¹H NMR or LC-MS) and the enantiomeric excess of the product (by chiral HPLC or SFC) for each temperature.
-
Plot ee vs. temperature to identify the optimal condition that provides the best balance of selectivity and acceptable reaction time.
Mechanism of Chiral Induction
A chiral catalyst creates a chiral environment, forcing the prochiral substrate to approach in a specific orientation. This leads to two different, diastereomeric transition states, one for each potential enantiomeric product. The transition state leading to the major enantiomer has a lower activation energy (ΔG‡) than the one leading to the minor enantiomer. Lowering the temperature exaggerates this energy difference, enhancing selectivity.
Caption: Energy profile of a chiral-catalyzed asymmetric reaction.
References
- Ahmed Ragab Mahmoud. (2025, October 12). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
- Unknown Author. (2025, December 28). The Crucial Role of Chiral Ligands in Modern Asymmetric Synthesis.
- BenchChem. (n.d.).
- MDPI. (n.d.).
- PubMed. (2000, April 20). Dynamic kinetic resolution of alpha-hydroxy acid esters. PubMed.
- Neopharm Labs. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3).
- SciSpace. (2017, November 15).
- ACS Publications. (n.d.). Enantioenrichment by Crystallization. Organic Process Research & Development.
- ACS Publications. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
- Nature. (2012, April 1).
- Unknown Author. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
- NIH. (n.d.).
- MDPI. (2023, September 14).
- BOC Sciences. (n.d.).
- Unknown Author. (n.d.). Methyl (2S)
- RSC Publishing. (n.d.). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). Kinetic resolution.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Kinetic resolution of β-keto esters (A,B).
- Google Patents. (n.d.). US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 9. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 13. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 14. Dynamic kinetic resolution of alpha-hydroxy acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis and Validation of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy in the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of analytical methodologies for the purity assessment and validation of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a key chiral intermediate in the synthesis of Ambrisentan, a medication for pulmonary arterial hypertension.[1][2] This document moves beyond procedural lists to explain the scientific rationale behind methodological choices, empowering you to select and validate the most appropriate analytical strategy for your needs.
The Analytical Imperative: Why Purity Matters
This compound possesses a critical stereocenter at the C2 position. The stereoisomeric purity, alongside the absence of process-related impurities and residual solvents, directly impacts the quality and safety of the subsequent API.[2] A robust analytical strategy is therefore essential to ensure that the desired (S)-enantiomer is present in high excess and that other potential contaminants are rigorously controlled.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique for purity determination is a multi-faceted decision, balancing resolution, speed, sensitivity, and the specific purity attribute being measured. Here, we compare the preeminent techniques for the comprehensive analysis of this compound.
Table 1: High-Level Comparison of Analytical Methodologies
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography (GC) |
| Primary Application | Enantiomeric Purity, Diastereomeric Purity, Related Substances | Enantiomeric Purity, Diastereomeric Purity (often with higher throughput) | Absolute Purity (Assay), Structural Confirmation | Residual Solvents |
| Illustrative Resolution (Rs) for Enantiomers | > 1.5 | > 2.0 | Not Applicable | Not Applicable |
| Typical Analysis Time | 10 - 30 minutes | 2 - 10 minutes | 5 - 15 minutes per sample | 10 - 25 minutes |
| Solvent Consumption | High | Low (primarily CO2)[3] | Moderate | Low |
| Strengths | Ubiquitous, robust, well-established, versatile | Fast, "green" chemistry, high efficiency, MS-compatible[3] | Primary method, no need for specific reference standard, structural information[4] | High sensitivity for volatile compounds, well-defined for residual solvents |
| Limitations | Higher solvent cost and disposal, longer run times | Higher initial instrument cost, less common in some labs | Lower sensitivity than chromatographic methods, potential for peak overlap | Limited to volatile and thermally stable compounds |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
Chiral HPLC remains the most widely adopted technique for the separation of enantiomers in the pharmaceutical industry due to its robustness and the wide variety of available chiral stationary phases (CSPs).[5]
The Science Behind the Separation
For a molecule like this compound, polysaccharide-based CSPs are particularly effective.[6] These phases, typically derivatives of cellulose or amylose, form transient diastereomeric complexes with the enantiomers. The separation is governed by subtle differences in the stability of these complexes, arising from a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[6] The choice of a normal-phase mobile phase (e.g., hexane/isopropanol) often enhances these interactions, leading to better resolution.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v). The small amount of TFA is crucial for protonating any residual basic sites on the silica support and for ensuring good peak shape of the acidic analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile phase.
-
Sample Concentration: 1.0 mg/mL.
-
Procedure: Accurately weigh and dissolve the sample in the diluent.
-
Workflow for Chiral HPLC Method Development and Validation
Caption: Workflow from method development to validation for a chiral HPLC assay.
Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Alternative
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and environmental impact.[7][8] It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, enabling faster separations at lower pressures.[3]
Why SFC Excels
The principles of chiral recognition in SFC are similar to normal-phase HPLC, and the same polysaccharide-based CSPs are often used.[7] However, the unique properties of the supercritical fluid mobile phase can lead to different selectivity and often higher efficiency. The reduced analysis time makes SFC particularly suitable for high-throughput screening environments.[8]
Experimental Protocol: Chiral SFC for Enantiomeric Purity
-
Instrumentation:
-
SFC system with a UV detector and back-pressure regulator.
-
-
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO2 / Methanol (80:20, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: Methanol.
-
Sample Concentration: 1.0 mg/mL.
-
Quantitative NMR (qNMR): An Absolute Approach to Purity
Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity (assay) of a substance without the need for a specific reference standard of the analyte itself.[4][9] It is a primary ratio method recognized by pharmacopeias.[10]
The Principle of qNMR
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.[12]
Experimental Protocol: qNMR for Absolute Purity
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 value).
-
Use a 90° pulse angle.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Gas Chromatography (GC): The Specialist for Residual Solvents
The synthesis of this compound involves the use of organic solvents such as toluene and methanol.[2] Residual amounts of these solvents must be controlled to meet pharmaceutical safety standards. GC, particularly with headspace sampling, is the definitive technique for this analysis, as outlined in USP <467>.
Experimental Protocol: Headspace GC-FID for Residual Solvents
-
Instrumentation:
-
GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
-
Chromatographic Conditions:
-
Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm.
-
Carrier Gas: Helium.
-
Oven Program: 40°C (20 min), then ramp to 240°C at 10°C/min, hold for 20 min.
-
Injector Temperature: 140°C.
-
Detector Temperature: 250°C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 60 min.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add 5 mL of a suitable diluent (e.g., dimethyl sulfoxide).
-
Seal the vial.
-
Validation: Ensuring Method Performance and Trustworthiness
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The validation of purity methods for pharmaceutical intermediates should follow the guidelines of the International Council for Harmonisation (ICH) Q2(R1).[13][14][15]
Table 2: Key Validation Parameters for a Chiral Purity HPLC Method (as per ICH Q2(R1))
| Validation Parameter | Purpose | Typical Acceptance Criteria for Enantiomeric Impurity |
| Specificity | To ensure the method can separate and quantify the enantiomers without interference from other components (e.g., process impurities, degradants). | Baseline resolution (Rs) between enantiomers > 1.5. Peak purity analysis should show no co-elution. |
| Linearity | To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the detector response. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | From the Limit of Quantitation (LOQ) to 120% of the specification limit for the undesired enantiomer. |
| Accuracy | The closeness of the test results to the true value. | Recovery of the undesired enantiomer should be within 80-120% of the true value at different concentrations. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 10% at the specification limit. |
| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated. | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Resolution and precision should remain within acceptable limits when parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) are varied. |
Logical Flow of Analytical Method Validation
Caption: The systematic process of analytical method validation.
Conclusion
The purity analysis of this compound requires a multi-pronged analytical approach. While chiral HPLC provides a robust and well-understood method for determining enantiomeric and diastereomeric purity, chiral SFC offers a compelling, high-throughput, and environmentally friendlier alternative. For absolute purity assessment, qNMR stands as a powerful, primary method that provides orthogonal data to chromatographic techniques. Finally, headspace GC is indispensable for ensuring the control of residual volatile solvents.
The choice of methodology will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. However, regardless of the technique chosen, a thorough validation in accordance with ICH guidelines is paramount to ensure the generation of reliable and trustworthy data, ultimately safeguarding the quality of the final pharmaceutical product.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- BenchChem. (2025). A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. BenchChem Scientific Resources.
- Pharmaffiliates. (n.d.). This compound: A Key Pharmaceutical Intermediate.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview. Ningbo Inno Pharmchem Co., Ltd.
- ResearchGate. (2025). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
- Waters Corporation. (n.d.). A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a Stressed Pharmaceutical Drug Substance.
- Federal Agency for Medicines and Health Products. (n.d.).
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). University of Illinois Chicago.
- ICH. (1997). Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- National Measurement Institute, Australia. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Bruker. (n.d.).
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Chromatography Today. (n.d.). Development of a Generic Gradient SFC Method for Application in Drug Discovery and Development.
- Molecules. (2021).
- UTM. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. UTM.
- Phenomenex. (n.d.).
- BenchChem. (2025). Validation of a chiral HPLC method for 3-Hydroxy-3-methylhexanoic acid enantiomers. BenchChem Scientific Resources.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fagg.be [fagg.be]
- 9. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 10. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 11. utm.mx [utm.mx]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. database.ich.org [database.ich.org]
A Comparative Guide to Chiral Synthons: Evaluating Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate in the Landscape of Asymmetric Synthesis
In the pursuit of enantiomerically pure molecules, particularly within pharmaceutical development, the strategic selection of chiral synthons is a critical determinant of synthetic efficiency and stereochemical fidelity. This guide provides an in-depth comparison of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a key chiral building block, with other seminal chiral auxiliaries. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their respective performances, supported by experimental data and detailed methodologies, to inform the rational design of asymmetric syntheses.
Introduction: The Central Role of Chiral Synthons in Asymmetric Synthesis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Consequently, the synthesis of single-enantiomer pharmaceutical agents is a cornerstone of modern drug development. Chiral synthons, which include both chiral auxiliaries and chiral building blocks, are instrumental in achieving this stereochemical control.
-
Chiral Auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed and can often be recovered.
-
Chiral Building Blocks are enantiomerically pure compounds that are incorporated as a permanent part of the final molecular structure.
This guide will delve into the utility of this compound as a chiral building block and compare its strategic application with established chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based systems.
This compound: A Chiral Building Block for Endothelin Receptor Antagonists
This compound is a significant chiral building block primarily utilized in the synthesis of the endothelin receptor antagonist, Ambrisentan, which is prescribed for the treatment of pulmonary arterial hypertension.[1][2]
Molecular Structure and Properties:
-
Molecular Formula: C₁₇H₁₈O₄[3]
-
Molecular Weight: 286.32 g/mol [3]
-
Appearance: Colorless liquid or solid[4]
-
Key Features: The molecule possesses a stereogenic center at the C2 position, bearing a hydroxyl group. The two phenyl groups and the methoxy group at the C3 position contribute to its unique steric and electronic properties.
Synthetic Application in the Synthesis of Ambrisentan:
The synthesis of Ambrisentan leverages the pre-existing chirality of this compound. The general synthetic route involves the nucleophilic substitution of the hydroxyl group with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, followed by hydrolysis of the methyl ester to yield the final carboxylic acid product.[5][6]
This approach highlights the utility of a chiral building block strategy, where the stereochemistry of the final product is directly inherited from the starting material. The efficiency of this strategy is contingent on the availability of the enantiomerically pure building block.
Established Chiral Auxiliaries: A Comparative Overview
To contextualize the utility of this compound, we will now compare it with three widely employed chiral auxiliaries that represent different strategies for achieving asymmetric induction.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, oxazolidinones are among the most reliable and versatile chiral auxiliaries, particularly for asymmetric alkylation and aldol reactions.[7] The auxiliary is acylated, and the resulting imide is enolized. The steric bulk of the substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity.[8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of (+)-ambrisentan via chiral ketone-catalyzed asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs | MDPI [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. aidic.it [aidic.it]
- 6. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to Enantiomeric Purity Determination of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Introduction
Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a pivotal chiral intermediate in the synthesis of various pharmaceuticals, notably the endothelin receptor antagonist Ambrisentan.[1] The stereochemical integrity of this building block is of paramount importance, as the biological activity and toxicological profiles of enantiomers can differ dramatically. Consequently, the development and implementation of precise and reliable analytical methods for determining its enantiomeric purity are indispensable for ensuring the quality and safety of the final active pharmaceutical ingredient (API).
This guide presents a comprehensive comparison of state-of-the-art analytical techniques for the enantiomeric purity assessment of this compound. Designed for researchers, scientists, and drug development professionals, this document provides in-depth technical details, field-proven insights, and supporting experimental data to facilitate informed decisions in method selection and implementation.
Chromatographic Methods: The Cornerstone of Enantioseparation
Chromatographic techniques remain the most robust and widely adopted methods for the separation and quantification of enantiomers, prized for their high resolution and accuracy.[2] The selection of an optimal chromatographic method is contingent upon the analyte's physicochemical properties, the requisite sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)
Chiral HPLC stands as the definitive technique for enantiomeric purity analysis within the pharmaceutical sector, enabling the direct separation of enantiomers without the need for chemical derivatization.[3] This separation is achieved through the differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).
Mechanism of Chiral Recognition on Polysaccharide-based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are celebrated for their versatility and broad applicability in chiral separations.[4] The mechanism of chiral recognition is a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral polymer. For this compound, the hydroxyl and ester moieties, in conjunction with the two phenyl rings, are critical for forming transient diastereomeric complexes of varying stabilities with the CSP, which ultimately leads to their chromatographic resolution.
Recommended Chiral HPLC Method
Drawing from validated methods for the structurally analogous compound Ambrisentan, the following HPLC method is recommended for the enantiomeric purity determination of its methyl ester intermediate.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and Ethanol in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample should be dissolved in the mobile phase to achieve a final concentration of 0.5 mg/mL.
Method Validation Data (Adapted from Ambrisentan Analysis)
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | >0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 3.5% |
| Accuracy (Recovery) | 98.2% to 101.1% |
| This data is based on a validated method for the closely related compound, Ambrisentan, and serves as a reliable performance benchmark.[5] |
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: The Chiralpak AD-H, which is an amylose tris(3,5-dimethylphenylcarbamate) phase, is selected based on its demonstrated success in resolving compounds with similar structural motifs. The aromatic rings and carbamate functionalities of the CSP provide the essential π-π and hydrogen bonding interaction sites necessary for the chiral recognition of the diphenylpropanoate structure.
-
Mobile Phase: A normal-phase elution mode using n-hexane and ethanol is chosen to accentuate the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP. These interactions are often attenuated in reversed-phase conditions, leading to poorer resolution.
-
Detector: UV detection at 220 nm is highly effective due to the strong molar absorptivity of the two phenyl groups present in the molecule.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[6] This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the principal component of the mobile phase.
Key Advantages of SFC:
-
Increased Throughput: The characteristically low viscosity and high diffusivity of supercritical fluids permit the use of higher flow rates, resulting in significantly faster analysis times compared to traditional HPLC.[6]
-
Reduced Environmental Impact: The predominant use of CO2, a non-toxic and readily available solvent, drastically cuts down on the consumption of organic solvents.
-
Complementary Selectivity: In some instances, SFC can offer a different elution order or improved resolution for enantiomers that are challenging to separate by HPLC.
Applicability to this compound:
With its widespread adoption in the pharmaceutical industry, SFC is an excellent candidate for the chiral analysis of this molecule. The same polysaccharide-based CSPs that are effective in HPLC are also highly effective in SFC. A typical mobile phase for this analysis would be supercritical CO2 with a small percentage of an organic modifier like methanol or ethanol to ensure adequate solubility and interaction with the stationary phase.
Gas Chromatography (GC) on a Chiral Stationary Phase
Chiral Gas Chromatography (GC) is a viable option for the enantiomeric separation of thermally stable and volatile compounds.
Considerations for this compound:
Direct GC analysis of the target molecule is not feasible due to its relatively high molecular weight and the presence of a polar hydroxyl group, which makes it non-volatile. To make it amenable to GC analysis, derivatization of the hydroxyl group to form a less polar and more volatile derivative, such as an acetate or trifluoroacetate ester, is a mandatory prerequisite.[7]
Experimental Protocol: Chiral GC (Indirect Method via Derivatization)
-
Derivatization (Acetylation): To approximately 1 mg of the sample in a vial, add 500 µL of pyridine followed by 500 µL of acetic anhydride. Seal the vial and heat at 60°C for one hour.
-
GC Analysis:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Astec® CHIRALDEX™ G-TA) is a suitable choice.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 150°C, followed by a ramp to 250°C at a rate of 5°C/min.
-
Detector: A Flame Ionization Detector (FID) is appropriate for this compound.
-
Inherent Limitations:
The necessity of a derivatization step introduces additional complexity to the sample preparation workflow. This can be a source of analytical variability and may introduce the potential for incomplete reactions or the formation of byproducts, complicating the final analysis.
Spectroscopic Methods: A Non-Separative Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid method for determining the enantiomeric excess (%ee) of a chiral compound without requiring physical separation.[8] This is accomplished by introducing a chiral solvating agent (CSA) into the NMR tube with the analyte.
Mechanism of Action:
The CSA induces a chiral environment within the NMR tube, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte. These complexes experience slightly different magnetic environments, which results in the resolution of specific signals for the two enantiomers in the NMR spectrum. The enantiomeric excess can then be accurately calculated by comparing the integral areas of these resolved signals.
Applicability to this compound:
This technique is well-suited for the analysis of the target molecule. The hydroxyl group and the aromatic rings provide ideal sites for interaction with a suitable CSA. It is anticipated that the proton on the chiral center or the methoxy protons would exhibit resolved signals for the two enantiomers.
Advantages:
-
Speed: NMR is an inherently fast technique, with data acquisition times of only a few minutes.
-
Non-Separative: It obviates the need for chromatographic separation.
-
Minimal Sample Requirement: Only a small quantity of the sample is necessary for the analysis.
Limitations:
-
Lower Sensitivity: NMR is significantly less sensitive than chromatographic methods, which can make it challenging to accurately quantify very low levels of the minor enantiomer.
-
Dependence on Resolution: Achieving baseline resolution of the enantiomeric signals can be difficult and is highly dependent on the judicious choice of the CSA, solvent, and other experimental parameters.
Comparative Summary of Analytical Techniques
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | NMR with CSA |
| Separation Principle | Direct separation on a CSP | Direct separation on a CSP | Indirect separation post-derivatization | Non-separative, signal resolution |
| Analysis Speed | Moderate | Fast | Moderate (plus derivatization time) | Very Fast |
| Sensitivity | High | High | High | Low |
| Sample Preparation | Simple | Simple | Derivatization required | Simple |
| Solvent Consumption | High | Low | Low | Moderate |
| Regulatory Acceptance | Well-established | Well-established | Established | Less common for regulatory filings |
| Optimal Application | Routine QC, high accuracy | High-throughput screening, green chemistry | Volatile compounds | Rapid ee determination, R&D |
Conclusion and Recommendations
For the routine, accurate, and validated determination of the enantiomeric purity of this compound within a drug development and quality control framework, Chiral HPLC on a polysaccharide-based CSP is the unequivocally recommended method. It is a robust, highly accurate, and well-validated technique that provides a direct measure of the enantiomeric composition.
Chiral SFC presents an excellent and often superior alternative, particularly for applications demanding high throughput or where adherence to "green" analytical chemistry principles is a priority.
Chiral GC is a less advantageous choice for this particular analyte due to the mandatory derivatization step, which adds complexity and potential for error in the analytical workflow.
NMR spectroscopy with a chiral solvating agent is an invaluable tool for the rapid, non-separative determination of enantiomeric excess, especially within a research and development setting for initial screening or for mechanistic investigations. However, its inherent lower sensitivity may not suffice for the precise quantification of trace-level enantiomeric impurities as required by regulatory agencies.
The ultimate selection of the most appropriate method will be guided by the specific analytical requirements, including the desired levels of accuracy and sensitivity, sample throughput demands, and the instrumentation available.
Diagrams
Caption: Overview of Analytical Strategies.
Caption: Chiral HPLC Workflow.
References
-
Rapid determination of ambrisentan enantiomers by enantioselective liquid chromatography using cellulose-based chiral stationary phase in reverse phase mode. Journal of Separation Science. [Link]
-
A validated LC method for the enantiomeric separation of Ambrisentan in bulk drug and pharmaceutical dosage forms. TSI Journals. [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
-
Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science. [Link]
-
Chiral SFC-MS method for separation of enantiomers of compound 9 and.... ResearchGate. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
RP-HPLC-PDA method for the analysis of ambrisentan in bulk drug and pharmaceutical dosage forms. International Journal of Chemical and Pharmaceutical Sciences. [Link]
-
A generic method development strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Enantiomeric excess detection with (S)-3-Phenyl-2-(selenophenyl)propan-1-ol derivatizing agent via mix and shake 77Se NMR. SciELO. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. [Link]
-
Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Institutes of Health. [Link]
-
Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. UNCW Institutional Repository. [Link]
-
A validated lc method for the enantiomeric separation of ambrisentan in bulk drug and pharmaceutical dosage forms. ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
NMR determination of enantiomeric excess. ResearchGate. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. [Link]
-
Enantiomeric excess detection with (S)-3-Phenyl-2-(selenophenyl)propan-1-ol derivatizing agent via mix and shake 77Se NMR. ResearchGate. [Link]
-
Chiral Drug Separation. IntechOpen. [Link]
-
Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. ResearchGate. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
-
Enantioselective separation of six chiral arylphenoxypropionate herbicides by supercritical fluid chromatography. RSC Publishing. [Link]
-
The Chiral Notebook. Phenomenex. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Semantic Scholar. [Link]
-
Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. PubChem. [Link]
-
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]
-
Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form. National Institutes of Health. [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]
Sources
- 1. ijcps.com [ijcps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Alternative chiral intermediates for Ambrisentan synthesis
An In-Depth Guide to Alternative Chiral Intermediates for the Asymmetric Synthesis of Ambrisentan
For researchers and professionals in drug development, the synthesis of stereochemically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. Ambrisentan, a potent and selective endothelin type-A receptor antagonist used in the treatment of pulmonary hypertension, presents a fascinating case study in asymmetric synthesis. The molecule's therapeutic efficacy is intrinsically linked to its (S)-configuration. This guide provides a comprehensive comparison of alternative chiral intermediates for the synthesis of Ambrisentan, offering experimental insights and data to inform strategic decisions in process development and manufacturing.
The Stereochemical Imperative of (S)-Ambrisentan
Ambrisentan possesses a single stereocenter at the 2-position of the 3,3-diphenylpropanoic acid backbone. The (S)-enantiomer is the active form of the drug, while the (R)-enantiomer is significantly less potent. Consequently, developing efficient and scalable stereoselective synthetic routes is of paramount importance. The choice of the chiral starting material or the method of inducing chirality is a critical decision that profoundly impacts the overall efficiency, cost-effectiveness, and environmental footprint of the synthesis.
Core Strategies for Inducing Chirality in Ambrisentan Synthesis
The synthesis of (S)-Ambrisentan can be broadly categorized into three main strategies for establishing the crucial stereocenter:
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from natural sources.
-
Chiral Auxiliary-Mediated Synthesis: A temporary chiral auxiliary is attached to a prochiral substrate to direct a stereoselective transformation. The auxiliary is subsequently removed.
-
Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.
This guide will focus on the comparison of key chiral intermediates derived from these strategies, providing a detailed analysis of their respective synthetic pathways and performance metrics.
Comparative Analysis of Key Chiral Intermediates
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid: A Chiral Pool Approach
One of the most direct routes to (S)-Ambrisentan involves the use of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. This intermediate already contains the required carbon skeleton and stereochemistry.
Caption: Asymmetric synthesis of Ambrisentan intermediate using a chiral auxiliary.
-
Formation of the N-Acyl Oxazolidinone: The chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with a suitable acetic acid derivative (e.g., acetyl chloride) in the presence of a base like n-butyllithium.
-
Enolate Formation: The resulting N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.
-
Diastereoselective Alkylation: The enolate is then reacted with benzhydryl bromide. The steric bulk of the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically by hydrolysis with lithium hydroxide, to yield the desired (S)-3,3-diphenylpropanoic acid derivative. The auxiliary can often be recovered and reused.
| Parameter | Performance | Considerations |
| Overall Yield | Good | High yields for the key alkylation step. |
| Diastereomeric Excess (de) | Excellent (>98%) | Highly predictable stereochemical outcome. |
| Scalability | Good | Well-established and scalable methodology. |
| Cost | Moderate | Cost of the chiral auxiliary, though it is recyclable. |
Asymmetric Hydrogenation of a Prochiral Enamine: A Catalytic Approach
Asymmetric catalysis represents a highly efficient and atom-economical approach to chiral synthesis. The asymmetric hydrogenation of a prochiral enamine or enoate is a powerful method to install the stereocenter of Ambrisentan.
Caption: Asymmetric hydrogenation route to an Ambrisentan intermediate.
-
Substrate Preparation: A suitable prochiral precursor, such as a derivative of 3,3-diphenylprop-2-enoic acid, is synthesized.
-
Catalyst System: A chiral catalyst is prepared, for example, by reacting a rhodium precursor with a chiral phosphine ligand (e.g., a member of the DuPhos family).
-
Hydrogenation Reaction: The prochiral substrate is dissolved in a suitable solvent (e.g., methanol) and placed in a high-pressure reactor. The chiral catalyst is added, and the mixture is subjected to hydrogen gas at elevated pressure.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed, and the product is purified to yield the enantiomerically enriched (S)-3,3-diphenylpropanoic acid derivative.
| Parameter | Performance | Considerations |
| Overall Yield | High | Typically high conversion and yield. |
| Enantiomeric Excess (ee) | Excellent (>99%) | Highly dependent on the choice of catalyst and reaction conditions. |
| Scalability | Excellent | Well-suited for large-scale industrial production. |
| Cost | High Initial Investment | Chiral catalysts can be expensive, but catalyst loading is low. |
Conclusion and Recommendations
The selection of an optimal synthetic route for (S)-Ambrisentan is a multifactorial decision that depends on the desired scale of production, cost considerations, and available expertise.
-
The chiral pool approach offers a straightforward route with excellent stereocontrol but may be limited by the cost and availability of the starting material.
-
The chiral auxiliary method provides a robust and predictable way to control stereochemistry and is a well-established technique in process chemistry. The ability to recycle the auxiliary can improve the overall cost-effectiveness.
-
Asymmetric catalysis , particularly asymmetric hydrogenation, represents the most elegant and efficient strategy for large-scale manufacturing. While the initial investment in catalysts may be high, the high turnover numbers and atom economy make it a highly attractive option for industrial production.
For academic and early-stage research, the chiral auxiliary approach may offer the best balance of reliability and accessibility. For commercial-scale manufacturing, the development of a robust asymmetric catalytic process is likely to be the most economically and environmentally sound strategy.
References
-
A Review on Synthesis of Ambrisentan. International Journal of Research in Pharmacy and Chemistry.[Link]
- Process for preparing ambrisentan and its intermediates.
-
Asymmetric synthesis of ambrisentan. Die Pharmazie.[Link]
-
A practical and asymmetric synthesis of ambrisentan. Tetrahedron: Asymmetry.[Link]
Comparative study of synthesis routes for "Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate"
Introduction: Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a chiral building block of significant interest in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the endothelin receptor antagonist, Ambrisentan, which is used for the treatment of pulmonary arterial hypertension.[1] The precise stereochemistry of this molecule is crucial for its biological activity, necessitating synthetic strategies that can deliver the desired (2S)-enantiomer in high purity. This guide provides an in-depth comparative analysis of the prevalent and potential synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Two primary strategies for obtaining enantiomerically pure this compound will be discussed:
-
Route 1: Racemic Synthesis followed by Classical Chiral Resolution. This well-established, industrial-scale approach involves the non-stereoselective synthesis of the target molecule's corresponding carboxylic acid, followed by separation of the enantiomers using a chiral resolving agent.
-
Route 2: Catalytic Asymmetric Synthesis. This section will explore a plausible and more modern approach utilizing a direct catalytic asymmetric reaction, specifically the Sharpless Asymmetric Dihydroxylation, to introduce the desired stereochemistry early in the synthetic sequence, thus avoiding a late-stage resolution.
This guide will delve into the mechanistic underpinnings of each route, providing detailed, step-by-step protocols and a comparative analysis of their respective advantages and disadvantages in terms of yield, enantioselectivity, scalability, and overall efficiency.
Route 1: Racemic Synthesis and Diastereomeric Salt Resolution
This classical approach is a robust and widely implemented strategy for the large-scale production of enantiomerically pure compounds.[2][3] The core principle involves the synthesis of a racemic mixture of the target compound's precursor acid, which is then reacted with a single enantiomer of a chiral base to form a mixture of diastereomeric salts. These diastereomers, having different physical properties, can then be separated by fractional crystallization.[2]
Mechanistic Rationale
The synthesis begins with a Darzens condensation , a base-catalyzed reaction between a ketone (benzophenone) and an α-haloester (methyl chloroacetate) to form an α,β-epoxy ester, also known as a glycidic ester.[1] The reaction proceeds via an enolate intermediate which attacks the carbonyl carbon of the ketone, followed by an intramolecular nucleophilic substitution to form the epoxide ring.
The subsequent step involves the acid-catalyzed ring-opening of the epoxide with methanol. This reaction is regioselective, with the nucleophilic attack of methanol occurring at the more substituted carbon (C3), which can better stabilize the partial positive charge in the transition state. This step simultaneously introduces the methoxy group at C3 and the hydroxyl group at C2.
Finally, the racemic methyl ester is hydrolyzed to the corresponding carboxylic acid. This racemic acid is then subjected to chiral resolution . The addition of an enantiomerically pure chiral amine, such as (S)-(-)-1-(p-nitrophenyl)ethylamine, results in the formation of two diastereomeric salts.[4] Due to their different spatial arrangements, these salts exhibit different solubilities, allowing for their separation by crystallization. The less soluble salt is isolated, and the desired enantiomer of the carboxylic acid is then liberated by treatment with an acid. Subsequent esterification yields the final target molecule.
Experimental Protocols
Step 1a: Synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate (Racemic Epoxide)
-
To a solution of sodium methoxide (4.3 g, 79.6 mmol) in dry tetrahydrofuran (THF, 25 mL) at -10 °C, add a solution of benzophenone (7.2 g, 39.5 mmol) and methyl chloroacetate (6.6 g, 60.8 mmol) in dry THF (15 mL) dropwise over 2 hours, maintaining the temperature at -10 °C.
-
Stir the resulting mixture at -10 °C for an additional 2 hours.
-
Quench the reaction by the addition of water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 80 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a light yellow oil (yield: 8.24 g, 82.1%). This crude product is typically used in the next step without further purification.
Step 1b: Synthesis of Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid
-
Dissolve the crude methyl 3,3-diphenyloxirane-2-carboxylate (8.2 g, 31.6 mmol) in methanol (40 mL).
-
Add p-toluenesulfonic acid (0.5 g) and stir the mixture at room temperature for 30 minutes.
-
To the resulting solution, add a 10% aqueous solution of sodium hydroxide (60 mL) and heat the mixture to reflux for 1 hour, monitoring the disappearance of the ester by TLC.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
Filter the solid, wash with water, and dry to afford the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Step 1c: Chiral Resolution and Esterification to this compound
-
Dissolve the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid in a suitable solvent such as methyl tert-butyl ether (MTBE).[4]
-
Add a solution of S-(-)-p-nitrophenylethylamine in MTBE.
-
Allow the diastereomeric salts to crystallize. The less soluble salt of the (S)-acid with the (S)-amine will preferentially precipitate.
-
Filter the crystalline salt and wash with cold MTBE. A chemical purity of >99.8% and a chiral purity of >99.9% for the corresponding acid can be achieved.[1]
-
Suspend the isolated diastereomeric salt in a mixture of water and MTBE and acidify with a strong acid (e.g., HCl) to liberate the enantiomerically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid into the organic layer.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the resulting (S)-acid in methanol and treat with a catalytic amount of a strong acid (e.g., sulfuric acid) or another suitable esterification agent to obtain the final product, this compound.
Workflow Diagram
Caption: Workflow for Route 1: Racemic Synthesis and Chiral Resolution.
Route 2: Catalytic Asymmetric Synthesis via Sharpless Dihydroxylation
A more modern and potentially more elegant approach to chiral molecules involves the use of catalytic asymmetric reactions to set the desired stereocenter directly.[5][6] The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[7] This proposed route leverages the SAD of a suitable precursor, methyl 3,3-diphenylacrylate, to establish the C2 stereocenter, followed by selective methylation to yield the target molecule.
Mechanistic Rationale
The synthesis would commence with the preparation of methyl 3,3-diphenylacrylate . This can be achieved through a Knoevenagel-type condensation of benzophenone with methyl acetate or a related derivative.
The key step is the Sharpless Asymmetric Dihydroxylation of the acrylate. This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivative, and a stoichiometric co-oxidant to regenerate the osmium catalyst.[6] The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the [3+2] cycloaddition of the osmium tetroxide to one face of the double bond, leading to the formation of a chiral osmate ester intermediate. Hydrolysis of this intermediate yields the desired enantiomerically enriched diol. The choice of the AD-mix ligand (AD-mix-α or AD-mix-β) dictates which enantiomer of the diol is formed.[7]
Following the SAD, the resulting diol, methyl (2S,3R)-2,3-dihydroxy-3,3-diphenylpropanoate, would require selective methylation of the tertiary hydroxyl group at C3. This can be a challenging transformation due to the presence of two hydroxyl groups. However, methods for the selective functionalization of diols have been developed, often exploiting the different steric environments or electronic properties of the hydroxyl groups.[8] For instance, the use of a bulky protecting group on the C2 hydroxyl, followed by methylation of the C3 hydroxyl and subsequent deprotection, could be a viable strategy. Alternatively, direct selective methylation might be achievable under carefully controlled conditions using specific reagents and catalysts.
Proposed Experimental Protocols
Step 2a: Synthesis of Methyl 3,3-diphenylacrylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous toluene (100 mL) at 0 °C, add methyl acetate (9.6 g, 0.13 mol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of benzophenone (18.2 g, 0.1 mol) in anhydrous toluene (50 mL) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride, and separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3,3-diphenylacrylate.
Step 2b: Sharpless Asymmetric Dihydroxylation to Methyl (2S,3R)-2,3-dihydroxy-3,3-diphenylpropanoate
-
In a round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1, 50 mL).
-
Add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) to the solvent mixture and stir until both phases are clear.[9]
-
Cool the mixture to 0 °C and add methyl 3,3-diphenylacrylate (1 mmol).
-
Stir the reaction vigorously at 0 °C for 24-48 hours, monitoring the progress by TLC.
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched diol. High enantiomeric excesses (>95% ee) are typically achieved in SAD reactions.[5]
Step 2c: Selective Methylation to this compound
-
Dissolve the diol (1 mmol) in an anhydrous solvent such as dichloromethane or THF.
-
To achieve selective methylation, a multi-step protection-methylation-deprotection sequence may be necessary. For example, selectively protect the C2 hydroxyl group with a bulky silyl protecting group (e.g., TBDMSCl) in the presence of a base like imidazole.
-
After protection, methylate the tertiary hydroxyl group at C3 using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
-
Finally, remove the silyl protecting group using a fluoride source such as TBAF to yield the desired product.
-
Alternatively, investigate direct selective methylation using reagents known for selective reactions on diols, such as those involving boronic acid catalysis, which can differentiate between primary and secondary, or sterically hindered versus accessible hydroxyl groups.
Workflow Diagram
Caption: Workflow for Route 2: Catalytic Asymmetric Synthesis.
Comparative Analysis
| Parameter | Route 1: Racemic Synthesis & Resolution | Route 2: Catalytic Asymmetric Synthesis (Proposed) |
| Overall Yield | Moderate. The theoretical maximum yield of the desired enantiomer is 50% from the racemic mixture. Actual yields are often lower due to losses during crystallization and multiple steps. A patent reports a 15% yield of the S-acid after resolution with (S)-1-(4-nitrophenyl)ethylamine.[1] | Potentially higher. Avoids the 50% theoretical yield limit of resolution. Yields for SAD are often high (can be >90%), but the subsequent selective methylation may be challenging and impact the overall yield. |
| Enantioselectivity | Excellent. Can achieve >99.9% ee after recrystallization of the diastereomeric salt.[1] | Excellent. Sharpless Asymmetric Dihydroxylation is known for providing very high enantioselectivities, often >95% ee.[5] |
| Scalability | Proven for large-scale industrial production. Crystallization is a well-established and scalable unit operation. | Potentially scalable, but may require more specialized equipment and process control for the catalytic step. The cost and availability of the osmium catalyst and chiral ligand could be a factor on a very large scale, although they are used in catalytic amounts. |
| Atom Economy | Lower. At least 50% of the material (the undesired enantiomer) is discarded unless a racemization and recycling process is implemented. | Higher. In principle, all the starting material is converted to the desired enantiomeric series. |
| Process Complexity | Involves multiple steps including synthesis, hydrolysis, salt formation, crystallization, and re-esterification. The resolution step can be labor-intensive. | Fewer steps to the chiral intermediate, but the selective methylation step could add complexity. The asymmetric dihydroxylation requires careful control of reaction conditions. |
| Reagents & Safety | Uses common and relatively inexpensive reagents for the racemic synthesis. The chiral resolving agents can be expensive. | Utilizes a highly toxic and expensive catalyst (osmium tetroxide), albeit in catalytic amounts. The chiral ligands can also be costly. Requires careful handling of the osmium catalyst. |
Conclusion
Both the classical resolution and the proposed catalytic asymmetric synthesis routes offer viable pathways to this compound.
Route 1 is a well-trodden path, particularly in an industrial setting, due to its robustness, predictability, and the high enantiopurity that can be achieved through crystallization. Its main drawback is the inherent inefficiency of discarding at least half of the synthesized material.
Route 2 , while currently hypothetical for this specific target molecule, represents a more modern and atom-economical approach. The Sharpless Asymmetric Dihydroxylation is a highly reliable and powerful reaction that could provide direct access to the desired stereochemistry with high enantioselectivity. The main challenge in this route lies in the development of an efficient and selective methylation of the resulting diol.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, cost considerations, available equipment, and the developmental stage of the project. For large-scale, established manufacturing, the resolution-based method remains a reliable choice. For process development and optimization, or for smaller-scale synthesis where atom economy and elegance are prioritized, the catalytic asymmetric route presents a compelling and promising alternative that warrants further investigation.
References
-
LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. 2023. Available from: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Stereoisomers/5.08%3A_Racemic_Mixtures_and_the_Resolution_of_Enantiomers]([Link]_ Mixtures_and_the_Resolution_of_Enantiomers)
- Pavia DL, Lampman GM, Kriz GS, Engel RG. Introduction to Organic Laboratory Techniques: A Small Scale Approach. 2nd ed. Cengage Learning; 2005.
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Available from: [Link]
- Google Patents. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid. 2013.
- Kodama K, Nagata J, Kurozumi N, Shitara H, Hirose T. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Chirality. 2015;27(4):263-9.
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Available from: [Link]
-
New Drug Approvals. Ambrisentan. Available from: [Link]
- Matsuoka K, Iwakura I, Ishii T. Continuous Chemoselective Methylation of Functionalized Amines and Diols with Supercritical Methanol over Solid Acid and Acid−Base Bifunctional Catalysts. J Am Chem Soc. 2007;129(38):11694-5.
-
Wikipedia. Sharpless asymmetric dihydroxylation. Available from: [Link]
-
SlideShare. Asymmetric Epoxidation. 2016. Available from: [Link]
- Majewski M, Gleave DM. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Tetrahedron Asymmetry. 1994;5(9):1949-52.
- Carda M, Gonzalez F, Rodriguez S, Marco JA. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Curr Org Chem. 2006;10(14):1747-80.
- Jacobsen EN. Asymmetric catalysis of epoxide ring-opening reactions. Acc Chem Res. 2000;33(6):421-31.
- Qian C, Wang L, Zhu C, Xia C. Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands. Org Biomol Chem. 2013;11(40):6964-9.
- Google Patents. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid. 2012.
- Heravi MM. Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Stereochemistry. 2016;1(1):1-3.
- The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Labor
-
LookChem. Selective mesylation of vicinal diols: A systematic case study. Available from: [Link]
- Kumar A, Kumar S, Kumar V. Recent progress in selective functionalization of diols via organocatalysis. Org Biomol Chem. 2023;21(20):4167-86.
-
PubChem. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. Available from: [Link]
Sources
- 1. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rroij.com [rroij.com]
A Comparative Guide to Reference Standards of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of reference standards for Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate (CAS No. 178306-47-3), a key intermediate in the synthesis of various pharmaceuticals, notably for conditions like pulmonary arterial hypertension.[1] The quality of the reference standard directly impacts the accuracy and reproducibility of analytical methods, making a thorough evaluation of available standards a critical step for researchers, scientists, and drug development professionals.
This document will navigate the nuances of reference standards, from primary to secondary grades, and provide a framework for their comparative evaluation using established analytical techniques. The experimental protocols detailed herein are designed to be self-validating, ensuring the trustworthiness of the results.
The Critical Role of High-Purity Reference Standards
A chemical reference standard is a highly purified and well-characterized substance used as a benchmark for analytical purposes.[2][3] Its primary function is to ensure the identity, purity, and potency of a drug substance or product.[4] In the context of this compound, a reliable reference standard is indispensable for:
-
Accurate quantification in assays and impurity profiling.
-
Validation of analytical methods to meet regulatory requirements.[4]
-
Ensuring batch-to-batch consistency in manufacturing processes.
The choice between a primary and a secondary reference standard is a key consideration. Primary reference standards are of the highest purity and are established by official bodies like USP, EP, or BP.[5] Secondary standards, or working standards, are qualified against a primary standard and are used for routine laboratory analyses.[4][5][6]
Workflow for Comparative Evaluation of Reference Standards
The following diagram illustrates a comprehensive workflow for the evaluation and comparison of different batches or grades of this compound reference standards. This systematic approach ensures that all critical quality attributes are thoroughly assessed.
Caption: Workflow for the comprehensive evaluation and comparison of reference standards.
Comparative Analysis of Key Quality Attributes
The following tables present illustrative data from a comparative study of three different lots of this compound reference standards: a primary standard (Lot P-001) and two secondary standards (Lot S-001 and Lot S-002).
Table 1: Structural Confirmation Data
| Analytical Technique | Lot P-001 (Primary) | Lot S-001 (Secondary) | Lot S-002 (Secondary) |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spec (m/z) | [M+H]⁺ = 287.1283 | [M+H]⁺ = 287.1285 | [M+H]⁺ = 287.1281 |
| FTIR (cm⁻¹) | Conforms to structure | Conforms to structure | Conforms to structure |
The data in Table 1 indicate that all three lots are structurally consistent with this compound.
Table 2: Purity and Impurity Profile by HPLC
| Parameter | Lot P-001 (Primary) | Lot S-001 (Secondary) | Lot S-002 (Secondary) |
| Purity (HPLC-UV, % area) | 99.95% | 99.72% | 99.55% |
| Enantiomeric Purity (Chiral HPLC, % ee) | >99.9% | 99.8% | 99.6% |
| Total Impurities (%) | 0.05% | 0.28% | 0.45% |
| Largest Unknown Impurity (%) | 0.03% | 0.15% | 0.25% |
As shown in Table 2, the primary reference standard (Lot P-001) exhibits the highest chemical and enantiomeric purity, with minimal impurities.[5] The secondary standards, while still of high quality, show slightly lower purity and higher levels of impurities.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC with UV detection is a robust and widely used technique for determining the purity of chemical compounds by separating the main component from its impurities.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Chiral HPLC for Enantiomeric Purity
Rationale: Due to the stereocenter at the C2 position, it is crucial to determine the enantiomeric purity. Chiral HPLC is the standard method for separating and quantifying enantiomers.[7][8]
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Prepare a solution of the reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the (S)- and (R)-enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the identity of the compound.[9]
Methodology:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra and compare the chemical shifts, multiplicities, and integration values with the expected structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
Rationale: Mass spectrometry is used to confirm the molecular weight of the compound.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol).
-
Analysis: Infuse the sample into the mass spectrometer and determine the accurate mass of the protonated molecule [M+H]⁺. The theoretical exact mass for C₁₇H₁₉O₄⁺ is 287.1283.[10]
Conclusion
The selection and proper qualification of a reference standard for this compound are fundamental for ensuring the quality and reliability of analytical data in pharmaceutical development. While primary reference standards offer the highest level of purity and characterization, well-qualified secondary standards are suitable and more cost-effective for routine use. A comprehensive analytical approach, as outlined in this guide, is essential for comparing and verifying the quality of any reference standard, thereby upholding the principles of scientific integrity and regulatory compliance.
References
-
World Health Organization. (n.d.). General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]
-
Eurachem. (n.d.). Guidelines for the Selection and Use of Reference Materials. Retrieved from [Link]
-
Advent Chembio. (n.d.). Understanding the differences between Primary & Secondary Reference Standards. Retrieved from [Link]
-
Pharmaffiliates. (2025, May 16). Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing. Retrieved from [Link]
-
Karambelkar, N. (2018, February 8). Certified Reference Materials a few guidelines. ResearchGate. Retrieved from [Link]
-
Resolve Mass. (2026, January 4). Reference Standard vs Working Standard What's the Difference and When to Use Each. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025, March 3). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. PubChem. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Primary vs Secondary Reference Standards | Advent [adventchembio.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C17H18O4 | CID 10541193 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Introduction
Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a key chiral intermediate in the synthesis of various pharmaceuticals, making the accurate determination of its purity and enantiomeric excess critical for ensuring the safety and efficacy of the final drug product.[1][2] The stereospecific nature of this molecule, possessing a defined (2S) configuration, necessitates the use of analytical methods capable of distinguishing between enantiomers. This guide provides an in-depth comparison of various analytical techniques for the characterization of this compound, supported by experimental data and protocols. We will explore the strengths and limitations of High-Performance Liquid Chromatography (both chiral and achiral), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods such as Fourier-Transform Infrared (FTIR) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, this guide will detail the crucial process of cross-validating these methods to ensure consistency and reliability of analytical results across different platforms.
Analytical Methodologies: A Comparative Overview
The choice of an analytical method is dictated by the specific requirements of the analysis, including the need for chiral separation, sensitivity, and the nature of the sample matrix. Below is a comparative summary of the analytical techniques evaluated for this compound.
| Performance Parameter | Chiral HPLC-UV | Achiral HPLC-UV | GC-MS | qNMR |
| Primary Application | Enantiomeric Purity & Assay | Assay & Impurity Profiling | Impurity Profiling & Identification | Absolute Quantification (Assay) |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | ~0.05 µg/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | ~0.2 µg/mL | ~0.5 mg/mL |
| Linearity (r²) | >0.999 | >0.998 | >0.997 | >0.999 |
| Precision (%RSD) | < 1.5% | < 2.0% | < 5.0% | < 1.0% |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Analysis Time | 15 - 25 minutes | 10 - 20 minutes | 20 - 30 minutes | 5 - 10 minutes |
| Sample Preparation | Simple Dissolution | Simple Dissolution | Derivatization may be required | Dissolution with Internal Standard |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
Chiral HPLC is the cornerstone for determining the enantiomeric purity of this compound.[3][4][5] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[6]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard of this compound and its (2R)-enantiomer in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.
Achiral High-Performance Liquid Chromatography (HPLC) with UV Detection
For assessing the overall purity and quantifying impurities without chiral separation, a standard reversed-phase HPLC method is employed.[8][9][10]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare standard and sample solutions as described for the chiral HPLC method, using the mobile phase as the diluent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.[11][12] Due to the relatively low volatility of the target compound, derivatization may be necessary to improve its chromatographic behavior.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.
-
MS Conditions: Full scan mode (m/z 50-500) for identification and selected ion monitoring (SIM) mode for quantification.
Sample Preparation (with Derivatization):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70°C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
Spectroscopic Methods
FTIR provides structural information by identifying the functional groups present in the molecule.[13][14]
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Place a small amount of the sample directly on the ATR crystal.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Characteristic peaks for this compound include:
qNMR is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte.[16][17][18][19][20]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Calculate the purity of the sample by comparing the integral of a well-resolved analyte peak to the integral of the internal standard peak.
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and provide comparable results.[21][22] This is crucial when transferring methods between laboratories or when using different techniques to analyze the same sample.
Cross-Validation Workflow: Chiral HPLC vs. Achiral HPLC for Assay
The following diagram illustrates the workflow for cross-validating the chiral and achiral HPLC methods for the assay of this compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C17H18O4 | CID 10541193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jmchemsci.com [jmchemsci.com]
- 12. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. emerypharma.com [emerypharma.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. dspace.cuni.cz [dspace.cuni.cz]
The Handedness of Healing: A Comparative Guide to Drug Efficacy from Different Chiral Precursors
Introduction: The Critical Role of Chirality in Pharmacology
In the intricate world of drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. This property, known as chirality, results in molecules that are non-superimposable mirror images of each other, much like a pair of human hands. These mirror-image isomers are called enantiomers. While they share identical physical and chemical properties in an achiral environment, their interactions within the chiral landscape of the human body—replete with chiral enzymes, receptors, and proteins—can be profoundly different.[1][2]
The infamous tragedy of Thalidomide in the late 1950s serves as a stark reminder of this principle. Marketed as a racemic mixture (a 50:50 mix of both enantiomers) to treat morning sickness, the (R)-enantiomer provided the desired sedative effect, while the (S)-enantiomer was a potent teratogen, causing severe birth defects.[3][4] This pivotal event underscored the necessity for stereochemical control in drug synthesis and led to stringent regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA), which now require thorough characterization of each stereoisomer.[5][6]
This guide provides a comprehensive comparison of drugs synthesized from different chiral precursors, exploring how the choice of starting material and synthetic strategy dictates the final enantiomeric composition and, consequently, the drug's efficacy and safety profile. We will delve into the primary synthetic methodologies, present comparative case studies with supporting data, and provide detailed experimental protocols for researchers to validate and compare these critical attributes in their own work.
Part 1: Core Methodologies for Chiral Synthesis
The synthesis of an enantiomerically pure drug is a central challenge in pharmaceutical chemistry.[7] The choice of strategy is often a balance between the availability of starting materials, cost, scalability, and the complexity of the target molecule. The precursor strategy is paramount, as it sets the stereochemical foundation for the entire synthesis.
Chiral Pool Synthesis: Nature's Head Start
The "chiral pool" refers to the collection of abundant, naturally occurring enantiopure compounds like amino acids, sugars, and terpenes.[8][9] Chiral pool synthesis, or the chiron approach, leverages these readily available molecules as starting materials.
-
Causality & Expertise: This strategy is powerful because the inherent chirality of the natural precursor is preserved and transferred through the synthetic sequence to the final drug molecule.[9] This avoids the often complex and costly steps of introducing chirality or separating enantiomers later in the process. It is particularly efficient when the target molecule's carbon skeleton closely resembles that of a cheap, available chiral precursor.[8]
Asymmetric Synthesis: Creating Chirality from Scratch
When a suitable precursor is not available in the chiral pool, chemists must induce chirality from achiral (prochiral) starting materials. This is the domain of asymmetric synthesis.[1][8]
-
Catalytic Asymmetric Synthesis: This elegant approach uses a small amount of a chiral catalyst to stereoselectively convert a large amount of a prochiral substrate into a single enantiomer product. This is highly efficient and is a cornerstone of modern "green" chemistry in pharmaceuticals.
-
Chiral Auxiliaries: In this method, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary).[10] The auxiliary then directs a subsequent reaction to occur on one face of the substrate, creating the desired stereocenter. Afterward, the auxiliary is cleaved and can often be recycled.[10]
The choice between these precursor strategies has profound implications for the final product's purity and performance.
Caption: Core strategies for synthesizing single-enantiomer drugs.
Part 2: Comparative Analysis & Case Studies
The biological activity of two enantiomers can differ in both pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug).[11][12] One enantiomer, the eutomer , is responsible for the desired therapeutic effect, while the other, the distomer , may be less active, inactive, or cause adverse effects.[7]
Case Study 1: Albuterol vs. Levalbuterol (A "Chiral Switch")
Albuterol (sold as a racemate) is a widely used bronchodilator for asthma. The therapeutic activity resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer is not only inactive as a bronchodilator but has been suggested to contribute to paradoxical bronchospasm and other side effects.
The development of Levalbuterol, the pure (R)-enantiomer, is a classic example of a "chiral switch"—the replacement of a racemic drug with its single, active enantiomer.[13]
| Property | (R)-Albuterol (Levalbuterol) | (S)-Albuterol (Distomer) | Racemic Albuterol | Reference(s) |
| Primary Activity | Potent β2-agonist (Bronchodilation) | Inactive as a bronchodilator | Bronchodilation (from R-form) | [2][14] |
| Receptor Binding | High affinity for β2-adrenergic receptor | Low affinity for β2-adrenergic receptor | Mixed affinity | [14] |
| Potential Side Effects | Reduced tachycardia vs. racemate at equipotent doses | Associated with pro-inflammatory effects | Tachycardia, tremors, nervousness | [2] |
Case Study 2: Ibuprofen
Ibuprofen is a common nonsteroidal anti-inflammatory drug (NSAID). It is typically sold as a racemic mixture. The (S)-(+)-enantiomer is responsible for the anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes.[13] The (R)-(-)-enantiomer is largely inactive. However, the body possesses an enzyme, an isomerase, that converts a significant portion (about 60%) of the inactive (R)-ibuprofen into the active (S)-ibuprofen in vivo.[15] This phenomenon is known as unilateral chiral inversion.
| Property | (S)-Ibuprofen (Eutomer) | (R)-Ibuprofen (Distomer) | Racemic Ibuprofen | Reference(s) |
| Primary Activity | Potent COX-1/COX-2 inhibitor | Weak COX inhibitor | Anti-inflammatory (both forms contribute) | [15][16] |
| Metabolism | Standard metabolic clearance | Undergoes in vivo chiral inversion to (S)-form | Complex; R-form acts as a prodrug | [15] |
| Therapeutic Onset | Faster onset of action | Delayed action (requires conversion) | Slower onset than pure (S)-form | [13] |
This in vivo inversion complicates the rationale for developing a single-enantiomer drug, as the distomer effectively acts as a prodrug.[15] However, for applications requiring rapid onset of pain relief, the pure (S)-enantiomer (Dexibuprofen) can offer a therapeutic advantage.
Part 3: Essential Experimental Protocols for Efficacy Comparison
To rigorously compare drugs synthesized from different chiral precursors, a series of validated analytical and biological assays are required. The goal is to confirm enantiomeric purity and then quantify differences in biological activity.
Workflow for Comparative Efficacy Testing
Caption: A validated workflow for comparing chiral drug efficacy.
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
Trustworthiness: This protocol's validity hinges on using a validated Chiral Stationary Phase (CSP) specific to the analyte class and running system suitability tests to ensure adequate resolution between enantiomer peaks. High-performance liquid chromatography (HPLC) is a vital technique for this purpose.[17][18]
Methodology:
-
Column Selection: Choose a CSP known to resolve the target compound class. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely applicable and effective.[19]
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. For normal-phase chromatography, this is typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol). The ratio is critical for achieving separation and must be optimized.
-
System Setup:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the detector wavelength to the analyte's UV absorbance maximum.
-
-
Sample Preparation: Accurately dissolve a known quantity of the drug substance in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a working solution by dilution (e.g., 10 µg/mL).
-
Injection and Analysis:
-
Inject a standard racemate sample to determine the retention times of both enantiomers and calculate the resolution factor (Rs). A value of Rs > 1.5 is typically required for baseline separation.
-
Inject the test sample synthesized from the specific chiral precursor.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Protocol 2: In Vitro Efficacy via Competitive Radioligand Binding Assay
Expertise: This assay quantifies the binding affinity (Ki) of each enantiomer for its biological target. It measures how effectively the test compound competes with a known radioactive ligand ('radioligand') for binding sites on a receptor. This is a foundational assay for assessing pharmacodynamic differences.
Methodology:
-
Reagent Preparation:
-
Membrane Preparation: Use cell membranes expressing the target receptor (e.g., β2-adrenergic receptor for Albuterol).
-
Radioligand: Select a high-affinity radioligand for the target receptor (e.g., [³H]-dihydroalprenolol).
-
Test Compounds: Prepare serial dilutions of each enantiomer and the racemate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (enantiomer or racemate).
-
Controls:
-
Total Binding: Membranes + Radioligand (no competitor).
-
Non-Specific Binding (NSB): Membranes + Radioligand + a saturating concentration of a non-radioactive, high-affinity ligand to block all specific binding.
-
-
-
Incubation & Harvesting: Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium. Rapidly harvest the contents of each well onto a filter mat using a cell harvester. The filter traps the membranes (and any bound radioligand) while unbound radioligand passes through.
-
Detection: Place the filter mat in a scintillation counter to measure the radioactivity (in counts per minute, CPM) retained in each well.
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.
-
Conclusion and Regulatory Perspective
The choice of a chiral precursor is a critical decision in drug synthesis that directly influences the stereochemical purity, efficacy, and safety of the final active pharmaceutical ingredient. As demonstrated by case studies like Albuterol and Ibuprofen, enantiomers can exhibit vastly different pharmacological and pharmacokinetic profiles.[11][20] While chiral pool synthesis offers an elegant route by preserving existing chirality, asymmetric synthesis provides powerful tools for creating it when needed.[9][21]
Regulatory agencies like the FDA and EMA have established clear guidelines emphasizing the need to study individual enantiomers early in the development process.[5][6][22] The decision to develop a single enantiomer or a racemate must be scientifically justified.[22] Rigorous experimental validation, using protocols such as chiral HPLC for purity assessment and in vitro binding assays for potency, is non-negotiable. This ensures that the chosen synthetic pathway yields a drug product with an optimal therapeutic index, maximizing efficacy while minimizing the potential for adverse effects stemming from the unwanted distomer. The continued focus on single-enantiomer drugs represents a move toward more precise and safer medicines.[7][23]
References
-
Cappello, A., Iannone, M., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available from: [Link]
-
Aher, A. A., Razvi, S. U., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pharma Press. Available from: [Link]
-
H. Brooks, W., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. PubMed Central. Available from: [Link]
-
Verma, R. K., & Kumar, S. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Available from: [Link]
-
Crom, W. R. (1992). Effect of chirality on pharmacokinetics and pharmacodynamics. PubMed. Available from: [Link]
-
Khan, I., Saeed, K., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]
-
Cappello, A., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available from: [Link]
-
Crom, W. R. (1992). Effect of chirality on pharmacokinetics and pharmacodynamics. American Journal of Hospital Pharmacy. Available from: [Link]
-
Fallon, T., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. Available from: [Link]
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. Available from: [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]
-
Wikipedia. Chiral pool. Wikipedia. Available from: [Link]
-
de Sousa, J., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PubMed Central. Available from: [Link]
-
Wang, H., & Wang, X. (2007). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. Available from: [Link]
-
Unknown. (n.d.). Clinical pharmacokinetics and pharmacodynamics of stereoisomeric drugs. Slideshare. Available from: [Link]
-
De Camp, W. H. (1989). The FDA Perspective on the Development of Stereoisomers. PubMed. Available from: [Link]
-
Khan, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. ResearchGate. Available from: [Link]
-
Unknown. (n.d.). Asymmetric Synthesis. Course Hero. Available from: [Link]
-
U.S. Food and Drug Administration. (1992). FDA's policy statement for the development of new stereoisomeric drugs. PubMed. Available from: [Link]
-
Tucker, G. T., & Lennard, M. S. (1990). Pharmacodynamic and pharmacokinetic differences between drug enantiomers in humans: An overview. Semantic Scholar. Available from: [Link]
-
Fallon, T., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. Available from: [Link]
-
Unknown. (n.d.). Methods of Asymmetric Synthesis using chiral pool 2.pptx. Slideshare. Available from: [Link]
-
Unknown. (n.d.). Case Studies of Isomers: Examples from Pharmaceuticals. Solubility of Things. Available from: [Link]
-
Das, P. (2022). Three categories of chiral pool use in asymmetric synthesis. ResearchGate. Available from: [Link]
-
University of York. (n.d.). Asymmetric Synthesis. University of York. Available from: [Link]
-
Kesselheim, A. S., et al. (2021). Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. PubMed Central. Available from: [Link]
-
Unknown. (n.d.). Case study of stereo-chemistry and drug design. Slideshare. Available from: [Link]
-
Oregon State University. (n.d.). Thalidomide & the Importance of Stereochemistry. Oregon State University. Available from: [Link]
-
McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. PubMed Central. Available from: [Link]
-
Popescu, C. (n.d.). Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher. Available from: [Link]
-
Naskar, A., et al. (n.d.). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series. Available from: [Link]
-
Cicchiello, M. R. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. Available from: [Link]
-
Al-Dahhan, A. F. A. (2023). The Isomers of Some Drugs One Effective and the Other Is Toxic or Ineffective. International Journal of Health Sciences. Available from: [Link]
-
Brocks, D. R. (2018). Chiral Toxicology: It's the Same Thing…Only Different. Oxford Academic. Available from: [Link]
-
Mehvar, R., & Jamali, F. (1997). Bioequivalence of Chiral Drugs: Stereospecific versus Non-Stereospecific Methods. ResearchGate. Available from: [Link]
-
Kumar, R., & Sharma, S. (2014). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Synergy Publishers. Available from: [Link]
Sources
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Thalidomide & the Importance of Stereochemistry [sites.science.oregonstate.edu]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chiral pool - Wikipedia [en.wikipedia.org]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. york.ac.uk [york.ac.uk]
- 11. Effect of chirality on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Case study of stereo-chemistry and drug design | PPTX [slideshare.net]
- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 20. Clinical pharmacokinetics and pharmacodynamics of stereo isomeric drugs | PPTX [slideshare.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. synergypublishers.com [synergypublishers.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate Synthesis
For researchers, scientists, and professionals in the fast-paced world of drug development, the synthesis of chiral intermediates is a critical and often challenging step. The enantiomeric purity of these building blocks can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the primary synthesis methods for a key chiral intermediate, Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate. This compound is a crucial precursor in the synthesis of Ambrisentan, a drug used to treat pulmonary arterial hypertension.[1][2]
This guide will move beyond a simple recitation of protocols to provide a comprehensive cost-benefit analysis, grounded in experimental data and field-proven insights. We will dissect two major synthetic strategies: the classical approach of diastereomeric resolution of a racemic mixture and the more modern technique of catalytic asymmetric synthesis , specifically the Sharpless asymmetric dihydroxylation. By understanding the nuances of each method, from reagent costs and reaction yields to process scalability and environmental impact, you will be empowered to make informed decisions for your specific research and development needs.
Unveiling the Synthetic Pathways: A Strategic Overview
The synthesis of the target molecule, this compound, begins with the preparation of its racemic precursor. The common starting point is the Darzens condensation of benzophenone with methyl chloroacetate in the presence of a base like sodium methoxide. This reaction forms the racemic methyl 3,3-diphenyl-2,3-epoxypropanoate. Subsequent ring-opening of the epoxide with methanol under acidic conditions yields the racemic Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.[1]
From this racemic mixture, two divergent paths can be taken to isolate the desired (2S)-enantiomer:
-
Diastereomeric Resolution: This classical method involves reacting the racemic carboxylic acid (obtained by hydrolysis of the methyl ester) with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization. The desired diastereomer is then treated with an acid to liberate the enantiomerically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, which can be re-esterified to the target methyl ester.
-
Catalytic Asymmetric Synthesis: This modern approach aims to directly synthesize the desired enantiomer, bypassing the need for a resolution step. A prominent example is the Sharpless asymmetric dihydroxylation of a suitable alkene precursor, such as methyl 3,3-diphenylacrylate. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.
The following sections will delve into a detailed cost-benefit analysis of these two pathways, providing experimental data and practical considerations for each.
Method 1: Diastereomeric Resolution - The Tried and True Approach
Diastereomeric resolution is a well-established and widely used method for obtaining enantiomerically pure compounds.[3] The process relies on the formation of diastereomers with distinct physical properties, allowing for their separation.
Experimental Protocol: A Representative Diastereomeric Resolution
A typical procedure for the diastereomeric resolution of (±)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid involves the following steps:
-
Salt Formation: The racemic acid is dissolved in a suitable solvent, such as a mixture of methyl tert-butyl ether (MTBE) and n-heptane. A chiral resolving agent, for example, (S)-1-(4-nitrophenyl)ethylamine, is then added to form the diastereomeric salts.[2]
-
Fractional Crystallization: The solution is cooled to induce crystallization. One of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility.
-
Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. To achieve high diastereomeric purity, multiple recrystallization steps may be necessary.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid (e.g., HCl) to break the salt and liberate the enantiopure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[3]
-
Recovery of the Resolving Agent: The chiral resolving agent can be recovered from the aqueous layer for potential reuse.[4]
-
Racemization and Recycling of the Unwanted Enantiomer: The unwanted (R)-enantiomer remaining in the mother liquor can be racemized and recycled, significantly improving the overall process economy.[5][6]
Cost-Benefit Analysis of Diastereomeric Resolution
| Factor | Benefit | Cost/Drawback |
| Reagent Cost | Readily available and relatively inexpensive solvents. | Chiral resolving agents can be expensive, especially for large-scale synthesis.[7] The cost of the resolving agent is a major contributor to the overall process cost. |
| Yield | Can achieve high yields of the desired enantiomer if the unwanted enantiomer is efficiently racemized and recycled. | The theoretical maximum yield for a single resolution step is 50%.[3] Achieving high overall yields is dependent on the successful implementation of a recycling process for the unwanted enantiomer and the resolving agent.[4] |
| Enantiomeric Purity | Can achieve very high enantiomeric excess (>99% ee) through multiple recrystallizations.[2] | Achieving high purity often requires multiple, labor-intensive crystallization steps, which can lead to product loss. |
| Scalability | The process is generally scalable, with established procedures for industrial production. | Large-scale crystallizations can be challenging to control and may require specialized equipment. The efficiency of filtration and washing steps can impact yield and purity on a larger scale. |
| Process Complexity | Conceptually straightforward. | Can be a multi-step and time-consuming process, especially with multiple recrystallizations and recycling loops. Predicting the optimal solvent and crystallization conditions can be empirical and time-consuming.[3] |
| Environmental Impact | Can generate significant solvent waste from multiple crystallization and extraction steps. The use of strong acids and bases for salt formation and liberation can also be a concern. | The ability to recycle the resolving agent and the unwanted enantiomer can improve the overall greenness of the process.[4] |
Data Presentation: Performance of Diastereomeric Resolution
| Resolving Agent | Reported Yield of (S)-acid | Reported Chiral Purity | Reference |
| (S)-1-(4-nitrophenyl)ethylamine | 15% (without recycling) | >99.5% ee | [2] |
| L-phenylglycinamide | Not specified | High optical purity | [8] |
Note: The reported 15% yield for the resolution with (S)-1-(4-nitrophenyl)ethylamine highlights the importance of recycling the unwanted enantiomer for economic viability.
Visualization: Diastereomeric Resolution Workflow
Caption: Workflow for Diastereomeric Resolution with Racemization and Recycling.
Method 2: Sharpless Asymmetric Dihydroxylation - A Modern, Enantioselective Approach
Catalytic asymmetric synthesis offers an elegant alternative to classical resolution by directly creating the desired chiral center with high enantioselectivity. The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the synthesis of chiral diols from alkenes.[9]
Experimental Protocol: A Representative Sharpless Asymmetric Dihydroxylation
A plausible synthetic route using this method would involve the asymmetric dihydroxylation of methyl 3,3-diphenylacrylate to yield the corresponding diol, which would then be selectively methylated. A representative protocol for the dihydroxylation step is as follows:
-
Reaction Setup: A mixture of t-butanol and water is cooled to 0 °C. The commercially available AD-mix-β (for the (S,S)-diol) or AD-mix-α (for the (R,R)-diol) is added.[10][11] The AD-mix contains the osmium catalyst (K₂OsO₂(OH)₄), the chiral ligand ((DHQD)₂PHAL for AD-mix-β), a re-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃).[10]
-
Substrate Addition: The alkene, methyl 3,3-diphenylacrylate, is added to the stirred mixture.
-
Reaction Monitoring: The reaction is stirred at low temperature (e.g., 0 °C) and monitored by a suitable technique like thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite). The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the enantiomerically enriched diol.
Cost-Benefit Analysis of Sharpless Asymmetric Dihydroxylation
| Factor | Benefit | Cost/Drawback |
| Reagent Cost | Only a catalytic amount of the expensive and toxic osmium tetroxide is required.[9] The commercially available AD-mixes offer convenience. | Osmium tetroxide is highly toxic and expensive, even in catalytic amounts.[12][13][14][15] The chiral ligands in the AD-mixes are also costly. |
| Yield | Can achieve high chemical yields in a single step.[16] | Yield can be substrate-dependent. |
| Enantiomeric Purity | Capable of producing very high enantiomeric excess (often >95% ee) in a single reaction.[16][17] | Enantioselectivity can be influenced by the substrate structure and reaction conditions. |
| Scalability | The reaction is generally scalable, but the use of a highly toxic catalyst requires stringent safety precautions and specialized equipment for large-scale production. | The cost of the catalyst and ligand can become a significant factor at industrial scale. |
| Process Complexity | A single-step transformation to introduce the chirality. The use of pre-packaged AD-mixes simplifies the experimental setup.[10] | The reaction requires careful control of temperature and other parameters to ensure high selectivity. The workup and purification can sometimes be challenging. |
| Environmental Impact | The catalytic nature of the reaction reduces the amount of heavy metal waste. | Osmium is a toxic heavy metal, and its waste must be handled and disposed of carefully. The reaction often uses a mixture of organic solvents and water, which requires separation and disposal. |
Data Presentation: Performance of Sharpless Asymmetric Dihydroxylation on a Model Substrate
| Substrate | AD-mix | Yield | Enantiomeric Excess (ee) | Reference |
| Ethyl 3-mesityl-2-propenoate | AD-mix-β | Excellent | >99% ee | [17] |
| Ethyl 3-mesityl-2-propenoate | AD-mix-α | Excellent | >99% ee | [17] |
This data suggests that the Sharpless asymmetric dihydroxylation is capable of delivering the desired diol with exceptional yield and enantioselectivity.
Visualization: Sharpless Asymmetric Dihydroxylation Workflow
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Head-to-Head Comparison: Diastereomeric Resolution vs. Asymmetric Dihydroxylation
| Parameter | Diastereomeric Resolution | Sharpless Asymmetric Dihydroxylation |
| Starting Material | Racemic (±)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | Methyl 3,3-diphenylacrylate |
| Key Reagents | Chiral resolving agent (e.g., (S)-1-(4-nitrophenyl)ethylamine) | AD-mix (OsO₄ catalyst, chiral ligand, re-oxidant) |
| Theoretical Max. Yield | 50% (without recycling), approaching 100% with efficient recycling | Typically high (>90%) |
| Enantioselectivity | High (>99% ee), but may require multiple recrystallizations | High (often >95% ee) in a single step |
| Key Cost Driver | Cost and recovery of the resolving agent | Cost of the osmium catalyst and chiral ligand |
| Scalability | Well-established for industrial scale | Scalable with appropriate safety measures for handling osmium tetroxide |
| Process Greenness | Potentially high solvent waste; improved with recycling | Catalytic use of a toxic heavy metal |
| Ideal Application | When a robust and well-understood, albeit potentially more laborious, process is preferred, and efficient recycling of the unwanted enantiomer is feasible. | When high enantioselectivity in a single step is desired, and the cost and handling of the osmium catalyst are manageable. |
Conclusion and Future Outlook
The choice between diastereomeric resolution and catalytic asymmetric synthesis for the production of this compound is a multifaceted decision that depends on a variety of factors, including the scale of synthesis, cost constraints, and available expertise and equipment.
Diastereomeric resolution remains a viable and often cost-effective option, particularly when an efficient process for racemizing and recycling the unwanted enantiomer can be established. The primary drawbacks are the potential for multiple, labor-intensive steps and the reliance on stoichiometric amounts of a potentially expensive chiral resolving agent.
Sharpless asymmetric dihydroxylation , on the other hand, represents a more elegant and atom-economical approach, offering high enantioselectivity in a single catalytic step. However, the high cost and toxicity of the osmium catalyst are significant considerations, especially for large-scale industrial production.
Looking ahead, the development of more sustainable and cost-effective methods for chiral synthesis is a major focus of research. This includes the design of less expensive and recyclable chiral catalysts, as well as the exploration of biocatalytic methods, such as enzymatic resolutions, which can offer high selectivity under mild reaction conditions.[18] As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of innovative and efficient synthetic strategies will remain a key driver of progress in the field of drug development.
This guide has provided a framework for a thorough cost-benefit analysis of two prominent methods for synthesizing a key chiral intermediate. By carefully weighing the factors discussed, researchers and process chemists can select the most appropriate synthetic route to meet their specific objectives, ultimately contributing to the efficient and successful development of new medicines.
References
- Development of a Liquid-Phase Process for Recycling Resolving Agents within Diastereomeric Resolutions.
- Encapsulated Osmium Tetroxide Catalyst
- Osmium tetroxide ReagentPlus®, 99.8% 20816-12-0. Sigma-Aldrich.
- Osmium Tetroxide, AR Grade, Crystals - Labor
- Chiral resolution. Wikipedia.
- Sharpless Asymmetric Dihydroxylation Reaction. Andrew G. Myers Research Group, Harvard University.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview. BenchChem.
- Osmium Tetroxide, 99.9+%, (trace metal basis) 1 g | Buy Online. Thermo Fisher Scientific.
- (S)-1-(4-Nitrophenyl)ethylamine hydrochloride. Echemi.
- Strategies for chiral separation:
- Buy Osmium Tetroxide Crystals & Solutions. Heraeus.
- (S)-1-(4-Nitrophenyl)
- Sharpless asymmetric dihydroxyl
- US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
- Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis.
- A Head-to-Head Battle of Chiral Catalysts: AD-mix-α vs.
- Synthesis of(+)-ambrisentan. Journal of China Pharmaceutical University.
- Sharpless asymmetric dihydroxylation | Request PDF.
- (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride; (S)-Nitresolve; (1S) - Chemrio.
- (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | 178306-52-0. TCI Chemicals.
- (S)-1-(4-Nitrophenyl)ethylamine hydrochloride | VEGPHARM.
- 4-Nitrophenethylamine 95 29968-78-3. Sigma-Aldrich.
- Purific
- Process Mass Intensity (PMI). ACS Green Chemistry Institute Pharmaceutical Roundtable.
- (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid. LGC Standards.
- Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Royal Society of Chemistry.
- AD-mix. Wikipedia.
- 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4. PubChem.
- (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid. PubChem.
- 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | CAS No- 178306-51-9. Toronto Research Chemicals.
- Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI.
- Chiral Synthesis & Resolution. BOC Sciences.
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Semantic Scholar.
- Dynamic Kinetic Resolution (DKR)
- The synthesis of enantioenriched alpha-hydroxy esters.
- Towards environmentally acceptable synthesis of chiral α-hydroxy ketones via oxidase-lyase cascades. Royal Society of Chemistry.
- Asymmetric Synthesis of Active Pharmaceutical Ingredients | Request PDF.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid. PubChem.
- Towards environmentally acceptable synthesis of chiral α-hydroxy ketones via oxidase-lyase cascades. Graz University of Technology.
- Developing Processes for Crystallization-Induced Asymmetric Transformation.
- Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. Royal Society of Chemistry.
- Recent advances in catalytic asymmetric synthesis. Frontiers.
Sources
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. echemi.com [echemi.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. AD-mix - Wikipedia [en.wikipedia.org]
- 12. m.indiamart.com [m.indiamart.com]
- 13. Osmium tetroxide ReagentPlus�, 99.8 20816-12-0 [sigmaaldrich.com]
- 14. laddresearch.com [laddresearch.com]
- 15. Buy Osmium Tetroxide Crystals & Solutions [heraeus-precious-metals.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
A Comparative Guide to Chiral Building Blocks: Benchmarking "Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate"
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely a technical detail but a critical determinant of biological activity and safety.[1] This guide provides an in-depth technical comparison of synthetic strategies to obtain enantiomerically pure α-hydroxy esters, centered around "Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate," a key chiral building block in the synthesis of the endothelin receptor antagonist, Ambrisentan.[2][3]
We will dissect two divergent and powerful approaches for achieving enantiopurity: the classical resolution of a racemic mixture, as is common for the synthesis of our target molecule, and the use of covalently bound chiral auxiliaries to direct diastereoselective reactions. This guide will objectively compare these methodologies, providing not just procedural details but also the strategic rationale behind these choices, supported by experimental data.
Introduction to this compound
"this compound" (CAS 177036-78-1) is a non-heterocyclic chiral building block characterized by a stereogenic center at the C2 position, bearing a hydroxyl group.[4] Its primary significance lies in its role as a crucial intermediate for the synthesis of Ambrisentan, a drug used to treat pulmonary arterial hypertension.[2] The stereochemical integrity of this building block is paramount for the efficacy of the final active pharmaceutical ingredient (API).
The industrial synthesis of this valuable intermediate typically involves the preparation of the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, followed by classical resolution to isolate the desired (S)-enantiomer.[5][6] This approach stands in contrast to asymmetric synthesis methodologies where chirality is induced during the formation of the molecule.
Comparative Analysis of Synthetic Strategies
The central theme of this guide is the comparison of two distinct strategies for obtaining enantiomerically pure α-hydroxy esters:
-
Classical Resolution: The separation of a racemic mixture into its constituent enantiomers. This is the common industrial route to (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
-
Chiral Auxiliary-Mediated Asymmetric Synthesis: The temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction, followed by its removal. We will focus on the use of Evans' oxazolidinones and Oppolzer's camphorsultams in asymmetric aldol reactions to generate structurally analogous α-hydroxy-β-substituted carbonyl compounds.
Strategy 1: Classical Resolution of 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
This method relies on the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, typically a chiral amine.[7] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.[4] The desired enantiomer of the acid is then recovered by removing the resolving agent.
Key Performance Indicators:
-
Yield: Theoretically limited to a maximum of 50% for the desired enantiomer from the racemic mixture, although the undesired enantiomer can sometimes be racemized and recycled.[8]
-
Enantiomeric Excess (ee): High enantiomeric purity can often be achieved, frequently exceeding 99% ee after crystallization.[5]
-
Process: Involves the preparation of the racemic acid, salt formation, crystallization, and liberation of the free acid.
Commonly Used Chiral Resolving Agents:
| Resolving Agent | Reported Yield of (S)-enantiomer | Reported Enantiomeric Purity | Reference |
| (S)-1-(4-nitrophenyl)ethylamine | 15% | 99.5% ee | [5] |
| (S)-1-(4-chlorophenyl)ethylamine | Not specified | Not specified | [2] |
Strategy 2: Chiral Auxiliary-Mediated Asymmetric Aldol Reaction
This strategy involves the use of a chiral auxiliary to control the stereochemistry of an aldol reaction, a powerful C-C bond-forming reaction that can generate two new stereocenters.[9][10] Evans' oxazolidinones and Oppolzer's camphorsultams are among the most reliable and widely used chiral auxiliaries for this purpose.[11][12] The resulting aldol adduct can then be converted to the desired α-hydroxy ester.
Key Performance Indicators:
-
Yield: Can theoretically approach 100% for the desired diastereomer.
-
Diastereomeric Excess (de): Often very high, frequently exceeding 95% de.[11]
-
Process: Involves attachment of the chiral auxiliary to a carbonyl compound, the diastereoselective aldol reaction, and subsequent cleavage of the auxiliary.
Benchmark Auxiliaries in Asymmetric Aldol Reactions:
-
Evans' Oxazolidinones: Typically derived from readily available amino acids, they are known to provide "syn" aldol products with high diastereoselectivity when using boron enolates.[11][13]
-
Oppolzer's Camphorsultams: These camphor-derived auxiliaries are also highly effective in a range of asymmetric transformations, including aldol reactions.[12]
| Chiral Auxiliary | Reaction Type | Diastereoselectivity (de) | Yield | Reference |
| Evans' Oxazolidinone | Boron-mediated aldol | >97% | 84-93% | [11] |
| Oppolzer's Camphorsultam | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Resolution of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid
This protocol is a representative procedure based on literature descriptions for the resolution of the target molecule's precursor acid.[5]
Step 1: Diastereomeric Salt Formation
-
Dissolve racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.
-
Add a solution of the chiral resolving agent, for example, (S)-1-(4-nitrophenyl)ethylamine (0.5-1.0 eq), to the solution of the racemic acid.
-
Stir the mixture at room temperature to allow for the formation of the diastereomeric salts.
-
The less soluble diastereomeric salt will precipitate out of the solution. The mixture may be cooled to enhance crystallization.
-
Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
Step 2: Liberation of the Enantiomerically Pure Acid
-
Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acidic solution (e.g., 1M HCl).
-
Stir the mixture vigorously to protonate the amine and liberate the free carboxylic acid into the organic layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
-
Determine the enantiomeric excess using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
Protocol 2: Evans' Asymmetric Aldol Reaction
This protocol describes a general procedure for a highly diastereoselective "syn"-aldol reaction using an N-propionyloxazolidinone.[11]
Step 1: Enolate Formation
-
To a flame-dried, nitrogen-purged round-bottom flask, add the N-propionyloxazolidinone (1.0 eq) and dissolve in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq), maintaining the internal temperature below 3 °C.
-
Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete formation of the Z-boron enolate.
Step 2: Aldol Addition
-
Cool the enolate solution to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (e.g., benzaldehyde, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
Step 3: Work-up and Purification
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude aldol adduct can be purified by flash column chromatography on silica gel. The diastereomeric excess can be determined by ¹H NMR or HPLC analysis.
Step 4: Auxiliary Cleavage to the Carboxylic Acid
-
Dissolve the purified N-acyl oxazolidinone in a 3:1 mixture of tetrahydrofuran and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide monohydrate (2.0 eq).
-
Stir the mixture at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture and extract the product with an organic solvent to isolate the chiral carboxylic acid.
Visualization of Workflows
Caption: Comparative workflows for obtaining enantiopure α-hydroxy acids.
Discussion and Conclusion
The choice between classical resolution and asymmetric synthesis using chiral auxiliaries is a critical strategic decision in chemical development, influenced by factors such as cost, scalability, and the specific structural requirements of the target molecule.
For the synthesis of "this compound," the prevalence of the resolution-based approach in the literature suggests that it is a robust and economically viable method on an industrial scale. While this method has a theoretical yield limitation of 50% for the desired enantiomer, the potential for racemization and recycling of the undesired enantiomer can mitigate this drawback. The high enantiomeric purities achievable through crystallization are a significant advantage.
On the other hand, chiral auxiliary-mediated asymmetric synthesis, such as the Evans aldol reaction, offers the potential for higher yields and excellent stereocontrol in the creation of new stereocenters. This method is particularly powerful in the early stages of drug discovery and for the synthesis of complex natural products where multiple stereocenters need to be set with high precision. However, the need for stoichiometric amounts of the chiral auxiliary and the additional steps of attachment and cleavage can add to the overall cost and complexity of the synthesis.
References
-
Kaya, C., Birgül, K., & Bülbül, B. (2023). Fundamentals of chirality, resolution, and enantiopure molecule synthesis methods. Chirality, 35(1), 4-28. [Link]
- BenchChem. (2025). Application Notes and Protocols for Asymmetric Aldol Reactions with Chiral Auxiliaries.
- BenchChem. (2025). Application Notes and Protocols: Cleavage of the D-Valinol Auxiliary.
-
Rathnayake, U., Kaniskan, H. Ü., Hu, J., Parker, C. G., & Garner, P. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses, 98, 463-490. [Link]
- A Key Pharmaceutical Intermediate: this compound. (n.d.). Retrieved from a reliable chemical supplier's website.
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
-
Weismiller, M. C., Towson, J. C., & Davis, F. A. (1993). (−)-d-2,10-camphorsultam. Organic Syntheses, Coll. Vol. 8, p.104; Vol. 69, p.154. [Link]
-
Kaya, C., Birgül, K., & Bülbül, B. (2022). Fundamentals of chirality, resolution, and enantiopure molecule synthesis methods. Chirality, 35(1), 4-28. [Link]
-
Scilit. (n.d.). Fundamentals of chirality, resolution, and enantiopure molecule synthesis methods. Retrieved from [Link]
-
Gage, J. R., & Evans, D. A. (1993). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, Coll. Vol. 8, p.528; Vol. 68, p.83. [Link]
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
- Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid. (2013). US20130184490A1.
-
Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved from [Link]
-
Garner, P., et al. (2005). Asymmetric Multicomponent [C+NC+CC] Synthesis of Highly Functionalized Pyrrolidines Catalyzed by Silver(I). Journal of the American Chemical Society, 127(46), 16247-16257. [Link]
-
Soai, K., & Kawasaki, T. (2021). Enantiopure Chiral Crystals: A Powerful Tool for Absolute Asymmetric Synthesis. Chemistry–A European Journal, 27(61), 15034-15045. [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1336-1343. [Link]
-
Sparr, C., et al. (2014). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 136(49), 17265-17275. [Link]
-
Evans Aldol Reaction. (2014, April 18). Chem-Station. [Link]
-
Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
-
ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. (2014). ChemInform, 45(34). [Link]
-
Notz, W., Tanaka, F., & Barbas, C. F. (2004). The Direct Catalytic Asymmetric Aldol Reaction. Accounts of Chemical Research, 37(8), 580-591. [Link]
-
Ghosh, A. K. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. Retrieved from [Link]
-
Reusch, W. (2013). Asymmetric Induction. Michigan State University. Retrieved from [Link]
-
Reich, H. J. (n.d.). Carbonyl Chemistry: The Aldol Condensation - Stereochemistry. University of Wisconsin-Madison. Retrieved from [Link]
-
Asymmetric electrophilic α-amidoalkylation. (n.d.). ResearchGate. Retrieved from [Link]
-
Smith, A. B., et al. (2022). Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. Angewandte Chemie International Edition, 61(1), e202111107. [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Anslyn, E. V., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Chirality, 34(1), 10-18. [Link]
-
PubChem. (n.d.). 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Alajarin, M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry, 88(20), 14389-14401. [Link]
-
chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]
-
Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization: towards a greener industrial process. The Royal Society of Chemistry. [Link]
Sources
- 1. ardena.com [ardena.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 5. 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid | C16H16O4 | CID 9881947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of enantiomeric excess for 2,3-dihydroxy-3-phenylpropionate compounds by capillary electrophoresis using hydroxypropyl-beta-cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Responsible Disposal of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Hazard Assessment and Waste Classification
The foundational step in any chemical disposal procedure is a thorough hazard assessment. Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate possesses several functional groups—an ester, a hydroxyl group, a methoxy ether, and two phenyl rings—that inform its potential reactivity and toxicity. In the absence of specific toxicological data, a conservative approach is mandated. The compound should be treated as a hazardous waste. This classification is based on the general principle that organic compounds, particularly those with aromatic rings and multiple functional groups, may pose environmental and health risks.[1][2]
Key Considerations:
-
Toxicity: While not explicitly documented, similar aromatic compounds can have irritant properties and may be harmful if ingested or inhaled.[2]
-
Reactivity: Avoid mixing this compound with strong oxidizing or reducing agents, as this could lead to uncontrolled reactions.[3][4]
-
Environmental Fate: As an organic molecule, its persistence and potential for bioaccumulation in the environment are unknown, warranting containment.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, it is imperative to wear appropriate personal protective equipment.[5][6]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities | If generating aerosols or dust, work in a certified chemical fume hood.[5] |
Segregation and Containment
Proper segregation of chemical waste is critical to prevent dangerous reactions.[4][7]
-
Waste Stream: Designate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper). This waste stream should be categorized as "non-halogenated organic waste."
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[3][7] The container should be clearly labeled. Do not fill the container to more than 80% capacity to allow for vapor expansion.[7]
-
Incompatible Wastes: Never mix this compound with acids, bases, or reactive chemicals in the same waste container.[4][8]
Labeling and Storage
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.[9][10]
Labeling Requirements:
-
The words "Hazardous Waste."[9]
-
The full chemical name: "this compound."
-
The approximate quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).[1]
-
The primary hazards (e.g., "Irritant," "Handle with Caution").
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3][9]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated, away from heat sources, and separate from incompatible materials.[11]
-
Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks.[4]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Final Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.[12][13][14] This practice is illegal and poses a significant threat to the environment and public health.
Step-by-Step Disposal:
-
Container Full: Once the waste container is nearly full (around 80% capacity) or if the experiment generating the waste is complete, securely seal the container.
-
Request Pickup: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][14] Follow your organization's specific procedures for requesting a waste pickup.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and disposal date, as part of your laboratory's chemical inventory and waste logs.[5]
-
Professional Handling: The EHS or a certified contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] Common disposal methods for this type of waste include incineration at high temperatures.[2]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
FacilitiesNet. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. Retrieved from [Link]
-
University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. Retrieved from [Link]
-
Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. Retrieved from [Link]
-
CTRNet. (2012, May 31). Handling Hazardous Chemical Waste. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3,3-diphenylpropanoate. Retrieved from [Link]
Sources
- 1. sites.rowan.edu [sites.rowan.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. ctrnet.ca [ctrnet.ca]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. epa.gov [epa.gov]
A Researcher's Guide to Handling Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate: Essential Personal Protective Equipment Protocols
For the modern researcher navigating the complexities of pharmaceutical development, the safe handling of chemical intermediates is paramount.[1] This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate (CAS RN: 178306-47-3), a key intermediate in the synthesis of pharmaceuticals for conditions such as pulmonary arterial hypertension.[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are critical, thereby fostering a culture of intrinsic laboratory safety.
Hazard Assessment: Understanding the Risks
This compound is a substituted propanoic acid methyl ester.[1] Based on data from similar compounds, we must anticipate the following potential hazards:
-
Skin and Eye Irritation: Many organic esters and aromatic compounds can cause significant irritation upon contact with skin and eyes.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4][5]
-
Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.[4][5][6]
-
Flammability: While some related compounds are classified as combustible liquids, others are extremely flammable.[6] Therefore, it is crucial to keep the compound away from heat, sparks, open flames, and hot surfaces.[2][6][7]
Given these potential hazards, a multi-layered PPE strategy is essential to mitigate risk and ensure the well-being of laboratory personnel.
Core PPE Ensemble for Routine Handling
For standard laboratory operations involving this compound in a well-ventilated area, the following PPE is mandatory:
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards | Protects against accidental splashes that can cause serious eye irritation.[3][5] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Butyl or Neoprene) | Esters can degrade common glove materials like latex. Butyl and Neoprene offer superior resistance to a broad spectrum of chemicals, including esters.[8][9] Always inspect gloves for any signs of degradation or perforation before use.[2] |
| Body Protection | Chemical-resistant laboratory coat | Provides a primary barrier against spills and contamination of personal clothing.[3] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Step-by-Step Guide to Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Eye Protection: Don your chemical splash goggles.
-
Gloves: Finally, put on your chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[8]
Doffing Procedure:
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.
-
Lab Coat: Remove your lab coat, turning it inside out as you do to contain any contaminants.
-
Eye Protection: Remove your goggles.
-
Hand Hygiene: Wash your hands thoroughly after all PPE has been removed.
Protocols for High-Risk Operations and Emergency Situations
For procedures with a higher risk of exposure, such as handling large quantities, working with heated material, or in situations with inadequate ventilation, an enhanced level of PPE is required.
Enhanced PPE for High-Risk Scenarios:
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust, or if working outside of a fume hood.[3][10] The specific type of respirator should be determined by a formal risk assessment.
-
Face Shield: In addition to goggles, a face shield provides an extra layer of protection against splashes.[10]
-
Chemical-Resistant Apron or Suit: For large-scale operations, a chemical-resistant apron or coverall should be worn over the lab coat to provide additional body protection.[8]
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[6][8] Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do so.[4][6] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen and seek medical attention.[7]
-
Spills: In the event of a spill, evacuate the area and ensure adequate ventilation.[6] Use an inert absorbent material to contain the spill and dispose of it as hazardous waste.[2][7]
Disposal of Contaminated PPE
All disposable PPE, including gloves and any contaminated items, must be disposed of in accordance with local, regional, and national hazardous waste regulations.[2][3] Never discard contaminated PPE in regular trash receptacles.
By adhering to these rigorous PPE protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their invaluable work.
References
-
NextSDS. (2026). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-methoxypropionate. Retrieved from [Link]
-
Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. fishersci.ca [fishersci.ca]
- 3. biosynth.com [biosynth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nextsds.com [nextsds.com]
- 9. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
